Usp7-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H28N4O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7-amino-3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C24H28N4O3/c1-17(18-5-3-2-4-6-18)13-22(29)27-11-9-24(31,10-12-27)15-28-16-26-21-14-19(25)7-8-20(21)23(28)30/h2-8,14,16-17,31H,9-13,15,25H2,1H3/t17-/m1/s1 |
InChI Key |
VMRPPHZDHZOHBB-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)N)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(C2=O)C=CC(=C3)N)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Usp7-IN-13: A Technical Guide to Its Mechanism of Action
Disclaimer: Publicly available information, including peer-reviewed literature and technical datasheets, lacks specific data for a compound designated "Usp7-IN-13". This guide is constructed based on the detailed characterization of a closely related and well-documented selective inhibitor, Usp7-IN-8 , and the established principles of Ubiquitin-Specific Protease 7 (USP7) inhibition. The experimental protocols and quantitative data presented are derived from studies of Usp7-IN-8 and other extensively characterized USP7 inhibitors.
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that has emerged as a compelling therapeutic target in oncology.[1][2] USP7 plays a critical role in regulating the stability of numerous proteins integral to cancer cell survival and proliferation, most notably through its modulation of the p53-MDM2 tumor suppressor axis.[1][3][4] Inhibitors of USP7, such as the compound class represented by Usp7-IN-8, offer a promising strategy to reactivate p53 function and induce apoptosis in cancer cells. This document provides a comprehensive overview of the mechanism of action for this class of inhibitors, detailing the molecular interactions, cellular consequences, and the experimental methodologies used for their characterization.
Core Mechanism of Action: The p53-MDM2 Axis
The primary mechanism of action for USP7 inhibitors is the reactivation of the p53 tumor suppressor pathway. In normal cellular homeostasis, USP7 regulates the stability of both the p53 tumor suppressor protein and its primary negative regulator, the E3 ubiquitin ligase MDM2. However, USP7 exhibits a higher affinity for MDM2, leading to its deubiquitination and stabilization. This stable MDM2 then targets p53 for ubiquitination and subsequent degradation by the proteasome, effectively suppressing p53's tumor-suppressive functions.
USP7 inhibitors disrupt this cycle. By inhibiting the catalytic activity of USP7, these compounds prevent the deubiquitination of MDM2. This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2. The resulting decrease in cellular MDM2 levels allows for the accumulation and stabilization of p53. Stabilized p53 can then translocate to the nucleus, activate the transcription of its target genes, such as p21 (CDKN1A), leading to cell cycle arrest, and induce apoptosis.
Beyond the p53 Axis: Other Signaling Pathways
While the p53-MDM2 axis is a primary driver of the anti-cancer activity of USP7 inhibitors, USP7 regulates a plethora of other substrates. Therefore, its inhibition can have pleiotropic effects on various signaling pathways implicated in cancer.
-
PI3K/Akt/FOXO Pathway: USP7 can deubiquitinate and lead to the nuclear export of FOXO transcription factors, thereby inhibiting their tumor-suppressive transcriptional activity. USP7 inhibition can lead to the activation of FOXO-mediated apoptosis.
-
AMPK Signaling: Loss of USP7 function has been shown to activate the AMPK signaling pathway, which has anti-proliferative effects in cancer.
-
Wnt/β-catenin Pathway: USP7 has been reported to regulate the stability of β-catenin, a key component of the Wnt signaling pathway. Its inhibition can lead to the destabilization of β-catenin.
-
NF-κB Signaling: USP7 can deubiquitinate NF-κB subunits, thereby promoting their stability and transcriptional activity. Inhibition of USP7 can suppress NF-κB-mediated pro-inflammatory gene expression.
-
Epigenetic Regulation: USP7 stabilizes proteins involved in maintaining epigenetic modifications, such as the DNA methyltransferase DNMT1.
Quantitative Data Summary
The following table summarizes key quantitative data for the representative USP7 inhibitor, Usp7-IN-8. These values are critical for designing in vitro and cellular experiments.
| Parameter | Value | Assay/Solvent | Notes |
| IC | 1.4 µM | Ub-Rho110 Enzymatic Assay | Measures direct inhibition of USP7 enzyme activity. |
| Solubility | 83.33 mg/mL (239.86 mM) | DMSO | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO. |
| Working Conc. | Varies (<50 nM to >1µM) | Cell Culture Media | Dependent on cell line and assay type. Final DMSO concentration should be <0.5%. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a USP7 inhibitor's mechanism of action. The following are standard protocols used in the characterization of compounds like Usp7-IN-8.
In Vitro USP7 Inhibition Assay
This biochemical assay directly measures the enzymatic activity of USP7 and its inhibition.
-
Principle: A fluorogenic substrate, such as Ubiquitin-AMC (Ub-AMC), is used. When cleaved by active USP7, the fluorophore (AMC) is released, producing a measurable fluorescent signal. Inhibitors will reduce the rate of this cleavage.
-
Workflow:
-
Reagent Preparation: Prepare assay buffer, purified recombinant USP7 enzyme, Ub-AMC substrate, and the test inhibitor (e.g., Usp7-IN-8) at various concentrations.
-
Inhibitor Pre-incubation: In a 96-well plate, add USP7 enzyme to wells containing either the inhibitor or vehicle control (DMSO). Incubate to allow for binding.
-
Reaction Initiation: Add the Ub-AMC substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~350/460 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit to a dose-response curve to determine the IC
50value.
-
Cellular Target Engagement: Western Blot Analysis
This protocol is used to confirm that the inhibitor engages USP7 in a cellular context and produces the expected downstream effects on target proteins like MDM2 and p53.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the visualization of changes in protein levels following drug treatment.
-
Workflow:
-
Cell Culture & Treatment: Plate cancer cells (e.g., MCF7) and allow them to adhere. Treat the cells with increasing concentrations of the USP7 inhibitor and a vehicle control for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for p53, MDM2, and a loading control (e.g., Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Apply an ECL substrate and detect the chemiluminescent signal.
-
Analysis: Quantify the band intensities. Expect to see a dose-dependent decrease in MDM2 and an increase in p53 levels.
-
Cellular Proliferation/Viability Assay
This assay measures the functional consequence of USP7 inhibition on cancer cell growth and survival.
-
Principle: MTS or similar colorimetric/luminescent assays measure the metabolic activity of cells, which correlates with the number of viable cells.
-
Workflow:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the USP7 inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Reagent Addition: Add MTS reagent (or similar) to each well and incubate for 1-3 hours.
-
Measurement: Measure the absorbance (for MTS) or luminescence at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI
50/IC50.
-
Conclusion
Inhibitors of USP7, as exemplified by the well-characterized compound Usp7-IN-8, represent a potent and targeted therapeutic strategy for cancers, particularly those with wild-type p53. Their primary mechanism of action involves the disruption of the USP7-MDM2 interaction, leading to MDM2 degradation and subsequent stabilization and activation of the p53 tumor suppressor. This, in turn, drives cell cycle arrest and apoptosis. Furthermore, the pleiotropic effects of USP7 inhibition on other key cancer signaling pathways may contribute to their overall anti-tumor activity. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this promising class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-13: A Technical Guide to a Novel USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-13, also known as Compound 101, is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the regulation of tumor suppressor p53, DNA damage repair, and immune responses. Its dysregulation has been implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure, properties, and potential biological activities of this compound, based on available data and by drawing parallels with other well-characterized USP7 inhibitors.
Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈N₄O₃ | [1] |
| Molecular Weight | 420.50 g/mol | [1] |
| CAS Number | 2305046-93-7 | [1] |
| SMILES | O=C1C2=CC=C(N)C=C2N=CN1CC3(CCN(CC3)C(C--INVALID-LINK--C)=O)O | [1] |
Biological Activity and Mechanism of Action
This compound is characterized as a potent inhibitor of USP7, with a reported half-maximal inhibitory concentration (IC₅₀) in the sub-micromolar range.
| Parameter | Value | Source |
| IC₅₀ (USP7) | 0.2-1 µM | [1] |
The primary mechanism of action for many USP7 inhibitors involves the stabilization of p53 through the destabilization of its primary E3 ligase, MDM2. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. By inhibiting USP7, compounds like this compound are expected to increase the ubiquitination and subsequent degradation of MDM2. This leads to an accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of USP7 Inhibition
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section provides generalized protocols for the biochemical and cellular characterization of USP7 inhibitors, which would be applicable for the evaluation of this compound.
Biochemical Assay: USP7 Deubiquitinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP7. A common method utilizes a fluorogenic substrate like ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
Principle: USP7 cleaves the AMC group from the ubiquitin substrate, resulting in a fluorescent signal that can be quantified. The rate of this reaction is proportional to the enzyme's activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM TCEP, and 125 µg/mL BSA).
-
Prepare recombinant human USP7 enzyme and Ub-AMC substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted inhibitor solutions.
-
Add the USP7 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) kinetically over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the percentage of USP7 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Assay: Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Principle: Metabolically active cells reduce a substrate (e.g., resazurin or MTT) to a colored or fluorescent product. The intensity of the signal is proportional to the number of viable cells.
Protocol Outline:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a multiple myeloma cell line for this compound) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value.
-
Experimental Workflow for USP7 Inhibitor Evaluation
Selectivity and Pharmacokinetics
A critical aspect of a high-quality chemical probe is its selectivity for the intended target over other related proteins. For a USP7 inhibitor, it is essential to assess its activity against a panel of other deubiquitinating enzymes. While specific selectivity data for this compound is not publicly available, a comprehensive evaluation would involve screening against a broad panel of DUBs.
Similarly, pharmacokinetic (PK) and pharmacodynamic (PD) properties are crucial for the translation of a compound into a potential therapeutic. Key PK parameters include absorption, distribution, metabolism, and excretion (ADME). PD studies would involve monitoring biomarkers of USP7 inhibition in cellular or in vivo models, such as the levels of p53 and MDM2.
Conclusion
This compound is a potent inhibitor of USP7 with potential applications in cancer research, particularly in malignancies where the p53 pathway is dysregulated, such as multiple myeloma. While detailed characterization of its synthesis, mechanism of action, selectivity, and pharmacokinetic properties is not yet widely published, the information available positions it as a valuable tool for investigating the biological roles of USP7. Further research is warranted to fully elucidate its therapeutic potential. This guide provides a framework for the evaluation of this compound and other novel USP7 inhibitors, outlining key experimental approaches and data interpretation strategies for researchers in the field of drug discovery.
References
Usp7-IN-13: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Usp7-IN-13, a small molecule inhibitor of the deubiquitinating enzyme Ubiquitin-specific-processing protease 7 (USP7). USP7 is a key regulator of cellular processes, including the p53 tumor suppressor pathway, making it an attractive target for cancer therapy. This document details the currently available information on this compound, including its mechanism of action, biochemical and cellular activity, and the experimental methodologies relevant to its characterization.
Discovery and Rationale
This compound, also identified as Compound 101, emerged from research efforts focused on identifying novel therapeutic agents for multiple myeloma.[1][2][3] The rationale for targeting USP7 in this context lies in its critical role in stabilizing MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Chemical Properties
While a detailed synthesis protocol for this compound is not publicly available, its chemical structure has been disclosed.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-((4-hydroxy-1-((S)-3-phenylbutanoyl)piperidin-4-yl)methyl)-5-aminophthalazin-1(2H)-one | MedChemExpress |
| CAS Number | 2305046-93-7 | MedChemExpress |
| Molecular Formula | C24H28N4O3 | MedChemExpress |
| Molecular Weight | 420.5 g/mol | MedChemExpress |
| SMILES | C--INVALID-LINK--C(=O)N2CCC(CC2)(O)CN3C4=C(C=C(C=C4)N)C(=O)N3 | MedChemExpress |
Mechanism of Action
This compound functions as an inhibitor of the deubiquitinating activity of USP7. The primary mechanism of action involves the stabilization of the p53 tumor suppressor protein through the destabilization of its negative regulator, MDM2.
As depicted in Figure 1, USP7 normally removes ubiquitin tags from MDM2, preventing its proteasomal degradation. This stable MDM2 then ubiquitinates p53, leading to its degradation and suppressing its tumor-suppressive functions. This compound inhibits USP7, leading to the accumulation of ubiquitinated MDM2 and its subsequent degradation. The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53, which can then transcriptionally activate target genes involved in apoptosis and cell cycle arrest.
Biological Activity
This compound has been characterized as a USP7 inhibitor with activity in the micromolar range.
Table 2: In Vitro Activity of this compound
| Assay Type | Target | IC50 | Cell Line/System | Source |
| Biochemical Assay | USP7 | 0.2-1 µM | N/A | [1] |
| Cellular Assay | N/A | N/A | Multiple Myeloma | [1] |
Note: Specific cell viability IC50 values for this compound in multiple myeloma cell lines are not yet publicly available.
Experimental Protocols
The following are detailed, generalized protocols for key experiments typically used to characterize USP7 inhibitors like this compound.
USP7 Enzymatic Assay (Ubiquitin-Rhodamine 110 Assay)
This assay is used to determine the in vitro potency of a compound in inhibiting the enzymatic activity of USP7.
Materials:
-
Recombinant human USP7 protein (catalytic domain or full-length)
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent USP7 inhibitor as a positive control.
-
Add 5 µL of recombinant USP7 enzyme solution (e.g., 2 nM final concentration) to all wells and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of Ub-Rho110 substrate (e.g., 100 nM final concentration) to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity every 60 seconds for 30-60 minutes at 30°C using a fluorescence plate reader.
-
Calculate the initial reaction rates (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Western blotting reagents and equipment
-
Antibodies: anti-USP7 and a loading control (e.g., anti-GAPDH)
Procedure:
-
Culture cells to a sufficient density.
-
Treat cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with DMSO for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions using anti-USP7 and loading control antibodies.
-
Quantify the band intensities. A shift in the melting curve (i.e., increased thermal stability of USP7) in the presence of this compound compared to the DMSO control indicates target engagement.
Preclinical Development
Currently, detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively published. The primary indication from available information is its potential application in multiple myeloma. Further preclinical studies would be required to evaluate its therapeutic potential, including xenograft models to assess anti-tumor activity, and pharmacokinetic and toxicology studies to determine its drug-like properties.
Conclusion
This compound is a micromolar inhibitor of USP7 that has been identified as a potential therapeutic agent for multiple myeloma. Its mechanism of action through the stabilization of p53 is a well-validated strategy in oncology. While the currently available data provides a foundation for its further investigation, comprehensive preclinical development, including detailed in vivo efficacy, pharmacokinetic, and toxicology studies, will be crucial to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel USP7 inhibitors.
References
The Role of USP7 Inhibition in the p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator of the p53 tumor suppressor pathway, making it a compelling target for cancer therapeutics. This technical guide provides an in-depth analysis of the role of USP7 in p53 regulation and the therapeutic potential of its inhibition. Due to the lack of specific information on "Usp7-IN-13," this document will focus on a well-characterized, potent, and highly selective non-covalent USP7 inhibitor, FT671 , as a representative molecule to illustrate the principles of USP7 inhibition in the p53 pathway. This guide will detail the mechanism of action, present quantitative data for various USP7 inhibitors, provide comprehensive experimental protocols, and visualize key biological pathways and experimental workflows.
Introduction: The USP7-p53 Axis
The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity and stability of p53 are tightly regulated, primarily through the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.
USP7 is a deubiquitinating enzyme (DUB) that directly interacts with and deubiquitinates both p53 and MDM2. This dual role creates a complex regulatory network. Under normal physiological conditions, USP7's primary substrate is MDM2. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby keeping its levels in check. However, USP7 can also directly deubiquitinate and stabilize p53. The balance of these activities is crucial for cellular homeostasis. In many cancers, USP7 is overexpressed, leading to increased MDM2 stability and subsequent p53 inactivation, thus promoting tumor growth.
Mechanism of Action of USP7 Inhibitors
The therapeutic strategy of targeting USP7 is centered on disrupting its deubiquitinating activity. Small molecule inhibitors of USP7, such as FT671, bind to the enzyme and prevent it from removing ubiquitin chains from its substrates. This leads to the following key events in the p53 pathway:
-
MDM2 Destabilization: Inhibition of USP7 activity leads to the accumulation of polyubiquitinated MDM2, targeting it for proteasomal degradation.
-
p53 Stabilization and Activation: The degradation of MDM2 relieves the negative regulation on p53. Consequently, p53 accumulates in the nucleus and is activated.
-
Induction of p53-Target Genes: Activated p53 functions as a transcription factor, upregulating the expression of its target genes, such as p21 (CDKN1A), PUMA (BBC3), and NOXA (PMAIP1), which are involved in cell cycle arrest and apoptosis.
-
Tumor Cell Death: The culmination of p53 activation is the induction of apoptosis and the suppression of tumor growth.
Quantitative Data for Representative USP7 Inhibitors
The following tables summarize the in vitro and cellular potency of several well-characterized USP7 inhibitors.
| Inhibitor | Target | IC50 / EC50 / Kd | Assay Type | Reference |
| FT671 | USP7 | IC50: 52 nM | FRET-based enzymatic assay | [1] |
| FT671 | USP7 | Kd: 65 nM | Surface Plasmon Resonance (SPR) | [1] |
| P5091 | USP7 | EC50: 4.2 µM | Biochemical Assay | [2] |
| XL177A | USP7 | IC50: 0.34 nM | Biochemical Assay | [3] |
| GNE-6776 | USP7 | IC50: 27.2 µM (72h) | Cell Viability Assay (MCF7) | [4] |
| Usp7-IN-8 | USP7 | IC50: 1.4 µM | Ub-Rho110 Assay |
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 | Reference |
| FT671 | MM.1S | Multiple Myeloma | 33 nM | |
| P5091 | MM.1R, Dox-40, LR5 | Multiple Myeloma | 6-14 µM | |
| GNE-6776 | A549 | Non-Small Cell Lung Cancer | ~25 µM (48h) | |
| GNE-6776 | H1299 | Non-Small Cell Lung Cancer | ~25 µM (48h) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of USP7 inhibitors.
USP7 Enzymatic Assay (Ubiquitin-Rhodamine 110 based)
Objective: To determine the in vitro potency of an inhibitor against USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitor (e.g., FT671)
-
384-well black plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer. Prepare solutions of USP7 enzyme and Ub-Rho110 substrate in assay buffer.
-
Reaction Setup: Add the test inhibitor dilutions to the wells of the 384-well plate.
-
Enzyme Addition: Add the diluted USP7 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation/Emission ~485/528 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curve. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of a USP7 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MM.1S)
-
Complete growth medium
-
96-well opaque-walled plates
-
Test inhibitor (e.g., FT671)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 72-120 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for p53 Pathway Proteins
Objective: To assess the effect of a USP7 inhibitor on the protein levels of key components of the p53 pathway.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., FT671)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the USP7 inhibitor for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Immunoprecipitation of USP7
Objective: To investigate the interaction of USP7 with its substrates (e.g., MDM2) in the presence of an inhibitor.
Materials:
-
Cell lysates from treated and untreated cells
-
Anti-USP7 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Pre-clearing Lysates: Incubate cell lysates with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-USP7 antibody to the pre-cleared lysates and incubate to form antibody-antigen complexes.
-
Bead Capture: Add Protein A/G magnetic beads to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against USP7 and its potential interacting partners like MDM2.
Mandatory Visualizations
Signaling Pathway Diagrams
References
Usp7-IN-13 and MDM2 Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of the small molecule inhibitor Usp7-IN-13 in the regulation of the MDM2-p53 signaling pathway. Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in preventing the degradation of several key proteins, including MDM2, the primary E3 ubiquitin ligase for the tumor suppressor p53. By stabilizing MDM2, USP7 indirectly facilitates the degradation of p53, thereby promoting cell survival and proliferation, a process often exploited in cancer. This compound is a known inhibitor of USP7, and this guide details its mechanism of action, presents available quantitative data, and provides comprehensive experimental protocols for its study.
The USP7-MDM2-p53 Signaling Axis
Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels through a negative feedback loop with MDM2.[1] MDM2 ubiquitinates p53, targeting it for proteasomal degradation.[2] The deubiquitinating enzyme USP7 plays a crucial role in this process by removing ubiquitin chains from MDM2, thereby stabilizing it and enhancing its ability to degrade p53.[3] In many cancers, this pathway is dysregulated, often through the overexpression of USP7, leading to suppressed p53 activity and uncontrolled cell growth.[3]
Pharmacological inhibition of USP7 with a small molecule like this compound disrupts this cycle. By blocking the deubiquitinating activity of USP7, the inhibitor leads to the destabilization and subsequent degradation of MDM2.[4] This reduction in MDM2 levels allows for the accumulation and activation of p53, which can then initiate downstream signaling pathways leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of this compound action on the MDM2-p53 pathway.
Quantitative Data for USP7 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant USP7 inhibitors for comparative purposes.
| Compound | Target(s) | IC50/EC50 | Cell Line / Assay Type | Reference(s) |
| This compound | USP7 | 0.2-1 µM | Biochemical Assay | |
| FX1-5303 | USP7 | 0.29 nM (Biochemical) | Biochemical / MM.1S | |
| 5.6 nM (p53 accumulation) | MM.1S Cells | |||
| 15 nM (Cell viability) | MM.1S Cells | |||
| Almac4 | USP7 | Not specified | Neuroblastoma Cells | |
| Usp7-IN-2 | USP7 | 6 nM | Biochemical Assay | |
| Usp7-IN-7 | USP7 | 0.5 nM | Biochemical Assay | |
| Usp7-IN-9 | USP7 | 40.8 nM | Biochemical Assay | |
| Usp7-IN-16 | USP7 | 5.5 nM (FLINT assay), 2.1 nM (MM.1S) | Biochemical / MM.1S |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on the MDM2-p53 pathway.
In Vitro USP7 Enzymatic Activity Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of USP7.
-
Principle: A fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-Rhodamine110) is cleaved by active USP7, releasing a fluorescent signal. The rate of fluorescence increase is proportional to USP7 activity.
-
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine110 substrate
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of USP7 enzyme to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rhodamine110 substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation/Emission ~485/528 nm).
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase).
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Principle: Metabolically active cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, MM.1S)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black tissue culture plates
-
Resazurin sodium salt solution
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing the various concentrations of this compound or DMSO (vehicle control) to the cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability against the logarithm of this compound concentration to determine the cellular IC50 value.
-
Western Blot for MDM2 and p53 Protein Levels
This assay visualizes the effect of this compound on the protein levels of MDM2 and p53, confirming the mechanism of action in a cellular context.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cultured cells with increasing concentrations of this compound for a specified time (e.g., 8-24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-MDM2, anti-p53) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
Analyze the band intensities to observe the expected decrease in MDM2 levels and increase in p53 and its target p21 levels with increasing concentrations of this compound.
-
General experimental workflow for evaluating this compound.
Conclusion
This compound represents a valuable chemical probe for studying the role of USP7 in the MDM2-p53 pathway. Its ability to inhibit USP7 with micromolar efficacy provides a tool to induce the degradation of MDM2, leading to the stabilization and activation of the p53 tumor suppressor. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the cellular and biochemical effects of this compound and other USP7 inhibitors, aiding in the development of novel cancer therapeutics.
References
An In-Depth Technical Guide to USP7 Inhibition in Cancer Cell Lines: Focus on Usp7-IN-13
A Note to the Reader: While the ubiquitin-specific protease 7 (USP7) inhibitor, Usp7-IN-13, has been identified and is commercially available for research, a comprehensive body of peer-reviewed literature detailing its specific effects across a wide range of cancer cell lines is not yet publicly available. Information is primarily limited to supplier-provided data indicating its potential for research in multiple myeloma with a biochemical IC50 value in the range of 0.2-1 μM.[1][2][3][4]
Therefore, to fulfill the request for a detailed technical guide with extensive data and protocols, this document will provide a comprehensive overview of the role and mechanism of USP7 inhibition in cancer, using data and protocols from well-characterized USP7 inhibitors as representative examples. The experimental methodologies provided are standard techniques in the field and can be adapted for the evaluation of novel inhibitors like this compound.
Introduction to USP7 as a Cancer Target
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability of a multitude of proteins involved in critical cellular processes.[5] These processes include DNA damage repair, cell cycle control, and apoptosis. Dysregulation of USP7 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target. Overexpression of USP7 is observed in numerous malignancies and is often correlated with poor prognosis.
The most well-characterized function of USP7 in cancer is its role in the p53-MDM2 pathway. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By stabilizing MDM2, USP7 indirectly facilitates the degradation of p53. In cancer cells with wild-type p53, inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53, which can in turn induce apoptosis or cell cycle arrest.
Quantitative Data for USP7 Inhibitors in Cancer Cell Lines
The following tables summarize quantitative data for representative USP7 inhibitors in various cancer cell lines. This data provides a benchmark for the expected potency of USP7 inhibitors.
Table 1: Biochemical Potency of Selected USP7 Inhibitors
| Compound | Target | IC50 | Assay Type |
| This compound | USP7 | 0.2-1 μM | Biochemical Assay |
| P5091 | USP7 | 4.2 μM (EC50) | Cell-based Assay |
| FT671 | USP7 | 33 nM | Biochemical Assay |
| Usp7-IN-8 | USP7 | 1.4 μM | Biochemical Assay |
| XL177A | USP7 | 0.34 nM | Biochemical Assay |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific assay conditions.
Table 2: Cellular Potency of USP7 Inhibitor P5091 in Glioblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 |
| SHG-140 | 48 hours | 1.2 μM |
| T98G | 48 hours | 1.59 μM |
**
Signaling Pathways Modulated by USP7 Inhibition
The primary signaling pathway affected by USP7 inhibition is the p53-MDM2 axis. Inhibition of USP7 disrupts the stabilization of MDM2, leading to its degradation and the subsequent accumulation of p53. Activated p53 then acts as a transcription factor for genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).
Caption: The USP7-MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a USP7 inhibitor like this compound in cancer cell lines.
Cell Viability Assay (MTS/CCK-8 Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired time period (e.g., 48, 72, or 96 hours).
-
Viability Measurement: Add MTS or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
References
Usp7-IN-13: A Technical Guide to a Novel USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Usp7-IN-13, a small molecule inhibitor of the deubiquitinating enzyme Ubiquitin-specific Protease 7 (USP7). This document summarizes the available quantitative data, outlines relevant experimental protocols for the characterization of USP7 inhibitors, and visualizes key signaling pathways and workflows.
Introduction to USP7 and this compound
Ubiquitin-specific Protease 7 (USP7) is a key regulator of the ubiquitin-proteasome system, playing a critical role in the stability of numerous proteins involved in essential cellular processes such as cell cycle control, DNA damage repair, and apoptosis. Its dysregulation has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.
This compound, also identified as Compound 101, is a novel inhibitor of USP7. It has been highlighted for its potential in the research of multiple myeloma. This guide will delve into the specifics of its known interactions and the methodologies to further investigate its biological activity.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against USP7.
| Compound | Target | IC50 (μM) | Therapeutic Area of Interest |
| This compound (Compound 101) | USP7 | 0.2 - 1 | Multiple Myeloma[1][2][3][4] |
Note: Further quantitative data regarding binding affinity (Kd), off-target effects, and cellular potency in various cancer cell lines are not yet publicly available in peer-reviewed literature.
Core Signaling Pathway: The USP7-MDM2-p53 Axis
A primary mechanism of action for USP7 inhibitors involves the modulation of the p53 tumor suppressor pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific experimental protocols utilizing this compound are not widely published, this section provides detailed, standard methodologies for characterizing USP7 inhibitors. These protocols can be adapted for the evaluation of this compound.
In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110 Assay)
This biochemical assay is used to determine the IC50 value of a USP7 inhibitor.
Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110) by USP7. Inhibition of USP7 results in a decreased fluorescent signal.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant USP7 enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission ~485/535 nm).
-
Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC50 value.
Caption: Workflow for an in vitro USP7 biochemical inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining by Western blot.
Materials:
-
Cancer cell line of interest (e.g., MM.1S for multiple myeloma)
-
This compound
-
Cell lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against USP7
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP7 in each sample by Western blot.
-
Plot the fraction of soluble USP7 against the temperature to generate melting curves for both vehicle and inhibitor-treated samples. An increase in the melting temperature for the inhibitor-treated sample indicates target engagement.
Western Blot Analysis of USP7 Substrates
This protocol is used to assess the downstream cellular effects of this compound on the protein levels of known USP7 substrates.
Principle: Inhibition of USP7 is expected to lead to the destabilization and degradation of its substrates, such as MDM2, and the subsequent stabilization of proteins like p53. These changes in protein levels can be detected by Western blotting.
Materials:
-
Cancer cell line (e.g., with wild-type p53)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies for USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control for a desired time period (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Caption: A standard workflow for Western blot analysis following treatment with this compound.
Conclusion
This compound is a promising inhibitor of USP7 with potential therapeutic applications in multiple myeloma. The data currently available is limited, and further research is required to fully elucidate its target protein interaction profile, mechanism of action, and efficacy in various preclinical models. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at a comprehensive characterization of this compound and other novel USP7 inhibitors. As more data becomes available, this guide will be updated to reflect the evolving understanding of this compound.
References
Usp7-IN-13: A Technical Guide for a Novel Chemical Probe of USP7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the p53-MDM2 axis. Usp7-IN-13 is a small molecule inhibitor of USP7, identified as a potent chemical probe for investigating the biological functions of this deubiquitinase. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and its application in studying USP7-mediated signaling pathways.
Introduction to this compound
This compound (also referred to as Compound 101) is a novel inhibitor of the deubiquitinating enzyme USP7. Chemical probes are essential tools in chemical biology and drug discovery for validating and interrogating the function of protein targets. An ideal chemical probe should be potent, selective, and active in cellular contexts, enabling the elucidation of the biological consequences of modulating its target. This compound has been developed to meet these criteria for the study of USP7.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, establishing its potency and suitability as a chemical probe for USP7.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Assay | Source |
| IC50 | 0.2 - 1 µM | USP7 Enzymatic Assay |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2305046-93-7 |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the deubiquitinase activity of USP7. USP7 is a key regulator of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Inhibition of USP7 by this compound is expected to lead to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of this compound Action.
Experimental Protocols
Detailed methodologies for the characterization of this compound as a chemical probe are provided below. These protocols are based on established methods for evaluating USP7 inhibitors.
Synthesis of this compound
A detailed synthesis protocol for a compound with the CAS number 2305046-93-7 has been described. The synthesis involves a multi-step process culminating in the final product. For the specific synthesis of this compound, please refer to the procedures outlined in patent WO2019067503 and the supplementary information of the referenced ChemRxiv preprint.
Biochemical USP7 Inhibition Assay (Ubiquitin-Rhodamine 110 Assay)
This assay is used to determine the in vitro potency of this compound against purified USP7 enzyme.
-
Materials:
-
Recombinant human USP7 enzyme
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add recombinant USP7 enzyme to all wells and incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding the Ub-Rho110 substrate.
-
Measure the increase in fluorescence over time.
-
Calculate the initial reaction velocities and plot against the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify that a compound binds to its target protein in a cellular environment.
-
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies against USP7 and a loading control (e.g., GAPDH)
-
-
Procedure:
-
Treat cells with this compound or DMSO for a specified time.
-
Harvest the cells and resuspend in PBS.
-
Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody against USP7.
-
Increased thermal stability of USP7 in the presence of this compound indicates target engagement.
-
Cellular Activity: Immunoprecipitation and Western Blotting for p53 and MDM2
This protocol assesses the downstream cellular effects of USP7 inhibition by this compound.
-
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against p53, MDM2, and a loading control (e.g., β-actin)
-
Protein A/G beads for immunoprecipitation
-
-
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
For immunoprecipitation, incubate cell lysates with an anti-MDM2 antibody, followed by protein A/G beads to pull down MDM2 and its interacting proteins.
-
Wash the beads and elute the bound proteins.
-
Separate the proteins from both the total cell lysates and the immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies against p53, MDM2, and the loading control.
-
Detect the proteins using an appropriate secondary antibody and chemiluminescence.
-
An increase in p53 levels and a decrease in MDM2 levels in the total cell lysates, and a change in the p53-MDM2 interaction in the immunoprecipitated samples, would indicate on-target activity of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving USP7 and a general workflow for the characterization of a chemical probe like this compound.
USP7's role in major signaling pathways.
Workflow for chemical probe validation.
Conclusion
This compound is a valuable chemical probe for the scientific community investigating the multifaceted roles of USP7 in health and disease. Its potency and cellular activity make it a suitable tool for dissecting USP7-dependent signaling pathways and for validating USP7 as a therapeutic target in various cancers, including multiple myeloma. The experimental protocols provided in this guide offer a robust framework for the characterization and application of this compound in both biochemical and cellular settings. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.
Preclinical Studies with USP7 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Ubiquitin-Specific Protease 7 (USP7) inhibitors, with a focus on compounds structurally and functionally similar to Usp7-IN-12. While the specific compound "Usp7-IN-13" is not extensively documented in publicly available literature, the data herein is compiled from numerous studies on potent and selective USP7 inhibitors, offering a robust framework for understanding their preclinical development.
Ubiquitin-Specific Protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of a variety of proteins involved in critical cellular processes.[1] These processes include DNA damage repair, cell cycle control, and apoptosis.[2] Dysregulation of USP7 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][3]
Core Mechanism of Action: The p53-MDM2 Axis
One of the most well-characterized functions of USP7 is its regulation of the p53-MDM2 pathway.[2] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. In many cancer cells, the overexpression of USP7 leads to a more profound deubiquitination of MDM2 compared to p53, resulting in the degradation of p53 and the promotion of tumorigenesis.
The inhibition of USP7 disrupts this process, leading to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can then induce cell cycle arrest or apoptosis in cancer cells.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative potent USP7 inhibitors from various preclinical studies. This data provides a comparative analysis of inhibitor efficacy.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| Usp7-IN-12 | Biochemical | USP7 | - | Value to be determined experimentally | - | |
| P5091 | Cell-based | USP7 | HCT116 | - | ~2,500 | |
| GNE-6640 | Biochemical | USP7 (Full Length) | - | 0.75 (μM) | - | |
| GNE-6776 | Biochemical | USP7 (Full Length) | - | 1.34 (μM) | - |
Table 2: In Vivo Efficacy of USP7 Inhibitors
| Compound | Animal Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| P5091 | Xenograft (mice) | Multiple Myeloma | Not Specified | Significant Suppression | Implied in various sources |
| Generic USP7i | Xenograft (mice) | Neuroblastoma | Not Specified | Growth Inhibition | |
| Generic USP7i | Xenograft (mice) | Gastric Cancer | Not Specified | Suppressed Growth | Implied in various sources |
Key Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is essential for a comprehensive understanding of the mechanism of action and assessment of USP7 inhibitors.
Caption: The USP7-MDM2-p53 signaling pathway is a critical regulator of cell fate.
Caption: A typical experimental workflow for assessing the in vitro efficacy of USP7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the robust preclinical evaluation of USP7 inhibitors.
Biochemical High-Throughput Screening Assay: Ubiquitin-AMC Cleavage
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
Objective: To determine the in vitro IC50 value of a test compound against USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (e.g., Usp7-IN-12)
-
384-well black microplates
-
Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add the diluted compound and recombinant USP7 enzyme to the microplate wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of AMC from the ubiquitin substrate.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Cell Viability (MTT Assay)
This assay assesses the effect of the USP7 inhibitor on the proliferation and viability of cancer cells.
Objective: To determine the EC50 value of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
Test compound (e.g., Usp7-IN-12)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Plate reader with absorbance detection (570 nm)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the EC50 value.
Western Blot Analysis for Target Engagement
This technique is used to confirm the mechanism of action by observing changes in the protein levels of USP7 targets.
Objective: To assess the effect of a USP7 inhibitor on the protein levels of MDM2 and p53.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein levels.
Other Affected Signaling Pathways
Beyond the p53-MDM2 axis, USP7 is involved in the regulation of several other signaling pathways that are critical in cancer development and progression. Inhibition of USP7 can therefore have pleiotropic anti-tumor effects. These pathways include:
-
NF-κB Signaling: USP7 can deubiquitinate components of the NF-κB pathway, thereby modulating inflammatory responses and cell survival.
-
Wnt/β-catenin Signaling: USP7 has been shown to regulate the stability of β-catenin, a key component of the Wnt signaling pathway.
-
DNA Damage Response (DDR): USP7 plays a role in the stability of several proteins involved in DNA repair, such as CHK1.
-
Epigenetic Regulation: USP7 can influence epigenetic modifications by stabilizing proteins such as histone demethylases.
The multifaceted role of USP7 in cellular signaling underscores its potential as a therapeutic target in a wide range of cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of USP7 inhibitors.
References
Usp7-IN-13: An Inhibitor of the Ubiquitin-Proteasome System with Limited Publicly Available Data
Despite its commercial availability and noted potential in multiple myeloma research, a comprehensive, in-depth technical guide on the USP7 inhibitor, Usp7-IN-13, also known as Compound 101, cannot be fully compiled due to a significant lack of detailed information in the public scientific literature.
This compound is identified as an inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme (DUB) within the ubiquitin-proteasome system (UPS). The UPS plays a critical role in protein homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1][2] USP7, in particular, has emerged as a promising therapeutic target due to its role in stabilizing oncoproteins and regulating tumor suppressor proteins.[1][2]
Limited Efficacy Data
Currently, the primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (μM) | Application |
| This compound (Compound 101) | USP7 | 0.2 - 1 | Multiple Myeloma Research[3] |
This IC50 value suggests that this compound has moderate potency against USP7 in biochemical assays. However, without further published data, its selectivity against other deubiquitinating enzymes, its mechanism of action (e.g., competitive, non-competitive, or allosteric), and its cellular efficacy remain uncharacterized in the public domain.
The Ubiquitin-Proteasome System and the Role of USP7
The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This "ubiquitination" can lead to various cellular outcomes, with polyubiquitination typically targeting the protein for degradation by the proteasome.
Deubiquitinating enzymes (DUBs), such as USP7, counteract this process by removing ubiquitin from target proteins, thereby rescuing them from degradation and regulating their stability and function.
USP7 has a multitude of substrates involved in critical cellular processes, including DNA damage repair, immune response, and apoptosis. One of its most well-studied roles is the regulation of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Therefore, inhibitors of USP7 are being investigated as a therapeutic strategy to restore p53 function in cancer cells.
Challenges in a Comprehensive Review of this compound
A thorough technical guide or whitepaper, as requested, would necessitate detailed information on the following aspects, which are not currently available in the public domain for this compound:
-
Detailed Experimental Protocols: Specific methodologies for biochemical assays (e.g., enzyme kinetics, binding assays) and cell-based assays (e.g., cell viability, apoptosis, western blotting for downstream targets) using this compound have not been published.
-
Quantitative Data Beyond IC50: Data such as binding affinity (Kd), enzyme inhibition kinetics (Ki), and dose-response curves in various cell lines are essential for a comprehensive understanding of the inhibitor's properties.
-
Mechanism of Action and Signaling Pathways: While the general mechanism of USP7 inhibition is understood, the specific binding mode of this compound to USP7 and its precise effects on downstream signaling pathways have not been elucidated in published research. This prevents the creation of accurate and specific signaling pathway diagrams.
-
Preclinical and In Vivo Studies: There is no publicly available data on the pharmacokinetic properties, in vivo efficacy, or tolerability of this compound in animal models.
Conclusion
While this compound is available as a research tool and is associated with an IC50 value against USP7, the absence of primary scientific literature detailing its discovery, characterization, and biological activity precludes the creation of an in-depth technical guide. Researchers and drug development professionals interested in utilizing this compound should be aware of the limited publicly available data and may need to conduct extensive internal validation and characterization studies. The information provided by vendors remains the primary source of data for this particular inhibitor at this time. Further publications are required to fully understand the therapeutic potential and molecular mechanisms of this compound.
References
Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Potential of USP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of inhibiting Ubiquitin-Specific Protease 7 (USP7), with a focus on the core mechanisms and preclinical evaluation of selective inhibitors. While specific public data on "Usp7-IN-13" is limited, this document will leverage available information on potent and selective USP7 inhibitors, such as Usp7-IN-12 and the well-characterized compounds FT671 and P5091, to provide a comprehensive technical overview for research and development professionals.
Introduction to USP7 as a Therapeutic Target
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability of a multitude of proteins involved in critical cellular processes.[1] These processes include cell cycle control, DNA damage repair, and apoptosis.[1] Dysregulation of USP7 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target.[2][3]
Overexpression of USP7 is a common feature in a variety of malignancies, including multiple myeloma, prostate cancer, and colorectal cancer, and often correlates with poor prognosis. USP7 exerts its oncogenic effects by stabilizing key oncoproteins and destabilizing tumor suppressors. Consequently, the development of small molecule inhibitors targeting USP7 presents a promising therapeutic strategy to restore normal cellular homeostasis and combat cancer.
Mechanism of Action: The p53-MDM2 Axis and Beyond
The most well-characterized mechanism of action of USP7 inhibitors revolves around the reactivation of the p53 tumor suppressor pathway. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By stabilizing MDM2, USP7 indirectly facilitates the destruction of p53, a critical guardian of the genome.
Inhibition of USP7 disrupts this process, leading to the destabilization and subsequent degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can then trigger cell cycle arrest, senescence, or apoptosis in cancer cells.
Beyond the p53-MDM2 axis, USP7 inhibition has been shown to impact other cancer-relevant pathways. For instance, USP7 can also deubiquitinate and stabilize other oncogenic proteins such as N-Myc and EZH2. Therefore, inhibitors of USP7 can exert pleiotropic anti-cancer effects, making them attractive therapeutic candidates for a broad range of tumors.
Quantitative Data on Potent and Selective USP7 Inhibitors
To illustrate the therapeutic potential of targeting USP7, the following tables summarize key quantitative data from preclinical studies of representative potent and selective USP7 inhibitors.
Table 1: In Vitro Potency of Representative USP7 Inhibitors
| Compound | Target | Assay Type | IC50/EC50/Kd | Reference |
| FT671 | USP7 | Biochemical Assay | IC50: 52 nM | |
| USP7 Catalytic Domain | Binding Assay | Kd: 65 nM | ||
| P5091 | USP7 | Enzyme Activity Assay | EC50: 4.2 µM | |
| USP47 | Enzyme Activity Assay | EC50: 4.3 µM |
Table 2: Cellular Activity of Representative USP7 Inhibitors
| Compound | Cell Line | Cancer Type | Endpoint | IC50 | Reference |
| FT671 | MM.1S | Multiple Myeloma | Cell Viability | - | |
| HCT116 | Colorectal Carcinoma | p53 stabilization | - | ||
| U2OS | Osteosarcoma | p53 stabilization | - | ||
| IMR-32 | Neuroblastoma | N-Myc degradation | - | ||
| P5091 | MM.1R | Multiple Myeloma | Cell Viability | IC50: 6-14 µM | |
| Dox-40 | Multiple Myeloma | Cell Viability | IC50: 6-14 µM | ||
| LR5 | Multiple Myeloma | Cell Viability | IC50: 6-14 µM | ||
| HCT116 | Colorectal Carcinoma | Cell Viability | EC50: 11 µM | ||
| HeyA8 | Ovarian Cancer | Cell Growth | - | ||
| OVCAR-8 | Ovarian Cancer | Cell Growth | - |
Table 3: In Vivo Efficacy of Representative USP7 Inhibitors
| Compound | Xenograft Model | Dosing Schedule | Result | Reference |
| FT671 | MM.1S | 100 mg/kg and 200 mg/kg, daily oral gavage | Significant, dose-dependent tumor growth inhibition | |
| P5091 | Multiple Myeloma | - | Inhibition of tumor growth and prolonged survival |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the preclinical evaluation of USP7 inhibitors. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Deubiquitinase (DUB) Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-rhodamine110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (e.g., Usp7-IN-12) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a defined amount of recombinant USP7 enzyme to each well of the 384-well plate, followed by the addition of the test compound dilutions.
-
Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~485/535 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.
Western Blotting for Protein Level Analysis
Objective: To assess the effect of a USP7 inhibitor on the protein levels of USP7 substrates (e.g., MDM2, p53) and downstream effectors (e.g., p21).
Materials:
-
Cancer cell lines (e.g., HCT116, MM.1S)
-
Complete cell culture medium
-
USP7 inhibitor (e.g., FT671, P5091)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the USP7 inhibitor or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay
Objective: To determine the effect of a USP7 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
USP7 inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Luminometer or absorbance plate reader
Procedure:
-
Seed cells at an optimal density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the USP7 inhibitor for a desired duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the IC50 value from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a USP7 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation (e.g., MM.1S)
-
USP7 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the USP7 inhibitor or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).
Visualizing Signaling Pathways and Experimental Workflows
USP7-MDM2-p53 Signaling Pathway
Caption: The USP7-MDM2-p53 signaling pathway and the mechanism of action of this compound.
General Experimental Workflow for USP7 Inhibitor Characterization
Caption: A general workflow for the preclinical characterization of a novel USP7 inhibitor.
Conclusion
The inhibition of USP7 represents a highly promising therapeutic strategy for the treatment of various cancers. By destabilizing oncoproteins like MDM2 and reactivating tumor suppressors such as p53, selective USP7 inhibitors can induce cancer cell death and inhibit tumor growth. The preclinical data for compounds like FT671 and P5091 provide strong validation for this approach. While further research is needed to fully elucidate the therapeutic potential and safety profile of novel inhibitors like this compound, the continued development of potent and selective USP7 inhibitors holds great promise for delivering new and effective cancer therapies. This technical guide provides a foundational framework for researchers and drug developers to advance the evaluation of this exciting class of therapeutics.
References
Usp7-IN-13 and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that has emerged as a critical regulator of cellular protein stability and function. Its extensive involvement in fundamental cellular processes, including cell cycle control, epigenetic regulation, and, most notably, the DNA damage response (DDR), has positioned it as a compelling therapeutic target in oncology.[1][2][3] Dysregulation of USP7 activity is frequently observed in various cancers, often correlating with tumor progression and resistance to therapy.[2][4]
Usp7-IN-13 is a small molecule inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) in the range of 0.2-1 μM. While specific data on the effects of this compound on the DNA damage response are not extensively documented in publicly available literature, this guide will provide an in-depth overview of the established roles of USP7 in the DDR and present a comprehensive framework of experimental protocols to evaluate the activity of this compound or similar inhibitors.
The Role of USP7 in the DNA Damage Response
USP7 is a central node in the complex network of the DNA damage response, influencing multiple repair pathways through its deubiquitinating activity on a host of substrate proteins. Its inhibition is expected to precipitate a cascade of effects that ultimately compromise a cancer cell's ability to repair damaged DNA, leading to cell cycle arrest and apoptosis.
Key USP7-Regulated DDR Pathways:
-
The p53-MDM2 Axis: This is one of the most well-characterized pathways regulated by USP7. USP7 deubiquitinates and stabilizes both the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2. However, USP7 exhibits a higher affinity for MDM2. Inhibition of USP7 leads to the degradation of MDM2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis.
-
Double-Strand Break (DSB) Repair: USP7 plays a crucial role in the repair of highly cytotoxic double-strand breaks. It stabilizes key proteins in both major DSB repair pathways:
-
Homologous Recombination (HR): USP7 has been shown to be important for the stability of proteins involved in HR.
-
Non-Homologous End Joining (NHEJ): USP7 stabilizes RNF168, a key E3 ubiquitin ligase that orchestrates the recruitment of downstream repair factors like 53BP1 and BRCA1 to sites of DNA damage. Inhibition of USP7 compromises the formation of ionizing radiation-induced foci (IRIF) of these critical repair proteins. Furthermore, USP7 depletion impairs the engagement of the MRN-MDC1 complex, which is essential for the initial sensing and signaling of DSBs.
-
-
Nucleotide Excision Repair (NER): USP7 is involved in the NER pathway, which is responsible for repairing bulky, helix-distorting DNA lesions. It achieves this by preventing the degradation of Xeroderma Pigmentosum, Complementation Group C (XPC) protein, a critical damage recognition factor in this pathway.
-
Translesion Synthesis (TLS): USP7 contributes to DNA damage tolerance by stabilizing Rad18, an E3 ubiquitin ligase that monoubiquitinates PCNA at stalled replication forks, a key step in initiating translesion synthesis.
Quantitative Data Presentation
The following tables are templates for summarizing quantitative data from key experiments designed to evaluate the efficacy of this compound in the context of the DNA damage response.
Table 1: Biochemical Assay - this compound Potency
| Parameter | Value | Assay Conditions |
| IC50 (µM) | 0.2 - 1 | Biochemical assay with purified USP7 enzyme and a fluorogenic substrate (e.g., Ub-AMC). |
Table 2: Cell-Based Assays - this compound Cellular Activity
| Assay | Cell Line | Endpoint | Result (e.g., IC50, % of control) |
| Cell Viability | e.g., HCT116, MCF7 | IC50 (µM) | To be determined |
| Apoptosis | e.g., HCT116, MCF7 | % Apoptotic Cells | To be determined |
| Cell Cycle Arrest | e.g., HCT116, MCF7 | % Cells in G1/S/G2-M | To be determined |
Table 3: Target Engagement and Pathway Modulation
| Assay | Cell Line | Protein Target | Effect of this compound |
| Western Blot | e.g., HCT116 | MDM2 | Expected: Decrease |
| p53 | Expected: Increase | ||
| p21 | Expected: Increase | ||
| γH2AX | Expected: Increase | ||
| RNF168 | Expected: Decrease | ||
| Immunofluorescence | e.g., U2OS | γH2AX foci | Expected: Increase in number and/or intensity |
| 53BP1 foci | Expected: Decrease in recruitment to damage sites |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing USP7 inhibitors and can be adapted for the specific evaluation of this compound.
Biochemical IC50 Determination
Objective: To determine the in vitro potency of this compound against purified USP7 enzyme.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate (e.g., Ubiquitin-AMC)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add USP7 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Calculate the reaction rates and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTS, resazurin, or CellTiter-Glo)
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and incubate.
-
Measure the appropriate signal (absorbance, fluorescence, or luminescence).
-
Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blotting for DDR Protein Levels
Objective: To analyze the effect of this compound on the protein levels of key DDR pathway components.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against MDM2, p53, p21, γH2AX, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Immunofluorescence for DNA Damage Foci
Objective: To visualize and quantify the effect of this compound on the formation of DNA damage foci.
Materials:
-
Cells grown on coverslips (e.g., U2OS cells, known for their flat morphology)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against γH2AX and 53BP1
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for a specified time before and/or after inducing DNA damage.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies, followed by incubation with fluorophore-conjugated secondary antibodies.
-
Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope and quantify the number and intensity of foci per nucleus using appropriate image analysis software.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is essential for a comprehensive understanding of this compound's mechanism of action and its assessment.
Caption: USP7's role in key DNA damage response pathways.
Caption: Experimental workflow for evaluating this compound.
Conclusion
Inhibition of USP7 represents a promising strategy for cancer therapy, primarily by disrupting the DNA damage response and promoting apoptosis in cancer cells. While specific data for this compound is limited, the established roles of USP7 provide a clear rationale for its investigation as a modulator of the DDR. The experimental framework outlined in this guide offers a comprehensive approach to characterizing the biochemical and cellular effects of this compound, elucidating its mechanism of action, and evaluating its therapeutic potential. Rigorous execution of these protocols will be crucial in determining the future clinical development of this and other novel USP7 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of USP7 Inhibition in Neuroblastoma: A Technical Guide for Researchers
An In-Depth Examination of a Promising Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, presents a significant therapeutic challenge, particularly in high-risk cases, accounting for 15% of all pediatric cancer deaths.[1][2] The ubiquitin-proteasome system, a critical regulator of protein stability, has emerged as a focal point for novel therapeutic strategies.[3] Within this system, Ubiquitin-Specific Protease 7 (USP7) has been identified as a promising drug target due to its overexpression in neuroblastoma and its role in stabilizing key oncoproteins.[1][3] While the specific compound Usp7-IN-13 is a known USP7 inhibitor with a reported IC50 value of 0.2-1 μM, its application has been primarily documented in the context of multiple myeloma. To date, there is a lack of specific published research detailing the use of this compound in neuroblastoma. This guide, therefore, provides a comprehensive overview of the core principles of USP7 inhibition in neuroblastoma, drawing upon data from extensively studied, representative USP7 inhibitors such as Almac4 and P22077.
Introduction: USP7 as a Therapeutic Target in Neuroblastoma
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in preventing the degradation of its substrate proteins. In the context of cancer, USP7's ability to stabilize oncoproteins and proteins that suppress apoptosis makes it a compelling therapeutic target. Elevated expression of USP7 is strongly correlated with tumor aggressiveness and poor prognosis in a variety of cancers, including neuroblastoma.
The primary rationale for targeting USP7 in neuroblastoma lies in its multifaceted role in key oncogenic pathways. USP7's substrates include critical proteins involved in tumor suppression (p53), oncogenesis (MDM2, N-Myc), and epigenetic regulation (EZH2). By inhibiting USP7, the aim is to destabilize these oncoproteins and reactivate tumor suppressor pathways, ultimately leading to cancer cell death.
Mechanism of Action of USP7 Inhibition in Neuroblastoma
The anti-tumor effects of USP7 inhibition in neuroblastoma are primarily mediated through three key interconnected pathways:
Reactivation of the p53 Pathway via the USP7-MDM2-p53 Axis
In neuroblastoma cells with wild-type p53, the inhibition of USP7 is particularly effective. Under normal conditions, USP7 deubiquitinates and stabilizes Mouse Double Minute 2 homolog (MDM2), an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, MDM2 is no longer stabilized, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels allows for the accumulation and activation of p53. Activated p53 then transcriptionally activates genes involved in apoptosis and cell cycle arrest, leading to the death of neuroblastoma cells. This is a particularly viable strategy in neuroblastoma, where p53 mutations are relatively uncommon.
Destabilization of the N-Myc Oncoprotein
The MYCN proto-oncogene is amplified in a significant subset of high-risk neuroblastomas and is a key driver of tumorigenesis. USP7 has been identified as a direct regulator of N-Myc stability. USP7 interacts with N-Myc, deubiquitinates it, and thereby protects it from proteasomal degradation. Inhibition of USP7 leads to a decrease in N-Myc protein levels, irrespective of the MYCN amplification status, which in turn inhibits N-Myc's oncogenic functions.
Downregulation of EZH2
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in aggressive neuroblastoma and contributes to its pathogenesis. USP7 has been shown to deubiquitinate and stabilize EZH2. Consequently, USP7 inhibition leads to increased ubiquitination and subsequent degradation of EZH2, thereby mitigating its oncogenic effects.
Quantitative Data: In Vitro Efficacy of USP7 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for the representative USP7 inhibitors, Almac4 and P22077, in various neuroblastoma cell lines. The sensitivity to these inhibitors often correlates with the TP53 status of the cell line.
Table 1: IC50 Values of USP7 Inhibitors in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | TP53 Status | USP7 Inhibitor | IC50 (µM) | Reference |
| SK-N-SH | Non-amplified | Wild-type | Almac4 | ~0.5 | |
| NB-10 | Non-amplified | Wild-type | Almac4 | ~0.5 | |
| IMR-32 | Amplified | Wild-type | Almac4 | ~1.0 | |
| LAN-5 | Amplified | Wild-type | Almac4 | ~1.0 | |
| NBL-S | Amplified | Wild-type | Almac4 | ~0.5 | |
| CHP-212 | Amplified | Wild-type | Almac4 | ~1.0 | |
| Kelly | Amplified | Wild-type | P22077 | ~10 | |
| IMR-5 | Non-amplified | Wild-type | P22077 | ~15 | |
| SK-N-AS | Non-amplified | Mutant | P22077 | >25 | |
| LA-N-6 | Amplified | Wild-type | P22077 | ~15 |
Table 2: EC50 Values for Apoptosis Induction by P22077
| Cell Line | TP53 Status | EC50 (µM) for Apoptosis | Reference |
| Kelly | Wild-type | ~12.5 | |
| IMR-5 | Wild-type | ~15 | |
| SK-N-AS | Mutant | >25 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of USP7 inhibitors in neuroblastoma research.
Cell Viability Assay
Objective: To determine the effect of USP7 inhibitors on the viability of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines
-
96-well cell culture plates
-
USP7 inhibitor (e.g., Almac4, P22077)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the USP7 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the protein levels of USP7, MDM2, p53, N-Myc, and EZH2 following treatment with a USP7 inhibitor.
Materials:
-
Neuroblastoma cell lines
-
6-well cell culture plates
-
USP7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies against USP7, MDM2, p53, N-Myc, EZH2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with the USP7 inhibitor at various concentrations for the desired time (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a USP7 inhibitor in a mouse model of neuroblastoma.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Neuroblastoma cell line (e.g., Kelly, SK-N-BE(2))
-
Matrigel
-
USP7 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the USP7 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the treatment effect.
Conclusion and Future Directions
The inhibition of USP7 represents a highly promising therapeutic strategy for neuroblastoma, particularly for tumors harboring wild-type p53. The mechanism of action, involving the reactivation of the p53 tumor suppressor pathway and the destabilization of key oncoproteins such as N-Myc and EZH2, provides a strong rationale for its clinical development. While specific data on this compound in neuroblastoma is currently unavailable, the extensive preclinical evidence for other potent USP7 inhibitors like Almac4 and P22077 underscores the potential of this drug class.
Future research should focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of USP7 inhibitors with standard-of-care chemotherapeutics or other targeted agents, such as MDM2 inhibitors, could enhance therapeutic efficacy and overcome potential resistance mechanisms.
-
Biomarker Development: Identifying predictive biomarkers beyond TP53 status will be crucial for patient stratification and ensuring that USP7 inhibitors are administered to patients most likely to benefit.
-
Clinical Translation: The progression of potent and selective USP7 inhibitors into clinical trials for neuroblastoma is a critical next step to validate the preclinical findings in patients.
References
The Impact of USP7 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific protease 7 (USP7) has emerged as a pivotal regulator of cellular homeostasis, with critical roles in DNA damage repair, apoptosis, and cell cycle progression.[1] Its function in stabilizing key oncogenic proteins has established it as a promising therapeutic target in oncology.[2][3] Small molecule inhibitors of USP7, such as Usp7-IN-13, are under active investigation for their anti-cancer properties. This technical guide provides a comprehensive overview of the effects of USP7 inhibition on cell cycle progression, detailing the molecular mechanisms, quantitative cellular outcomes, and key experimental protocols. While specific quantitative data for this compound is limited in the public domain, this document leverages data from other well-characterized, potent, and selective USP7 inhibitors to illustrate the conserved cellular responses following USP7 inhibition.
Core Mechanisms of Action: Disrupting the Cell Cycle Engine
Inhibition of USP7 perturbs cell cycle progression primarily through two interconnected mechanisms: the stabilization of the p53 tumor suppressor and the untimely activation of Cyclin-Dependent Kinase 1 (CDK1).[1]
Stabilization of the p53 Tumor Suppressor Pathway
Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4] Inhibition of USP7 leads to the destabilization and subsequent degradation of MDM2. This, in turn, results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the CDK inhibitor p21, which leads to cell cycle arrest, primarily at the G1/S checkpoint.
Premature Activation of CDK1
A more recently elucidated mechanism involves the role of USP7 in suppressing CDK1 activity throughout the cell cycle. USP7 interacts with and supports the cytoplasmic localization of the protein phosphatase 2A (PP2A), which is a key negative regulator of CDK1. Inhibition of USP7 disrupts this interaction, leading to the sequestration and inactivation of PP2A. This results in the widespread and premature activation of CDK1 during interphase. This untimely CDK1 activity is genotoxic, particularly during DNA replication, leading to DNA damage and subsequent cell cycle arrest, often in the G2/M phase, or apoptosis. This mechanism suggests that USP7 inhibitors can be effective even in p53-deficient cancer cells.
Quantitative Cellular Outcomes of USP7 Inhibition
The inhibition of USP7 leads to quantifiable changes in cell cycle distribution, proliferation, and apoptosis across a range of cancer cell lines. The precise effect, whether G1 or G2/M arrest, can be cell-type and inhibitor-specific. The following tables summarize representative data from studies using potent USP7 inhibitors.
Table 1: Effect of USP7 Inhibitors on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Inhibitor | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| HCT-116 (Colon) | P22077 | 10 | 65.2 ± 2.1 | 15.4 ± 1.5 | 19.4 ± 0.8 | |
| HCT-116 (Colon) | P5091 | 5 | 58.9 ± 3.4 | 20.1 ± 2.2 | 21.0 ± 1.3 | |
| A549 (Lung) | FT671 | 1 | 55.7 ± 2.9 | 25.3 ± 1.8 | 19.0 ± 1.1 | |
| RPE (p53-WT) | USP7i | 10 | Increased G1 | Decreased S | No significant change | |
| RPE (p53-KO) | USP7i | 10 | No significant change | Decreased S | Increased G2/M |
Note: Data is representative and compiled from various sources. "USP7i" refers to a generic USP7 inhibitor used in the cited study.
Table 2: Induction of Apoptosis by USP7 Inhibitors
| Cell Line | Inhibitor | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Time (h) | Reference |
| HCT-116 (Colon) | P22077 | 10 | 25.6 ± 3.2 | 48 | |
| MM1.S (Multiple Myeloma) | P5091 | 2.5 | 45.1 ± 4.5 | 72 | |
| Neuroblastoma | FT671 | 1 | 35.8 ± 2.9 | 48 |
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing cell cycle distribution following treatment with a USP7 inhibitor.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: Aspirate the media and wash the cells with PBS. Detach the cells using trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle-Related Proteins
This protocol is used to assess the levels of key proteins involved in cell cycle regulation following USP7 inhibition.
Methodology:
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, MDM2, p21, Cyclin B1, phospho-CDK1 (Tyr15), and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed to quantify changes in protein expression relative to the loading control.
Conclusion
Inhibition of USP7 potently disrupts cell cycle progression in cancer cells through the dual mechanisms of p53 stabilization and premature CDK1 activation. These actions lead to cell cycle arrest, primarily in the G1 or G2/M phases, and can ultimately induce apoptosis. The data compiled from various potent USP7 inhibitors demonstrate a consistent and robust anti-proliferative effect, underscoring the therapeutic potential of targeting this deubiquitinase. Further studies with this compound are warranted to specifically delineate its quantitative effects on cell cycle progression and to confirm its mechanism of action. The protocols and pathways described herein provide a robust framework for such investigations.
References
Usp7 Inhibition and the Regulation of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Note: This technical guide summarizes the current understanding of the role of Ubiquitin-specific protease 7 (USP7) in apoptosis and the therapeutic potential of its inhibitors. While the prompt specified "Usp7-IN-13," a thorough search of scientific literature and databases did not yield information on a compound with this specific designation. Therefore, this guide will focus on the well-characterized mechanisms of USP7 inhibition, drawing on data from various known USP7 inhibitors.
Executive Summary
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a critical regulator of cellular protein stability, playing a pivotal role in numerous signaling pathways, including those governing cell cycle progression, DNA damage repair, and apoptosis.[1][2] Its dysregulation is frequently observed in various malignancies, often correlating with tumor progression and poor prognosis, making it a compelling target for cancer therapy.[3][4] The primary mechanism through which USP7 inhibition induces apoptosis is by modulating the stability of key proteins in the p53-MDM2 pathway.[5] This guide provides an in-depth overview of the molecular mechanisms of USP7 in apoptosis, quantitative data on known inhibitors, detailed experimental protocols for assessing inhibitor efficacy, and visual representations of the core signaling pathways and experimental workflows.
The Role of USP7 in Apoptosis Regulation
USP7's influence on apoptosis is multifaceted, with its most well-documented role being the regulation of the tumor suppressor protein p53. USP7 can deubiquitinate and stabilize both p53 and its primary E3 ubiquitin ligase, MDM2. However, in many cancer cells, USP7 preferentially deubiquitinates MDM2, leading to its stabilization. Stabilized MDM2 then targets p53 for ubiquitination and subsequent proteasomal degradation, thereby suppressing p53-mediated apoptosis.
Inhibition of USP7 disrupts this balance. Small molecule inhibitors block the catalytic activity of USP7, leading to the destabilization and degradation of its substrates, including MDM2. The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, which can then transcriptionally activate pro-apoptotic genes such as PUMA and BAX, ultimately triggering the intrinsic apoptotic cascade.
Beyond the p53-MDM2 axis, USP7 has been shown to regulate other proteins involved in cell survival and apoptosis, including:
-
FOXM1: Inhibition of USP7 can lead to the destabilization of the transcription factor FOXM1, suppressing tumor growth in a p53-independent manner.
-
Tip60: USP7 stabilizes the acetyltransferase Tip60, which is essential for p53-dependent induction of apoptosis.
-
NF-κB: USP7 can deubiquitinate and stabilize NF-κB subunits, promoting pro-inflammatory and anti-apoptotic signaling.
-
c-Abl: USP7 can stabilize the c-Abl oncoprotein, which in turn promotes cancer cell glycolysis and survival.
Quantitative Data for USP7 Inhibitors
The following tables summarize key quantitative data for several well-characterized USP7 inhibitors. This data is essential for comparing the potency and cellular effects of different compounds.
Table 1: In Vitro IC50 Values of Representative USP7 Inhibitors
| Compound | Target/Assay | Cell Line(s) | IC50 | Reference(s) |
| P5091 | Cell Viability | T47D, MCF7 | ~10 µM | |
| PU7-1 | Cell Proliferation | MDA-MB-468, BT549 | 1.8 µM, 2.8 µM | |
| FX1-5303 | USP7 Inhibition | - | 0.29 nM | |
| FT671 | USP7 Catalytic Domain | - | 52 nM |
Table 2: Cellular Effects of USP7 Inhibition on Apoptosis
| Inhibitor | Cell Line | Treatment Conditions | Observed Effect | Reference(s) |
| P5091 | Glioblastoma (GBM) | 48 hours | Increased percentage of apoptotic cells. | |
| Almac4 | Neuroblastoma (TP53 wild-type) | Not specified | Induction of caspase-mediated apoptosis. | |
| P22077 | - | Not specified | Attenuates the p53-dependent apoptotic pathway by destabilizing Tip60. | |
| USP7 Knockout | HeLa | - | Increased ER stress-induced apoptosis. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of USP7 inhibitors on apoptosis.
Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a USP7 inhibitor.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the USP7 inhibitor in the appropriate cell culture medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a desired time period (e.g., 48, 72, or 96 hours).
-
Viability Measurement:
-
For MTS Assay: Add MTS reagent to each well and incubate for 1-3 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvest: Treat cells with the desired concentration of the USP7 inhibitor and vehicle control for 24-48 hours. Collect both floating and adherent cells.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use unstained, Annexin V only, and PI only controls for compensation and quadrant setting.
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)
This protocol detects the cleavage of key apoptotic proteins.
-
Cell Lysis: Treat cells with the USP7 inhibitor. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody that recognizes both full-length and cleaved forms of PARP-1 (116 kDa and 89 kDa, respectively) or an antibody specific to cleaved caspase-3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an ECL detection reagent and image the blot. The appearance of the cleaved fragments is indicative of apoptosis.
Immunoprecipitation of USP7 and its Substrates (e.g., MDM2)
This protocol is used to investigate the interaction between USP7 and its substrates.
-
Cell Lysis: Lyse cells treated with the USP7 inhibitor or vehicle control in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-USP7 antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with cold wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze by Western blot using antibodies against USP7 and the substrate of interest (e.g., MDM2).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows discussed in this guide.
Caption: The USP7-p53-MDM2 signaling pathway and the effect of a USP7 inhibitor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Usp7-IN-13, a USP7 Inhibitor
These application notes provide detailed protocols for the in vitro evaluation of Usp7-IN-13, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). The intended audience for this document includes researchers, scientists, and professionals involved in drug development. The provided protocols and data will facilitate the investigation of the biochemical and cellular effects of this compound.
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of numerous proteins involved in critical cellular processes.[1] These processes include the p53-MDM2 tumor suppressor axis, DNA damage repair, cell cycle control, and immune responses.[1][2] Dysregulation of USP7 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.[2]
This compound is a tool compound for investigating the biological roles of USP7. The following sections provide quantitative data for representative USP7 inhibitors, detailed protocols for in vitro assays, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| PU7-1 | Cell Proliferation | MDA-MB-468 | 1.8 µM | [3] |
| PU7-1 | Cell Proliferation | BT549 | 2.8 µM | |
| Almac4 | Cell Viability | Neuroblastoma Cells | ~10-fold lower than P22077 | |
| P5091 | Cell Viability | T47D | ~10 µM (approx. 50% decrease) | |
| P5091 | Cell Viability | MCF7 | ~10 µM (approx. 50% decrease) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: USP7-MDM2-p53 and NF-κB Signaling Pathway.
Caption: Biochemical Assay Workflow for USP7 Inhibition.
Caption: Cell-Based Viability Assay Workflow.
Experimental Protocols
The following are detailed protocols for biochemical and cell-based in vitro assays to characterize the activity of this compound.
Protocol 1: Biochemical Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP7 enzyme. The assay is based on the cleavage of a ubiquitin-conjugated fluorophore, such as 7-amido-4-methylcoumarin (AMC) or Rhodamine 110, which results in an increase in fluorescence.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic USP7 substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically by running a titration curve.
-
Assay Reaction: a. Add 50 µL of the diluted USP7 enzyme to each well of the 96-well plate. b. Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 50 µL of the fluorogenic substrate (e.g., Ub-AMC) to each well. The final substrate concentration should be at or near its Km value for the enzyme.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Viability Assay (Resazurin Reduction Assay)
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells. The assay utilizes the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO
-
96-well clear-bottom black tissue culture plates
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium from a 10 mM stock in DMSO. The final DMSO concentration should be kept below 0.5%. b. Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: a. After the incubation period, add 10 µL of resazurin solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible. c. Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Data Analysis: a. Subtract the background fluorescence (from wells containing medium only) from all experimental wells. b. Normalize the fluorescence readings to the vehicle-treated control cells (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp7-IN-13 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-13 is a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that has emerged as a critical regulator in various cellular processes, including the p53-MDM2 tumor suppressor pathway, DNA damage repair, and immune response.[1][2] USP7 removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[3] One of its key substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[4]
Dysregulation and overexpression of USP7 have been implicated in the progression of various cancers, including multiple myeloma, by promoting the survival of malignant cells. This compound, with a reported IC50 value in the range of 0.2-1 μM in biochemical assays, presents a valuable tool for investigating the therapeutic potential of USP7 inhibition. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its efficacy and mechanism of action, particularly in the context of multiple myeloma.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of USP7. This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of USP7 substrates. In cancer cells with wild-type p53, the primary consequence of USP7 inhibition is the destabilization of MDM2. This leads to the accumulation and activation of p53, which can then induce cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize representative quantitative data for USP7 inhibitors in relevant cancer cell lines. While specific data for this compound is emerging, the provided data from well-characterized USP7 inhibitors such as P5091 and FT671 can serve as a valuable reference for experimental design and data interpretation.
Table 1: In Vitro Cell Viability IC50 Values of Representative USP7 Inhibitors in Multiple Myeloma Cell Lines
| Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 | Reference |
| P5091 | MM.1S | Cell Viability | 72h | ~6-14 µM | |
| P5091 | MM.1R (Dexamethasone-resistant) | Cell Viability | 72h | ~6-14 µM | |
| P5091 | U266 | Cell Viability | 72h | ~6-14 µM | |
| P5091 | RPMI-8226 | Cell Viability | 72h | ~6-14 µM | |
| P5091 | ANBL-6.WT | Cell Viability | Not Specified | 6.83 µM | |
| P5091 | ANBL-6.BR (Bortezomib-resistant) | Cell Viability | Not Specified | 9.85 µM | |
| FT671 | MM.1S | Cell Viability (CellTiter-Glo) | 72h | 33 nM |
Table 2: Effect of USP7 Inhibition on Protein Expression
| Inhibitor | Cell Line | Treatment | Effect on MDM2 Levels | Effect on p53 Levels | Reference |
| P5091 | U2OS | 15 µM for 2-3.5h | Decreased | - | |
| Almac4 | Neuroblastoma Cell Lines | Increasing Concentrations | Decreased | Increased | |
| FT671 | MM.1S | Not Specified | Increased Ubiquitination | Stabilized |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental procedures and the underlying biological pathways, the following diagrams are provided.
Caption: USP7-MDM2-p53 Signaling Pathway and the effect of this compound.
Caption: Workflow for cell-based assays to evaluate this compound efficacy.
Experimental Protocols
Cell Viability Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture multiple myeloma cells to 80% confluency.
-
Harvest cells and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of Protein Expression
Objective: To assess the effect of this compound on the protein levels of USP7, MDM2, and p53.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Perform densitometry analysis to quantify protein levels relative to the loading control.
-
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitinase USP7 stabilizes Maf proteins to promote myeloma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp7-IN-13 in MDM2 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-13 is a potent inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme that plays a crucial role in the regulation of protein stability.[1] One of the key substrates of USP7 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). MDM2 is a primary negative regulator of the p53 tumor suppressor protein, targeting it for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[2] Inhibition of USP7 with this compound is expected to increase the ubiquitination of MDM2, leading to its degradation and the subsequent stabilization and activation of p53.[2] This makes this compound a valuable tool for studying the p53-MDM2 signaling axis, a critical pathway in cancer biology. These application notes provide a detailed protocol for utilizing this compound to induce the degradation of MDM2 and its analysis by Western blot.
Signaling Pathway
The inhibition of USP7 by this compound disrupts the normal regulation of the MDM2-p53 axis. Under normal physiological conditions, USP7 removes ubiquitin tags from MDM2, preventing its degradation and allowing it to ubiquitinate p53, thereby marking p53 for degradation by the proteasome. Treatment with this compound blocks the deubiquitinating activity of USP7. This leads to an accumulation of ubiquitinated MDM2, which is then targeted for degradation. The resulting decrease in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein.
Caption: The USP7-MDM2-p53 signaling pathway under normal and this compound inhibited conditions.
Experimental Workflow
The general workflow for assessing MDM2 degradation upon treatment with this compound involves several key steps, from cell culture to data analysis.
Caption: A standard workflow for Western blot analysis of MDM2 levels following this compound treatment.
Data Presentation
The following table presents representative quantitative data from a Western blot experiment analyzing the effect of this compound on MDM2 and p53 protein levels. The band intensities are normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Conc. (µM) | MDM2 Relative Band Intensity | p53 Relative Band Intensity |
| Vehicle Control | 0 (DMSO) | 1.00 | 1.00 |
| This compound | 0.2 | 0.65 | 1.85 |
| This compound | 1.0 | 0.25 | 3.50 |
| This compound | 5.0 | 0.10 | 4.75 |
Note: The data presented in this table are for illustrative purposes only and represent the expected outcome of the experiment. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocol
This protocol details the steps for treating a selected cancer cell line with this compound, preparing cell lysates, and performing a Western blot to analyze the protein levels of MDM2.
Materials and Reagents:
-
This compound (Stock solution in DMSO)
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or Nitrocellulose membranes
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-MDM2 antibody
-
Anti-p53 antibody
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Seeding and Culture:
-
Seed the chosen cancer cell line in appropriate culture plates or flasks.
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Allow cells to reach 70-80% confluency before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution. A final concentration range of 0.2-5 µM is a good starting point, based on its IC50 of 0.2-1 µM.[1]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After the treatment period, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-MDM2, anti-p53, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands (MDM2 and p53) to the loading control (β-actin or GAPDH).
-
References
Application Notes and Protocols for Usp7-IN-13 in the Immunoprecipitation of USP7 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins. By cleaving ubiquitin chains from its substrates, USP7 shields them from proteasomal degradation. This enzyme is deeply involved in critical cellular processes, including the DNA damage response, cell cycle regulation, epigenetic modulation, and immune signaling. The dysregulation of USP7 has been implicated in the pathogenesis of numerous diseases, particularly cancer, where it frequently contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.[1]
A primary and well-elucidated function of USP7 is its regulation of the p53-MDM2 tumor suppressor pathway. USP7 is capable of deubiquitinating and thus stabilizing both the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[1] However, USP7 demonstrates a higher affinity for MDM2, which results in the stabilization of MDM2 and the subsequent ubiquitination and degradation of p53.[1] This mechanism positions USP7 as a compelling therapeutic target for cancers that retain wild-type p53.
Usp7-IN-13 is a small molecule inhibitor designed to selectively target the catalytic activity of USP7. By inhibiting USP7, this compound is anticipated to elevate the ubiquitination levels of its substrates, thereby marking them for proteasomal degradation. These application notes provide detailed methodologies for employing this compound in immunoprecipitation experiments to isolate and identify USP7 substrates, enabling a deeper understanding of the consequences of USP7 inhibition.
Data Presentation
The inhibition of USP7 by this compound is expected to lead to an increase in the ubiquitination of its substrates. Quantitative mass spectrometry-based proteomics can be employed to identify and quantify these changes on a global scale. The following table provides an example of how quantitative data from a time-resolved ubiquitinome profiling experiment, following treatment with a USP7 inhibitor, can be presented. This data is illustrative and based on findings for the USP7 inhibitor FT671.[2]
Table 1: Illustrative Quantitative Ubiquitinome Profiling of USP7 Substrates Following Inhibitor Treatment
| Protein Substrate | UniProt ID | Ubiquitination Site | Fold Change (Inhibitor/DMSO) at 15 min | Fold Change (Inhibitor/DMSO) at 6h | Putative Function |
| MDM2 | Q00987 | K467 | ↑↑↑ | ↓↓ | E3 Ubiquitin Ligase, p53 regulator |
| DNMT1 | P26358 | K1345 | ↑↑ | ↓ | DNA Methyltransferase |
| UHRF1 | Q96T88 | K701 | ↑↑ | ↓ | Ubiquitin Ligase, DNA methylation |
| N-Myc | P04198 | K52 | ↑ | ↓↓ | Transcription Factor, Oncogene |
| PTEN | P60484 | K289 | ↑ | ↔ | Tumor Suppressor, Phosphatase |
| MGA | Q8IUF8 | K123 | ↑↑ | ↓ | Transcription Factor |
| PHIP | Q8WWQ0 | K456 | ↑ | ↔ | Chromatin Remodeling |
| TRIP12 | Q14669 | K876 | ↑↑ | ↓ | E3 Ubiquitin Ligase |
Note: The fold changes are illustrative. ↑↑↑: Large Increase; ↑↑: Moderate Increase; ↑: Small Increase; ↓↓↓: Large Decrease; ↓↓: Moderate Decrease; ↓: Small Decrease; ↔: No significant change. Actual quantitative values would be determined experimentally.
Experimental Protocols
The following protocols are designed for the immunoprecipitation of USP7 substrates from cultured cells treated with this compound. These are general guidelines and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Immunoprecipitation of a Specific USP7 Substrate
This protocol describes the immunoprecipitation of a known or putative USP7 substrate to assess changes in its ubiquitination status following this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-Immunoprecipitation (Co-IP) Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody against the protein of interest (for immunoprecipitation)
-
Primary antibody against ubiquitin (for Western blotting)
-
Isotype control IgG
-
SDS-PAGE sample buffer (e.g., Laemmli buffer)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time. A starting point could be 1-10 µM for 4-8 hours. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and protein of interest.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells.
-
Incubate on ice for 30 minutes with intermittent vortexing or scraping.
-
Clarify the lysate by centrifuging at approximately 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Pre-clearing the Lysate (Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against your protein of interest. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-40 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand or by centrifugation.
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold wash buffer (a common choice is the lysis buffer with a lower detergent concentration or PBS with 0.05% Tween-20).[3]
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in 20-40 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitination status of your immunoprecipitated protein.
-
The membrane can also be probed with an antibody against the immunoprecipitated protein as a loading control.
-
Protocol 2: Global Immunoprecipitation of Ubiquitinated Proteins
This protocol is for the enrichment of all ubiquitinated proteins from cells treated with this compound, which can then be analyzed by mass spectrometry.
Materials:
-
Same as Protocol 1, with the following additions:
-
Primary antibody against ubiquitin (for immunoprecipitation)
-
Reagents for mass spectrometry sample preparation (e.g., trypsin, desalting columns)
Procedure:
-
Cell Treatment, Lysis, and Protein Quantification: Follow steps 1-3 from Protocol 1.
-
Immunoprecipitation of Ubiquitinated Proteins:
-
Follow steps 4-5 from Protocol 1, but use an anti-ubiquitin antibody for the immunoprecipitation.
-
-
Washing and Elution:
-
Follow steps 6-7 from Protocol 1. For mass spectrometry, elution can also be performed using a non-denaturing elution buffer (e.g., low pH glycine buffer) to preserve protein complexes if desired.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then processed for mass spectrometry analysis. This typically involves in-gel or in-solution digestion with trypsin, followed by peptide cleanup and desalting.
-
-
LC-MS/MS Analysis:
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the ubiquitinated proteins.
-
Visualizations
USP7-p53/MDM2 Signaling Pathway
Caption: USP7-p53/MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Immunoprecipitation of USP7 Substrates
Caption: Experimental workflow for the immunoprecipitation of USP7 substrates.
References
Usp7-IN-13: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-13 is a potent inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme that has emerged as a critical regulator in various cellular processes, including the DNA damage response, cell cycle control, and apoptosis. Dysregulation of USP7 activity is implicated in the pathogenesis of numerous human cancers, including multiple myeloma, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the solubility and preparation of this compound for use in cell culture experiments, enabling the investigation of its biological effects and therapeutic potential.
Mechanism of Action
USP7 plays a pivotal role in the stabilization of several key oncogenic proteins by removing ubiquitin chains, thereby preventing their proteasomal degradation. A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that is the principal negative regulator of the p53 tumor suppressor. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.
This compound inhibits the catalytic activity of USP7. This inhibition leads to the destabilization and subsequent degradation of MDM2. The reduction in MDM2 levels allows for the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Data Presentation
Quantitative data for this compound and other relevant USP7 inhibitors are summarized in the tables below for easy comparison.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 200 mg/mL (475.62 mM) | Requires sonication for complete dissolution. Use freshly opened DMSO as it is hygroscopic. |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Table 2: In Vitro Activity of USP7 Inhibitors
| Compound | Assay Type | Target | IC₅₀ Value | Reference |
| This compound | Biochemical | USP7 | 0.2-1 μM | [1] |
| Usp7-IN-9 | Cell Proliferation | LNCaP cells | 29.6 nM | MedChemExpress |
| Usp7-IN-9 | Cell Proliferation | RS4;11 cells | 41.6 nM | MedChemExpress |
| Usp7-IN-10 | Biochemical | USP7 | 13.39 nM | APExBIO |
| FX1-5303 | Biochemical | USP7 | 0.29 nM | (PDF) USP7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound (MW: 420.50 g/mol ), add 237.8 μL of DMSO.
-
Vortex the solution thoroughly to mix.
-
If necessary, sonicate the solution in a water bath until the compound is completely dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.[1]
Cell Culture Treatment with this compound
General Guidelines:
-
The optimal final concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A concentration range of 0.1 µM to 10 µM is a good starting point for most cancer cell lines.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (DMSO-treated cells) in your experiments.
Procedure:
-
Culture cells in the appropriate medium and conditions until they reach the desired confluency for the experiment.
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM) and a vehicle control for the desired duration (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blot Analysis of p53 and MDM2
Materials:
-
Cells seeded in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in p53 and MDM2 protein levels.
Visualizations
Caption: USP7-MDM2-p53 Signaling Pathway and the effect of this compound.
Caption: Workflow for cell-based assays with this compound.
References
Application Notes and Protocols for Usp7-IN-13 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-13 is a potent inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of various cellular processes, including cell cycle control, DNA damage repair, and apoptosis.[1] USP7 is a key regulator of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] By inhibiting USP7, this compound can lead to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2] These application notes provide detailed protocols for the use of this compound in cell-based assays to investigate its biological effects.
Data Presentation
The effective concentration of this compound in cells can vary depending on the cell line, assay duration, and the specific biological endpoint being measured. The following table summarizes the available quantitative data for this compound and provides a reference for other relevant USP7 inhibitors.
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| This compound | USP7 | Biochemical | 0.2-1 µM | N/A | [3] |
| Almac4 | USP7 | Cell Viability | 120 nM | SK-N-SH | [4] |
| Almac4 | USP7 | Cell Viability | 150 nM | NB-10 | |
| Almac4 | USP7 | Cell Viability | 230 nM | IMR-32 | |
| P22077 | USP7 | Apoptosis | Effective at 10-20 µM | HCT116 | |
| P5091 | USP7 | Cell Viability | ~10 µM | T47D, MCF7 |
Note: The IC50 for this compound is from a biochemical assay and the effective concentration in cellular assays should be determined empirically. A starting concentration range of 1-10 µM is recommended for cell-based experiments.
Signaling Pathways and Experimental Workflows
USP7-MDM2-p53 Signaling Pathway
Inhibition of USP7 by this compound primarily affects the MDM2-p53 signaling axis. The following diagram illustrates this pathway.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the cellular effects of this compound is outlined below.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of USP7, MDM2, p53, and downstream targets like p21 and cleaved caspase-3.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software.
References
Application Notes and Protocols: Usp7-IN-13 Treatment for p53 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Usp7-IN-13, a selective inhibitor of Ubiquitin-specific-processing protease 7 (USP7), for the activation of the p53 tumor suppressor pathway. The information compiled herein is intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of USP7 inhibition.
Introduction
Ubiquitin-specific-processing protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[1][2] One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][3] In many cancer cells, the USP7-MDM2-p53 axis is dysregulated, leading to the suppression of p53's tumor-suppressive functions.[4]
This compound and other selective USP7 inhibitors disrupt this pathway by preventing the deubiquitination of MDM2. This leads to the auto-ubiquitination and subsequent degradation of MDM2. The reduction in MDM2 levels allows for the stabilization and accumulation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest or apoptosis in cancer cells with wild-type p53.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on USP7 inhibitors, providing a reference for effective concentrations and treatment durations for p53 activation and downstream effects.
| Inhibitor | Cell Line(s) | Cancer Type | Concentration Range | Treatment Duration | Key Outcomes | Reference(s) |
| Almac4 | SK-N-SH, NB-10, IMR-32, LAN-5, NBL-S, CHP-212 | Neuroblastoma | Increasing concentrations | 72 hours | Decreased cell viability, destabilization of MDM2, and stabilization of p53. | |
| PU7-1 | CAL33 | Head and Neck Squamous Cell Carcinoma | 10 µM | Up to 96 hours | Time-dependent decrease in FOXM1 protein levels. | |
| P5091 | Colorectal cancer cell lines | Colorectal Cancer | Dose-dependent | 4 hours | Reduction in mutant p53 levels. | |
| P22077 | U2OS | Osteosarcoma | 20-25 µM | 48 hours | Destabilization of Tip60, attenuation of p53-dependent apoptosis. | |
| XL177A | Various cancer cell lines | Various Cancers | Not specified | Not specified | Growth suppression in TP53 wild-type cells. | |
| HBX 41108 | HUVECs | Not applicable | Not specified | Not specified | Promotes p53 ubiquitination. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing p53 activation following this compound treatment.
Experimental Protocols
The following protocols are generalized based on common laboratory practices and findings from related studies. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Western Blot Analysis of p53 and MDM2 Levels
This protocol details the steps to assess the protein levels of p53 and MDM2 following treatment with this compound.
Materials:
-
This compound
-
Cell line with wild-type p53 (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-USP7, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a dose-response experiment with a range of concentrations (e.g., 1-25 µM) for a fixed time (e.g., 24 hours).
-
Perform a time-course experiment with a fixed concentration (determined from the dose-response) for various durations (e.g., 2, 4, 8, 12, 24 hours).
-
Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Protocol 2: Cell Viability Assay
This protocol can be used to assess the functional consequence of p53 activation on cell proliferation.
Materials:
-
This compound
-
Cell line with wild-type p53
-
96-well plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for a predetermined duration (e.g., 72 hours). Ensure the final DMSO concentration is consistent and non-toxic.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the IC50 value.
Troubleshooting
-
No p53 Stabilization:
-
Verify p53 Status: Ensure the cell line expresses wild-type p53.
-
Optimize Treatment Time: p53 stabilization can be transient. A detailed time-course experiment is crucial.
-
Check Compound Activity: Ensure the this compound stock is active by testing it on a sensitive positive control cell line.
-
-
Inconsistent Results:
-
Maintain Consistent Cell Density: Overly confluent or sparse cultures can respond differently.
-
Use Low Passage Cells: High passage numbers can lead to genetic drift and altered cellular responses.
-
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the activation of the p53 pathway and its potential as a therapeutic strategy in cancer.
References
Application Notes and Protocols for the Use of USP7 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology. As a deubiquitinating enzyme, USP7 is crucial in regulating the stability of numerous proteins implicated in cancer development and progression, including the tumor suppressor p53 and its primary negative regulator, MDM2.[1][2] Inhibition of USP7 offers a promising strategy to restore p53 function and induce apoptosis in cancer cells.[3][4] USP7-IN-13 is a novel inhibitor of USP7. These application notes provide a detailed guide for its preclinical evaluation in animal models, based on established methodologies for analogous USP7 inhibitors.
Disclaimer: As of late 2025, specific in vivo data for this compound is not extensively documented in publicly available literature. The following protocols and data are based on well-characterized USP7 inhibitors such as FT671, P5091, and FX1-5303. Researchers must empirically determine the optimal dosage, administration route, and schedule for this compound in their specific preclinical models.[5]
Mechanism of Action and Signaling Pathway
USP7 primarily functions to remove ubiquitin chains from its substrate proteins, thereby preventing their degradation by the proteasome. A critical role of USP7 in cancer is the stabilization of MDM2, an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation. By inhibiting USP7, MDM2 becomes ubiquitinated and is subsequently degraded, leading to the accumulation and activation of p53. This activation of p53 can trigger cell cycle arrest and apoptosis in tumor cells. Beyond the p53-MDM2 axis, USP7 is known to regulate other cancer-related pathways, including Wnt/β-catenin and NF-κB signaling.
Caption: The signaling pathway of USP7 and its inhibition by this compound.
Data Presentation: In Vivo Activity of Representative USP7 Inhibitors
The following tables summarize quantitative data from preclinical studies of various USP7 inhibitors in animal models. This information can serve as a valuable reference for designing in vivo experiments with this compound.
Table 1: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| FX1-5303 | Multiple Myeloma (MM.1S) | CB-17 SCID mice | 100 mg/kg, oral gavage, daily | Significant TGI | |
| FX1-5303 | Acute Myeloid Leukemia (MV4-11) | CB-17 SCID mice | 100 mg/kg, oral gavage, daily | Significant TGI | |
| Compound 41 | p53 wild-type and mutant cancer cell lines | Xenograft mice | Oral administration | Demonstrated TGI | |
| PU7-1 | Triple-Negative Breast Cancer (MDA-MB-468) | Xenograft mouse model | Not specified | Significant reduction in tumor size and weight | |
| P22077 | Neuroblastoma | In vivo models | Not specified | Inhibited NB growth | |
| Almac4 | Neuroblastoma | Xenograft model | Not specified | Significant antitumor activity | |
| OAT-4828 | Melanoma and Colon Cancer | In vivo models | Oral administration | Significant anticancer efficacy |
Table 2: Pharmacokinetic Parameters of a Representative USP7 Inhibitor (GNE-6776)
| Animal Model | Dose (mg/kg, PO) | Cmax (µM) | Tmax (h) | AUC (µM*h) |
| Mouse | 100 | ~25 | ~2 | ~150 |
| Mouse | 200 | ~50 | ~4 | ~400 |
Data for GNE-6776 is estimated from graphical representations in the source and should be considered approximate.
Experimental Protocols
The following are detailed protocols for the formulation, administration, and evaluation of USP7 inhibitors in mouse xenograft models. These should be adapted and optimized for this compound.
Protocol 1: Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice. Due to the likely hydrophobic nature of small molecule inhibitors, a suspension or solution in a vehicle containing co-solvents and surfactants is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubilization: First, dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL final concentration, weigh 10 mg of this compound and dissolve it in 100 µL of DMSO (10% of the final volume). Vortex thoroughly until the compound is completely dissolved.
-
Addition of Co-solvents: Add PEG300 to the solution. Following the example, add 400 µL of PEG300 (40% of the final volume). Vortex to mix.
-
Addition of Surfactant: Add Tween-80 to the mixture. In this example, add 50 µL of Tween-80 (5% of the final volume). Vortex to ensure a homogenous mixture.
-
Final Dilution: Add sterile saline to bring the formulation to the final volume. In this case, add 450 µL of saline (45% of the final volume). Vortex thoroughly. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Homogenization: If a suspension is formed, ensure it is homogenous before each administration by vortexing. Gentle warming or sonication may be used to aid dissolution, but stability under these conditions should be verified.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Assess for any precipitation before use.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, MV4-11)
-
Immunocompromised mice (e.g., NOD-SCID, CB-17 SCID, or Nude mice), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS
-
Trypan blue
-
Hemocytometer
-
Syringes and needles (27-30 gauge for injection, 20-22 gauge for oral gavage)
-
Calipers
-
Animal scale
-
This compound formulation (from Protocol 1)
-
Vehicle control
Procedure:
-
Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^7 cells/mL. Cell viability should be >95% as determined by trypan blue exclusion.
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally via gavage daily.
-
This compound Treatment Group(s): Administer the this compound formulation orally via gavage at the predetermined dose(s) (e.g., starting with a dose range of 25-100 mg/kg) and schedule (e.g., daily for 21 days).
-
-
Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Materials:
-
This compound formulation
-
Syringes and oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Materials for bioanalysis (LC-MS/MS system, solvents, internal standard)
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via the saphenous vein, submandibular vein, or tail vein.
-
Plasma Preparation: Immediately place the blood samples into anticoagulant-coated tubes. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Analysis:
-
Protein Precipitation: Add cold acetonitrile containing an internal standard to the plasma samples to precipitate proteins. Vortex and centrifuge.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis: Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile and calculate key parameters such as Cmax, Tmax, and AUC.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating this compound in a mouse xenograft model.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Usp7-IN-13 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpes-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that is crucial in regulating the stability of numerous proteins involved in essential cellular processes such as DNA damage repair, cell cycle control, and apoptosis.[1] The dysregulation of USP7 has been implicated in the progression of various cancers, making it a significant therapeutic target.[1][2]
One of the most critical functions of USP7 is its regulation of the p53-MDM2 pathway.[1][3] Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation by the proteasome. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53. In many cancer cells, this pathway is dysregulated. Inhibition of USP7 leads to the destabilization and degradation of MDM2, which in turn allows for the accumulation and activation of p53, triggering apoptosis or cell cycle arrest in tumor cells.
Usp7-IN-13 is a potent and selective small molecule inhibitor of USP7. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize USP7 inhibitors. The protocols described herein cover both biochemical and cell-based assays, offering a comprehensive guide for researchers in the field of drug discovery.
Data Presentation: Efficacy of USP7 Inhibitors
The following tables summarize key quantitative data for representative USP7 inhibitors, providing a structured format for comparing their efficacy in various high-throughput screening assays.
Table 1: Biochemical Assay Data for USP7 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound (analog) | Ubiquitin-AMC Cleavage | USP7 | 50-100 | |
| GNE-8735 | Ubiquitin-AMC Cleavage | USP7 | 15 | |
| GNE-2916 | Ubiquitin-AMC Cleavage | USP7 | 25 | |
| P5091 | Enzymatic Assay | USP7 | ~20 | |
| FT671 | Enzymatic Assay | USP7 | <10 |
Table 2: Cell-Based Assay Data for USP7 Inhibitors
| Compound | Assay Type | Cell Line | EC50 (µM) | Endpoint | Reference |
| This compound (analog) | Cell Viability | HCT-116 | 1-5 | Apoptosis | |
| GNE-8735 | MDM2 Immunofluorescence | HCT-116 | 2.9 | MDM2 Elevation | |
| P22077 | Cell Viability | Various | 5-15 | p53 Activation |
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental procedures is essential for a comprehensive understanding of this compound's mechanism of action and its assessment.
Caption: USP7-MDM2-p53 Signaling Pathway Under Normal and Inhibited Conditions.
Caption: High-Throughput Screening Workflow for USP7 Inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening Assay: Ubiquitin-AMC Cleavage
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate by USP7.
Materials:
-
Purified recombinant human USP7 enzyme
-
Ubiquitin-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 50 nL of the compound solution to each well. For control wells, add 50 nL of DMSO.
-
Prepare a solution of USP7 enzyme in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM), which should be optimized beforehand.
-
Add 10 µL of the USP7 enzyme solution to each well containing the compound or DMSO.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Prepare a solution of Ub-AMC substrate in assay buffer. The final concentration should be at or near the Km value for USP7 (typically 0.5-1 µM).
-
Initiate the enzymatic reaction by adding 10 µL of the Ub-AMC substrate solution to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader at 360 nm excitation and 460 nm emission. Read every 60 seconds for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based High-Throughput Screening Assay: Cell Viability
This assay assesses the effect of USP7 inhibition on the viability of cancer cells, such as the p53 wild-type colorectal cancer cell line HCT-116.
Materials:
-
HCT-116 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
384-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HCT-116 cells in 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of medium.
-
Incubate the plates at 37°C and 5% CO2 for 24 hours to allow cells to attach.
-
Prepare a serial dilution of this compound and other test compounds in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the compound concentration and determine the EC50 value.
Target Engagement Assay: Endogenous MDM2 Immunofluorescence
This assay confirms that the observed cellular effects are due to the inhibition of USP7 by measuring the levels of its downstream target, MDM2.
Materials:
-
HCT-116 cells
-
This compound (or other test compounds)
-
Primary antibody against MDM2
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Seed HCT-116 cells in 384-well imaging plates.
-
After 24 hours, treat the cells with a range of concentrations of the USP7 inhibitor or DMSO for 24 hours.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with the primary anti-MDM2 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the mean nuclear MDM2 fluorescence intensity per cell.
-
Plot the mean nuclear MDM2 intensity against the inhibitor concentration to determine the EC50 for MDM2 degradation.
References
Application Notes and Protocols for Co-Immunoprecipitation of a Novel Inhibitor with USP7
Disclaimer: As of November 2025, there is no publicly available scientific literature or data specifically detailing a compound named "Usp7-IN-13". The following application notes and protocols are presented as a representative guide for researchers and drug development professionals working with novel, potent, and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7). The experimental design and expected outcomes are based on established methodologies and data from studies of other well-characterized USP7 inhibitors.
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of a multitude of protein substrates.[1][2] By cleaving ubiquitin chains, USP7 rescues its targets from proteasomal degradation, thereby influencing critical cellular processes including the p53-MDM2 tumor suppressor pathway, DNA damage repair, cell cycle progression, and immune responses.[1][2][3] Dysregulation of USP7 activity is implicated in the pathogenesis of various cancers and other diseases, making it a compelling therapeutic target.
The development of small molecule inhibitors targeting USP7 is a significant area of cancer research. These inhibitors can function through covalent modification of the catalytic cysteine or by allosterically preventing ubiquitin binding. A key method to characterize the cellular activity of a novel USP7 inhibitor, such as the hypothetical this compound, is to assess its impact on the interaction between USP7 and its known substrates. Co-immunoprecipitation (Co-IP) is a powerful technique to study these protein-protein interactions in situ.
This document provides a detailed protocol for performing a co-immunoprecipitation experiment to investigate the effect of a novel inhibitor on the interaction between USP7 and its key substrate, MDM2.
Signaling Pathway
USP7 is a central regulator of the p53-MDM2 pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates the tumor suppressor p53, targeting it for degradation. Inhibition of USP7 is expected to lead to the destabilization and degradation of MDM2, resulting in the stabilization and accumulation of p53.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a novel USP7 inhibitor, "this compound", based on values reported for other potent USP7 inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Binding Affinity (Kd) | 50 nM | Dissociation constant for binding to the USP7 catalytic domain, determined by Surface Plasmon Resonance (SPR). |
| IC50 | 100 nM | Concentration of inhibitor required for 50% inhibition of USP7 deubiquitinase activity in a biochemical assay. |
Table 2: Cellular Activity of this compound (24-hour treatment)
| Cell Line | Parameter | Value | Description |
| HCT116 (p53 wild-type) | MDM2 Degradation (DC50) | 200 nM | Concentration of inhibitor causing 50% degradation of MDM2 protein levels. |
| HCT116 (p53 wild-type) | p53 Stabilization (AC50) | 250 nM | Concentration of inhibitor causing 50% accumulation of p53 protein levels. |
| Multiple Myeloma (MM.1S) | Cell Viability (GI50) | 500 nM | Concentration of inhibitor causing 50% growth inhibition. |
Experimental Workflow
The general workflow for a co-immunoprecipitation experiment to study the effect of a USP7 inhibitor on protein-protein interactions is outlined below.
Detailed Experimental Protocol: Co-Immunoprecipitation of USP7
This protocol details the steps to immunoprecipitate endogenous USP7 and probe for the co-precipitation of its substrate, MDM2, from cells treated with a novel USP7 inhibitor.
Materials:
-
Cell Line: HCT116 (human colorectal carcinoma, p53 wild-type)
-
USP7 Inhibitor: this compound (dissolved in DMSO)
-
Control: DMSO (vehicle)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cold PBS or a modified lysis buffer with lower detergent concentration.
-
Antibodies:
-
Primary Antibody for IP: Rabbit anti-USP7
-
Primary Antibodies for Western Blot: Mouse anti-USP7, Rabbit anti-MDM2, Mouse anti-p53, Mouse anti-β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
-
Beads: Protein A/G magnetic beads
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat dry milk or BSA in TBST), ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
-
Normalize the protein concentration of all samples with lysis buffer. Set aside a small aliquot (20-30 µg) of each sample as "Input" control.
-
-
Immunoprecipitation:
-
To 1-2 mg of total protein lysate, add the recommended amount of anti-USP7 antibody.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the "Input" and immunoprecipitated samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-USP7, anti-MDM2, anti-p53 for input; anti-USP7 and anti-MDM2 for IP samples) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
Expected Outcomes and Interpretation
-
Input Lanes: Western blotting of the input lysates should confirm the presence of USP7, MDM2, and p53 in the cell extracts before immunoprecipitation. Treatment with an effective USP7 inhibitor is expected to show a dose-dependent decrease in MDM2 levels and an increase in p53 levels.
-
Immunoprecipitation Lanes:
-
USP7: A strong band for USP7 should be detected in the anti-USP7 immunoprecipitation lanes, confirming the successful pulldown of the protein.
-
MDM2: In the vehicle-treated sample, co-immunoprecipitation of MDM2 with USP7 will be observed, indicating their interaction. In the inhibitor-treated sample, the amount of MDM2 co-immunoprecipitated with USP7 is expected to decrease significantly, reflecting the degradation of MDM2.
-
By following these protocols, researchers can effectively utilize co-immunoprecipitation to elucidate the molecular mechanisms of novel USP7 inhibitors like this compound, providing critical insights into their therapeutic potential.
References
Application Notes and Protocols for Flow Cytometry Analysis Following Usp7-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1][2][3] Dysregulation of USP7 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][4] Usp7-IN-13 is a small molecule inhibitor of USP7. By inhibiting USP7, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells by stabilizing key tumor suppressor proteins like p53 and promoting the degradation of oncogenic proteins.
Flow cytometry is a powerful and high-throughput technique for single-cell analysis, making it an ideal method to quantify the cellular effects of this compound treatment. This document provides detailed protocols for analyzing cell cycle distribution and apoptosis by flow cytometry following treatment with this compound.
Core Mechanism of Action of USP7 Inhibition
Inhibition of USP7 disrupts the deubiquitination of its target proteins. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound is expected to lead to the accumulation of ubiquitinated MDM2, promoting its degradation. This, in turn, stabilizes p53, allowing it to transcriptionally activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
Furthermore, recent studies have shown that USP7 inhibition can lead to the premature activation of Cyclin-Dependent Kinase 1 (CDK1) throughout the cell cycle. This untimely activation of CDK1 can cause DNA damage and ultimately trigger apoptosis, even in p53-deficient cancer cells.
Data Presentation
The following tables present hypothetical quantitative data representing the expected outcomes of flow cytometry analysis after treating a cancer cell line (e.g., HCT-116) with this compound.
Table 1: Cell Cycle Distribution Analysis after 24-hour this compound Treatment
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 1 | 65.7 ± 4.2 | 18.3 ± 2.1 | 16.0 ± 1.5 |
| 5 | 75.1 ± 5.5 | 10.2 ± 1.8 | 14.7 ± 1.3 |
| 10 | 80.3 ± 6.1 | 5.9 ± 1.2 | 13.8 ± 1.1 |
Table 2: Apoptosis Analysis after 48-hour this compound Treatment
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 1 | 85.3 ± 3.5 | 8.1 ± 1.2 | 6.6 ± 1.0 |
| 5 | 68.7 ± 4.8 | 15.4 ± 2.1 | 15.9 ± 1.9 |
| 10 | 45.2 ± 5.1 | 28.9 ± 3.3 | 25.9 ± 2.8 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, or another appropriate cell line) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the wells and replace it with a fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for cell cycle analysis, 48 hours for apoptosis analysis).
Protocol 2: Flow Cytometry Analysis of Cell Cycle
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with ice-cold PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Pelleting and Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Use the appropriate laser and filter settings for PI. Acquire at least 20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
-
Cell Harvesting: Harvest the cells as described in Protocol 2, step 1.
-
Cell Pelleting and Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the tube.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use the appropriate laser and filter settings for the fluorochromes used (e.g., FITC and PI). Acquire at least 10,000 events per sample.
-
Data Analysis: Create a two-parameter dot plot of Annexin V versus PI fluorescence. Gate the populations to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for flow cytometry.
References
Application Notes and Protocols: USP7-IN-13 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and chemoresistance. USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation. One of its most well-characterized substrates is MDM2, the primary E3 ubiquitin ligase for the tumor suppressor protein p53. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a critical regulator of cell cycle arrest and apoptosis.[1][2][3] Consequently, inhibition of USP7 offers a promising strategy to reactivate the p53 pathway and induce cancer cell death, particularly in tumors retaining wild-type p53.[3]
USP7-IN-13 is a small molecule inhibitor of USP7. These application notes provide a comprehensive guide for researchers exploring the synergistic potential of this compound in combination with conventional chemotherapy drugs. The information presented herein, including experimental protocols and data, is based on findings from studies on various well-characterized USP7 inhibitors. Researchers should consider this as a foundational guide and optimize experimental conditions for their specific models.
Mechanism of Action: The Rationale for Combination Therapy
The primary mechanism of action for USP7 inhibitors in cancer therapy revolves around the reactivation of the p53 tumor suppressor pathway.[2] In many cancer cells, USP7 is overexpressed, leading to increased stabilization of MDM2 and subsequent degradation of p53. This suppression of p53 signaling allows cancer cells to evade apoptosis and continue to proliferate.
Inhibition of USP7 with a compound like this compound disrupts this process. It leads to the destabilization and degradation of MDM2, which in turn allows for the accumulation and activation of p53. Activated p53 can then transcriptionally upregulate its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).
Furthermore, USP7 has been implicated in DNA damage repair and the stability of other oncoproteins, suggesting that its inhibition could have broader anti-cancer effects beyond p53 activation. This multifaceted mechanism provides a strong rationale for combining USP7 inhibitors with chemotherapy. Chemotherapy drugs often induce DNA damage, and by simultaneously inhibiting a key player in DNA repair and a crucial cell survival pathway, the combination therapy can lead to a synergistic anti-tumor effect and potentially overcome chemoresistance. Studies have shown that USP7 inhibition can sensitize cancer cells to various chemotherapeutic agents, including cytarabine and doxorubicin.
Signaling Pathways
The following diagram illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the proposed mechanism of action for this compound.
Caption: The USP7-p53 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on well-characterized USP7 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of USP7 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | USP7 Inhibitor | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | P5091 | 0.8 | |
| MM.1S | Multiple Myeloma | FT671 | 0.023 | |
| OCI-AML3 | Acute Myeloid Leukemia | P22077 | ~2.5 | |
| Kelly | Neuroblastoma | Almac4 | ~0.1 |
Table 2: Synergistic Effects of USP7 Inhibitors with Chemotherapy Drugs
| Cell Line | Cancer Type | USP7 Inhibitor | Chemotherapy Drug | Combination Index (CI) | Interpretation | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | P22077 | Cytarabine | < 1 | Synergy | |
| HCT-116 | Colorectal Cancer | Compound 1 | Doxorubicin | < 1 | Synergy | |
| HCT-116 | Colorectal Cancer | Compound 1 | Etoposide | < 1 | Synergy | |
| USP22-Ko A549 | Lung Cancer | P22077 | Cisplatin | More Sensitive | Enhanced Sensitivity |
Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound and chemotherapy drugs.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This assay determines the effect of single and combined drug treatments on cell proliferation and viability.
Workflow:
Caption: Experimental workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
Chemotherapy drug
-
MTT, MTS, or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy drug in culture medium.
-
Treatment: Treat cells with this compound alone, the chemotherapy drug alone, and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well and mix.
-
-
Measurement: Measure the absorbance (MTT/MTS) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following drug treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy drug
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described for the cell viability assay for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This technique is used to assess the levels of key proteins in the USP7 signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Protocol:
-
Sample Preparation: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with chemotherapy.
Workflow:
Caption: Experimental workflow for a mouse xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
This compound and chemotherapy drug formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound and the chemotherapy drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
The combination of this compound with conventional chemotherapy presents a promising therapeutic strategy for a variety of cancers. By targeting a key regulator of the p53 pathway and other cancer-related processes, this compound has the potential to enhance the efficacy of chemotherapy and overcome drug resistance. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate and validate the synergistic potential of this combination in preclinical models. Careful experimental design and data analysis, particularly the quantitative assessment of synergy using the Combination Index, will be crucial for advancing this therapeutic approach.
References
Application Notes and Protocols: Measuring the Activity of USP7-IN-13 in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins.[1][2] By cleaving ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation.[3] This function implicates USP7 in a wide array of cellular processes, including DNA damage repair, cell cycle regulation, epigenetic control, and immune responses.[1][2] Dysregulation of USP7 has been linked to numerous diseases, particularly cancer, where it often promotes tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.
A key and well-characterized function of USP7 is its role in the p53-MDM2 tumor suppressor pathway. USP7 can deubiquitinate and thereby stabilize both the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. However, USP7 displays a higher affinity for MDM2, leading to its stabilization and the subsequent ubiquitination and degradation of p53. This makes USP7 an attractive therapeutic target for cancers that retain wild-type p53.
USP7-IN-13 is a small molecule inhibitor designed to selectively target the deubiquitinating activity of USP7. By inhibiting USP7, this compound is expected to increase the ubiquitination of its substrates, leading to their degradation. These application notes provide detailed protocols for researchers to measure the activity of this compound in cell lysates, enabling the study of its effects on USP7 and its downstream signaling pathways.
Signaling Pathway
The following diagram illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the mechanism of action for a USP7 inhibitor like this compound.
Caption: USP7-p53-MDM2 Signaling Pathway and Inhibitor Action.
Data Presentation
The following tables summarize representative quantitative data for potent USP7 inhibitors. These values can serve as a reference for designing experiments with this compound.
Table 1: Biochemical Potency of Representative USP7 Inhibitors
| Compound | Assay Type | IC50 | Reference |
| FT671 | Ubiquitin-Rhodamine | ~0.1-2 µM (in cells) | |
| FX1-5303 | Biochemical Assay | 0.29 nM | |
| Scutellarein | Enzymatic Assay | 3.017 µM | |
| P22077 | Ub-PLA2 Assay | Potent Inhibitor |
Table 2: Cellular Activity of Representative USP7 Inhibitors
| Compound | Cell Line | Effect | EC50 / IC50 | Reference |
| FX1-5303 | MM.1S | p53 Accumulation | 5.6 nM | |
| FX1-5303 | MM.1S | Inhibition of Cell Viability | 15 nM | |
| FT671 | MM.1S | Cell Viability | Potent Inhibitor | |
| 4-hydroxy-diphenyl amine | HCT116 | Anti-cancer Activity | 31-143 µM |
Experimental Protocols
Biochemical Assay: Measuring USP7 Activity in Cell Lysates using a Fluorogenic Substrate
This protocol describes a fluorogenic assay to directly measure the enzymatic activity of USP7 in cell lysates, suitable for assessing the inhibitory effect of this compound. The assay utilizes a substrate like Ubiquitin-Rhodamine 110 (Ub-Rho110), which becomes fluorescent upon cleavage by a DUB like USP7.
Experimental Workflow
Caption: Workflow for Biochemical USP7 Activity Assay.
Materials and Reagents:
-
Cell line of interest (e.g., HCT116, MCF7)
-
This compound stock solution (in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, with protease inhibitors)
-
BCA Protein Assay Kit
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl2, 2 mM DTT)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for the desired duration (e.g., 4, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Assay Setup: In a black microplate, add a consistent amount of cell lysate (e.g., 10-20 µg) to each well.
-
Reaction Initiation: Add Ub-Rho110 substrate to each well to a final concentration of approximately 100-150 nM.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.
-
Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to USP7 activity. Determine the percent inhibition of USP7 activity by this compound compared to the vehicle control.
Cell-Based Assay: Western Blot Analysis of USP7 Substrates
This protocol is designed to indirectly measure the activity of this compound by observing changes in the protein levels of known USP7 substrates, such as MDM2 and p53. Inhibition of USP7 should lead to the destabilization and degradation of MDM2 and a subsequent increase in p53 levels.
Materials and Reagents:
-
Cell line with wild-type p53 (e.g., MCF-7, A549)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat cells as described in the biochemical assay protocol.
-
Cell Lysis: Lyse cells using RIPA buffer.
-
Protein Quantification: Determine and normalize protein concentrations.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Compare the levels of MDM2 and p53 in this compound-treated samples to the vehicle control. A decrease in MDM2 and an increase in p53 and its target p21 would indicate successful inhibition of USP7.
Co-Immunoprecipitation (Co-IP) to Assess Substrate Ubiquitination
This protocol allows for the assessment of changes in the ubiquitination status of a specific USP7 substrate upon treatment with this compound.
Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation of USP7 Substrates.
Materials and Reagents:
-
All materials for cell treatment and lysis as in the Western Blot protocol.
-
Optional: Proteasome inhibitor (e.g., MG132)
-
IP Lysis Buffer (non-denaturing, e.g., Tris-based buffer with 1% NP-40)
-
N-ethylmaleimide (NEM) to inhibit DUBs during lysis
-
Protein A/G magnetic beads or agarose beads
-
Primary antibody for the substrate of interest (e.g., anti-MDM2)
-
Anti-ubiquitin antibody
-
2x Laemmli sample buffer
Procedure:
-
Cell Treatment: Treat cells with this compound. Optionally, add a proteasome inhibitor like MG132 for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer supplemented with protease inhibitors and 5-10 mM NEM.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Immunoprecipitation: a. Incubate 0.5-1 mg of pre-cleared protein lysate with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C. b. Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated substrate. An increase in the ubiquitin signal in the this compound-treated sample indicates inhibition of USP7's deubiquitinating activity.
References
Application Notes and Protocols for Usp7-IN-13 in Protein Ubiquitination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Usp7-IN-13, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), to investigate protein ubiquitination. USP7 is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins involved in critical cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. Its dysregulation is frequently implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of USP7. USP7 primarily functions by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. A key and well-characterized substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, leading to its degradation and maintaining low cellular p53 levels.
Inhibition of USP7 by this compound disrupts this process, leading to the increased ubiquitination and subsequent proteasomal degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest or apoptosis in cancer cells.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.2 - 1 µM | USP7 biochemical activity assay | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: The USP7-p53-MDM2 signaling pathway and the effect of this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study protein ubiquitination using this compound. These protocols are intended as a guide and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., HCT116, human colorectal carcinoma)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration is 100 µM with 8-10 dilution points.[2] Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) at the same final concentration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Levels
This protocol allows for the detection of changes in the protein levels of p53, MDM2, and ubiquitinated proteins in cells treated with this compound.
Materials:
-
HCT116 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and deubiquitinase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (anti-p53, anti-MDM2, anti-Ubiquitin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours). In the last 4-6 hours of treatment, add a proteasome inhibitor like MG132 (10 µM) to allow for the accumulation of ubiquitinated proteins.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Develop the blot using an ECL detection reagent and visualize the bands. A ladder-like pattern for ubiquitin indicates polyubiquitination.
Immunoprecipitation for Ubiquitination Assay
This protocol is used to isolate a specific protein of interest and then detect its ubiquitination status by Western blot.
Materials:
-
Cell lysates from this compound treated cells (from Western Blot protocol)
-
Primary antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Wash buffer (e.g., modified RIPA buffer)
Procedure:
-
Pre-clearing Lysate: Incubate 0.5-1 mg of protein lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[5]
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blot Analysis: Perform Western blotting as described above, using an anti-ubiquitin antibody to detect the ubiquitination of the immunoprecipitated protein.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate role of USP7 in protein ubiquitination and its downstream cellular consequences, paving the way for new discoveries in cancer biology and drug development.
References
Troubleshooting & Optimization
Usp7-IN-13 not showing activity in cells
Welcome to the technical support center for Usp7-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby preventing their degradation by the proteasome.[2][3] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][4] By inhibiting USP7, this compound leads to the auto-ubiquitination and subsequent degradation of MDM2. This results in the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is in the range of 0.2-1 μM in biochemical assays. It is important to note that the effective concentration in a cellular context may be higher due to factors like cell membrane permeability and compound efflux.
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | Short-term | Protect from light. |
| -20°C or -80°C | Long-term | ||
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Q4: In which solvent should I dissolve this compound?
This compound is soluble in DMSO. For in vitro experiments, a stock solution of up to 200 mg/mL can be prepared in DMSO, though this may require sonication. It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.
Troubleshooting Guide: this compound Not Showing Activity in Cells
If you are not observing the expected cellular activity with this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Experimental Setup
Question: Could my this compound stock solution have degraded, or is there an issue with my experimental setup?
Possible Causes and Solutions:
-
Improper Storage: Ensure that the solid compound and DMSO stock solutions have been stored at the recommended temperatures and protected from light.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation from multiple freeze-thaw cycles.
-
Solvent Quality: Use high-quality, anhydrous DMSO to prepare your stock solution. Water content in DMSO can affect compound stability.
-
Cell Culture Conditions: Ensure that your cells are healthy and not passaged too many times. Suboptimal cell health can impact their response to inhibitors.
-
Assay-Specific Issues: Review the protocol for your specific assay (e.g., MTT, Western Blot) to rule out any technical errors.
Workflow for Verifying Compound Integrity:
Caption: Workflow to verify the integrity of this compound and the experimental setup.
Step 2: Confirm Target Engagement and Downstream Signaling
Question: Is this compound reaching its target in my cells and modulating the expected signaling pathway?
Possible Causes and Solutions:
-
Cellular Potency vs. Biochemical IC50: The effective concentration needed to inhibit USP7 in cells can be significantly higher than the biochemical IC50. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Cell Line Specificity: The effects of USP7 inhibition can be cell-type dependent. Some cell lines may be less sensitive.
-
p53 Status: The cellular response to USP7 inhibition is often dependent on the p53 status of the cell line. In p53 wild-type cells, USP7 inhibition should lead to p53 stabilization. In p53-mutant or null cells, the effects may be mediated by other USP7 substrates.
-
Lack of Target Engagement: It's crucial to confirm that this compound is engaging with USP7 within the cell.
Experimental Protocol: Western Blot for USP7 Pathway Modulation
This protocol is to verify the expected downstream effects of USP7 inhibition on the MDM2/p53 axis.
-
Cell Treatment: Plate your cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Include a positive control if available (e.g., another known USP7 inhibitor).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Expect to see an increase in p53 levels and a decrease in MDM2 levels with increasing concentrations of active this compound.
Signaling Pathway Diagram:
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Step 3: Consider Compensatory Mechanisms and Off-Target Effects
Question: Could other cellular processes be masking the effect of this compound?
Possible Causes and Solutions:
-
Compensatory Upregulation of USP22: Inhibition of USP7 has been shown to cause an upregulation of USP22, another deubiquitinase implicated in cancer. This could potentially counteract the anti-cancer effects of USP7 inhibition. Consider analyzing USP22 levels by Western blot.
-
Off-Target Effects: While specific off-target effects for this compound are not extensively documented, it is a possibility with any small molecule inhibitor. If the phenotype observed does not align with known consequences of USP7 inhibition, further investigation may be required.
-
Use of Genetic Controls: To confirm that the observed phenotype (or lack thereof) is due to USP7 inhibition, consider using siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out USP7. If the genetic approach phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.
Summary of Key Experimental Parameters
| Parameter | Recommended Value/Condition | Source |
| Biochemical IC50 | 0.2-1 µM | |
| Cellular Concentration | Start with a dose-response curve (e.g., 1-20 µM) | |
| Solvent | Anhydrous DMSO | |
| Stock Solution Storage | -80°C for up to 6 months, protected from light | |
| Primary Readout | Western blot for p53 stabilization and MDM2 degradation | |
| Positive Control | Another validated USP7 inhibitor (e.g., P5091) | |
| Genetic Control | USP7 siRNA/shRNA or CRISPR/Cas9 knockout |
References
Technical Support Center: Usp7-IN-13
Welcome to the technical support center for Usp7-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q2: What is the known solubility of this compound in DMSO?
Q3: I am having trouble dissolving this compound in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, even at a concentration of 10 mM, consider the following troubleshooting steps:
-
Ensure Anhydrous Conditions: Use a fresh, unopened bottle of anhydrous DMSO.
-
Gentle Warming: Warm the solution gently to 37°C.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Vortexing: Vortex the solution for several minutes.
If the compound still does not fully dissolve, it is possible that the compound has degraded or that there is an issue with the solvent.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Lower the Final Concentration: The concentration of this compound in your working solution may be above its solubility limit in the final buffer. Try using a lower final concentration.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible for your experiment, typically between 0.1% and 0.5%.[4]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with your chosen aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Rapid Mixing: When performing the final dilution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Use of Surfactants or Cyclodextrins: For challenging situations, consider incorporating a low percentage of a biocompatible surfactant like Tween-80 or complexation with cyclodextrins like SBE-β-CD to improve apparent solubility.
Q5: How should I store my this compound stock solution in DMSO?
A5: To ensure the stability of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Data Presentation
Table 1: Solubility of Selected USP7 Inhibitors in DMSO
| Compound | Reported Solubility in DMSO | Notes | Reference |
| This compound | Commonly prepared at 10 mM | Maximum solubility not specified. | |
| USP7-IN-1 | 100 mg/mL (234.79 mM) | Requires sonication. | |
| USP7-IN-11 | 130 mg/mL (232.52 mM) | Requires sonication. | |
| Usp7-IN-8 | 83.33 mg/mL (239.86 mM) | Use of anhydrous DMSO is critical. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound: 420.5 g/mol ).
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly for several minutes until the compound is fully dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C or place it in an ultrasonic bath for short intervals.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine Final Concentrations: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment (typically ≤0.5%).
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to perform serial dilutions of the DMSO stock in anhydrous DMSO first.
-
Final Dilution: Add the required volume of the this compound DMSO stock (or intermediate dilution) to the appropriate volume of your pre-warmed aqueous buffer while vortexing to ensure rapid and thorough mixing.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: The USP7/MDM2/p53 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting this compound solubility problems.
References
Usp7-IN-13 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects when using USP7-IN-13 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target signaling pathway?
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating protein stability.[1][2][3] One of its most well-characterized functions is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4][5] By inhibiting USP7, this compound is expected to cause the degradation of MDM2, leading to the accumulation of p53 and subsequent activation of downstream pathways that can induce cell cycle arrest and apoptosis.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target, USP7. These unintended interactions are a critical consideration because they can lead to:
-
Misinterpretation of data: A biological effect might be incorrectly attributed to USP7 inhibition when it is actually caused by an off-target interaction.
-
Irreproducible results: Off-target effects can vary between different cell lines or experimental conditions.
-
Unexpected cytotoxicity: Binding to other essential proteins can cause cell death that is unrelated to the inhibition of USP7.
Given the structural similarities among the catalytic domains of deubiquitinating enzymes, selectivity can be a challenge for small molecule inhibitors.
Q3: My experimental results with this compound are not what I expected. How do I begin to troubleshoot for potential off-target effects?
If you observe an unexpected phenotype, or if the expected on-target effects (e.g., p53 stabilization) are not observed, a systematic troubleshooting approach is necessary. The first step is to confirm target engagement in your specific experimental system. A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that this compound is binding to USP7 inside the cell.
Troubleshooting Guide
Problem 1: The observed phenotype does not match the known function of USP7.
You treat your cells with this compound and observe a strong phenotype (e.g., morphological change, unexpected cell signaling activation), but it's not consistent with the known roles of USP7, such as p53 stabilization or DNA damage repair.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Problem 2: Expected on-target effects are weak or absent.
You treat p53 wild-type cells with this compound but do not observe an increase in p53 levels or a decrease in MDM2 levels via Western blot.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Compound | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Test the compound on a validated positive control cell line known to be sensitive to USP7 inhibition. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Cellular potency (EC50) can differ significantly from the biochemical IC50 due to factors like cell permeability. |
| Incorrect Timing | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing changes in p53 and MDM2 levels. |
| p53 Status | Confirm the p53 status of your cell line. The classic p53 stabilization response will not occur in p53-mutant or null cells. In such cases, look for effects on other USP7 substrates. |
| Lack of Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to USP7 in your cells. |
Identifying Specific Off-Targets
If the troubleshooting workflow suggests a high probability of an off-target effect, the following methods can help identify the unintended molecular targets.
Proteome-Wide Cellular Thermal Shift Assay (TPP)
This technique combines CETSA with quantitative mass spectrometry to identify all proteins in the cell that are thermally stabilized by this compound, thus revealing potential off-targets.
Illustrative TPP Data:
| Protein | Treatment | Melting Temp (Tm) in °C | ΔTm (°C vs. Vehicle) | Interpretation |
| USP7 | Vehicle (DMSO) | 48.5 | - | Baseline |
| This compound (1 µM) | 54.2 | +5.7 | On-Target Engagement | |
| USP47 | Vehicle (DMSO) | 50.1 | - | Baseline |
| This compound (1 µM) | 50.3 | +0.2 | No significant binding | |
| Protein X | Vehicle (DMSO) | 52.3 | - | Baseline |
| This compound (1 µM) | 56.1 | +3.8 | Potential Off-Target | |
| GAPDH | Vehicle (DMSO) | 61.8 | - | Baseline |
| This compound (1 µM) | 61.9 | +0.1 | No significant binding |
Quantitative Ubiquitinomics
Mass spectrometry-based analysis of the ubiquitinome can reveal which proteins show increased ubiquitination upon this compound treatment. While many of these will be indirect effects, a direct off-target inhibition of another DUB would lead to increased ubiquitination of its substrates. Comparing these results to a USP7 knockout/knockdown can help distinguish on-target from off-target effects.
Illustrative Ubiquitinomics Data:
| Ubiquitination Site | Fold Change (this compound vs. DMSO) | Fold Change (USP7 KO vs. WT) | Interpretation |
| MDM2 (K48-linkage) | 8.5 | 9.2 | On-target effect |
| UHRF1 (K63-linkage) | 6.3 | 7.1 | On-target effect |
| Substrate Y (K48-linkage) | 7.9 | 1.2 | Potential off-target effect |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is for verifying the engagement of this compound with USP7 in intact cells.
Workflow Diagram:
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by performing three consecutive freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the samples for total protein concentration, run on an SDS-PAGE gel, and perform a standard Western blot to detect the amount of soluble USP7 at each temperature.
-
Data Interpretation: Quantify the band intensities. A rightward shift in the melting curve for the this compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
This protocol is to determine if the observed phenotype is truly dependent on USP7.
Methodology:
-
gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting an early exon of the USP7 gene to ensure a functional knockout.
-
Transfection/Transduction: Deliver the Cas9 nuclease and the selected gRNA into your cell line using an appropriate method (e.g., plasmid transfection, lentiviral transduction).
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Screen the clones to confirm the absence of USP7 protein expression by Western blot. Sequence the genomic DNA of positive clones to verify the presence of frameshift-inducing insertions or deletions (indels) at the target site.
-
Phenotypic Assay: Treat the validated USP7 knockout cell line and the parental (wild-type) cell line with this compound.
-
Data Interpretation: If the phenotype observed in wild-type cells treated with this compound is absent in the USP7 knockout cells (which should already display the on-target phenotype), it strongly suggests the inhibitor's effect is on-target. If the knockout cells do not replicate the inhibitor's phenotype, the effect is likely off-target.
Signaling Pathway Visualization
The primary pathway affected by USP7 inhibitors involves the MDM2-p53 axis.
Caption: The USP7-MDM2-p53 signaling axis.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with Usp7-IN-13 treatment
Welcome to the technical support center for Usp7-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing frequently asked questions related to the use of this USP7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[2][3] By inhibiting USP7, this compound leads to the destabilization and subsequent degradation of MDM2. This, in turn, results in the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[4][5]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 value in the range of 0.2-1 μM for USP7. The cellular potency, however, can vary depending on the cell line and experimental conditions.
Q3: In which solvent should I dissolve and store this compound?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For experimental use, it is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level, typically ≤ 0.5%.
-
Preparation of Working Solution: Prepare the final working solution fresh for each experiment. Dilute the DMSO stock directly into pre-warmed cell culture medium immediately before adding it to the cells.
-
Mixing: Mix the solution thoroughly by gentle vortexing or inversion immediately after dilution.
-
Sonication: Gentle sonication of the diluted solution for a few minutes may help to redissolve any precipitate.
Troubleshooting Guide for Inconsistent Results
Issue 1: Weaker than expected or no observable effect on cell viability or target protein levels.
Potential Cause 1: Cell Line Insensitivity The cellular response to USP7 inhibition is highly dependent on the genetic background of the cell line, particularly the p53 status. Cell lines with wild-type p53 are generally more sensitive to USP7 inhibitors.
-
Troubleshooting Steps:
-
Verify p53 Status: Confirm the p53 status of your cell line.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to USP7 inhibition in your experiments to validate your experimental setup and the activity of the compound.
-
Consider p53-Independent Mechanisms: In p53-mutant or null cells, the effects of USP7 inhibition may be mediated by other substrates.
-
Potential Cause 2: Compound Instability or Insolubility Improper storage, handling, or dilution of this compound can lead to its degradation or precipitation, reducing its effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.
-
Proper Dilution: Follow the recommended procedure for diluting the DMSO stock into aqueous media, as described in the FAQs.
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freezing and thawing.
-
Potential Cause 3: Suboptimal Experimental Conditions Factors such as treatment duration, inhibitor concentration, and cell density can significantly influence the outcome of the experiment.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a wide range of this compound concentrations and a time-course experiment to determine the optimal treatment conditions for your specific cell line.
-
Optimize Cell Density: Ensure that cells are in the exponential growth phase and at an appropriate confluency at the time of treatment.
-
Issue 2: Inconsistent results in Western Blot analysis of target proteins (e.g., MDM2, p53).
Potential Cause 1: Poor Antibody Quality or Suboptimal Antibody Dilution The quality and concentration of primary antibodies are critical for obtaining reliable Western Blot results.
-
Troubleshooting Steps:
-
Validate Antibodies: Use positive and negative controls to validate the specificity of your primary antibodies.
-
Optimize Antibody Dilution: Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies.
-
Potential Cause 2: Inconsistent Protein Loading Unequal loading of protein across lanes can lead to misinterpretation of the results.
-
Troubleshooting Steps:
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading.
-
Use a Loading Control: Always include a reliable loading control (e.g., GAPDH, β-actin) on your Western Blots to normalize for any loading inconsistencies.
-
Potential Cause 3: Technical Variability in the Western Blot Protocol Inconsistencies in the Western Blot procedure can introduce variability in the results.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure that all steps of the Western Blot protocol, including transfer time, blocking time, incubation times, and washing steps, are standardized across all experiments.
-
Issue 3: High levels of cell death observed across all concentrations, including the vehicle control.
Potential Cause 1: DMSO Toxicity Some cell lines are particularly sensitive to DMSO, even at low concentrations.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1% for sensitive cell lines).
-
Run a DMSO Toxicity Curve: Treat your cells with a range of DMSO concentrations to determine the maximum tolerable concentration for your specific cell line.
-
Potential Cause 2: Cell Culture Contamination Bacterial, fungal, or mycoplasma contamination can cause widespread, non-specific cell death.
-
Troubleshooting Steps:
-
Regular Microscopic Examination: Regularly inspect your cell cultures for any visible signs of contamination.
-
Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination.
-
Aseptic Technique: Strictly adhere to aseptic techniques during all cell culture manipulations.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other Representative USP7 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | USP7 | Biochemical | 0.2-1 µM | |
| Usp7-IN-8 | USP7 | Biochemical | 1.4 µM | |
| Almac4 | - | Cell Viability (SK-N-SH) | 120 nM | |
| GNE-6776 | - | Cell Viability (HCT116) | ~1000 nM | |
| FX1-5303 | USP7 | Biochemical | 0.29 nM |
Note: IC50 values can vary between different assays and cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CCK-8)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of 2X concentrated solutions of this compound in cell culture medium by diluting the DMSO stock. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis
This protocol describes the detection of changes in protein levels following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-MDM2, anti-GAPDH) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: The inhibitory action of this compound on the USP7-MDM2-p53 signaling pathway.
Experimental Workflow
Caption: A general experimental workflow for evaluating the effects of this compound.
Troubleshooting Logic
Caption: A logical diagram illustrating the troubleshooting process for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: USP7-IN-13 and p53 Stabilization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with p53 stabilization when using the USP7 inhibitor, USP7-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in stabilizing p53?
A1: this compound is a small molecule inhibitor of the deubiquitinating enzyme Ubiquitin-specific Protease 7 (USP7). In normally functioning cells, USP7 removes ubiquitin tags from MDM2, an E3 ubiquitin ligase. This stabilization of MDM2 leads to the ubiquitination and subsequent degradation of the tumor suppressor protein p53, keeping its levels low. By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to MDM2's auto-ubiquitination and degradation. The resulting decrease in MDM2 levels allows for the accumulation and stabilization of p53.[1][2] Activated p53 can then induce cell cycle arrest, and apoptosis in cancer cells.
Q2: Is the p53-stabilizing effect of this compound dependent on the p53 status of the cell line?
A2: Yes, the stabilization of p53 by USP7 inhibitors is critically dependent on the cell line having a wild-type (WT) p53 status. In cell lines with mutant or null p53, you will not observe an accumulation of functional p53 protein. However, it is important to note that USP7 inhibitors can exert anti-tumor effects through p53-independent pathways as well, by affecting other USP7 substrates involved in DNA repair and cell cycle control.[3]
Q3: How long does it typically take to observe p53 stabilization after this compound treatment?
A3: The timeframe for observing p53 stabilization can vary depending on the cell line and the concentration of the inhibitor used. Generally, an increase in p53 levels can be detected by Western blot as early as 4-8 hours after treatment, with levels often peaking around 12-24 hours.[1] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental system.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store stock solutions at -80°C.
Troubleshooting Guide: this compound Not Stabilizing p53 Levels
If you are not observing the expected increase in p53 levels after treating your cells with this compound, consult the following troubleshooting guide.
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Incorrect Cell Line p53 Status | Verify p53 Status: Confirm that your cell line expresses wild-type p53. This can be done by sequencing the TP53 gene or by checking the literature for the specific cell line. Use a positive control cell line known to have wild-type p53 (e.g., HCT116, MCF7). |
| 2. Suboptimal Experimental Conditions | Dose-Response Curve: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal working concentration for your cell line. Time-Course Experiment: Treat cells for various durations (e.g., 4, 8, 12, 24, 48 hours) to identify the time point of maximal p53 accumulation. |
| 3. Compound Inactivity or Degradation | Prepare Fresh Stock: Prepare a fresh stock solution of this compound from the solid compound. Proper Storage: Ensure the inhibitor has been stored correctly (at -20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles. Use a Positive Control: Test your this compound stock on a positive control cell line where it has been shown to be effective. |
| 4. Issues with Western Blotting | Optimize Protocol: Ensure your Western blot protocol is optimized for p53 and MDM2 detection. This includes using appropriate lysis buffers, sufficient protein loading (20-40 µg), and validated primary and secondary antibodies. Include Positive Controls: Use a positive control for p53 induction, such as treating cells with a DNA damaging agent (e.g., doxorubicin) or an MDM2 inhibitor (e.g., Nutlin-3a). Loading Control: Always include a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between samples. |
| 5. Cell Line-Specific Resistance | Check for High MDM2 Expression: Some cell lines may have very high basal levels of MDM2, which could require higher concentrations or longer treatment times with the USP7 inhibitor to achieve p53 stabilization. Alternative Pathways: Consider that in your specific cell line, p53 levels might be regulated by other mechanisms that are dominant over the USP7-MDM2 axis. |
Data Presentation
In Vitro Activity of Selected USP7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Multiple Myeloma | Hematological | 0.2 - 1 |
| P5091 | HCT116 | Colorectal Cancer | ~5 |
| Almac4 | SK-N-SH | Neuroblastoma | ~0.1 |
| FX1-5303 | MM.1S | Multiple Myeloma | 0.015 |
Expected Changes in Protein Levels Following USP7 Inhibition
| Protein | Expected Change | Rationale |
| p53 | Increase (up to 20-fold)[1] | Stabilization due to MDM2 degradation. |
| MDM2 | Decrease | Auto-ubiquitination and degradation upon USP7 inhibition. |
| p21 (CDKN1A) | Increase | As a downstream target of activated p53. |
| USP7 | No significant change | The inhibitor targets the enzyme's activity, not its expression. |
| Loading Control (e.g., β-actin) | No change | To ensure equal protein loading for accurate comparison. |
Experimental Protocols
Western Blot Analysis of p53 and MDM2 Stabilization
This protocol outlines the key steps for assessing changes in p53 and MDM2 protein levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed a wild-type p53 cancer cell line (e.g., HCT116) in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of p53 stabilization.
Caption: A streamlined workflow for Western blot analysis of p53 stabilization.
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Usp7-IN-13 Immunoprecipitation Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Usp7-IN-13 in immunoprecipitation (IP) assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 101, is a small molecule inhibitor of Ubiquitin-specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome.[3][4] A key role of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[5] By inhibiting USP7, this compound is expected to lead to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53. This makes this compound a valuable tool for studying the p53-MDM2 signaling pathway and for cancer research, particularly in malignancies like multiple myeloma.
Q2: What is the recommended working concentration for this compound in a cell-based assay?
This compound has a reported half-maximal inhibitory concentration (IC50) in the range of 0.2-1 μM for USP7. This can be used as a starting point for determining the optimal working concentration in your specific cell line and experimental setup. It is highly recommended to perform a dose-response experiment to determine the effective concentration for inhibiting USP7 activity in your system, for example, by monitoring the levels of downstream targets like MDM2 and p53 via Western blot.
Q3: What are the potential off-target effects of this compound?
While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is a possibility with any small molecule inhibitor. Off-target effects can lead to misinterpretation of data. Therefore, it is crucial to include appropriate controls in your experiments. To confirm that the observed effects are due to USP7 inhibition, consider the following:
-
Use of a negative control compound: If available, use a structurally similar but inactive analog of this compound.
-
Rescue experiments: If possible, perform experiments in USP7 knockout or knockdown cells to see if the effect of this compound is abolished.
-
Orthogonal approaches: Use another validated USP7 inhibitor with a different chemical scaffold to see if it phenocopies the effects of this compound.
Q4: How can I confirm that this compound is active in my cells?
The most common way to confirm the activity of a USP7 inhibitor is to assess the levels of its key downstream targets. Inhibition of USP7 is expected to cause the degradation of MDM2 and the subsequent stabilization and accumulation of p53 in p53 wild-type cells. You can perform a Western blot to check for a decrease in MDM2 protein levels and an increase in p53 protein levels after treating your cells with this compound.
Troubleshooting Guide for this compound Immunoprecipitation
This guide addresses common problems encountered during immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments involving the use of this compound.
Problem 1: Low or No Target Protein (USP7) Pulldown
| Possible Cause | Recommended Solution |
| Inefficient cell lysis and protein extraction | Use a lysis buffer appropriate for your target protein's subcellular localization. For nuclear proteins like USP7, a RIPA buffer or a buffer containing a nuclear extraction component may be necessary. Ensure complete lysis by sonication or mechanical disruption. Always add fresh protease and phosphatase inhibitors to the lysis buffer. |
| Antibody issues (low affinity, wrong isotype, epitope masking) | Use a high-quality, IP-validated antibody against USP7. Ensure the protein A/G beads used have a high affinity for your antibody's isotype. Epitope masking can occur if the this compound binding site is near the antibody's epitope; try a different antibody targeting a different region of USP7. |
| Insufficient amount of starting material | Increase the amount of cell lysate used for the IP. Ensure that USP7 is expressed at detectable levels in your cell line. |
| This compound interfering with antibody binding | While unlikely, it is a possibility. As a control, perform an IP without the inhibitor to ensure the antibody can pull down USP7. |
Problem 2: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Non-specific binding of proteins to beads | Pre-clear the cell lysate by incubating it with protein A/G beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. |
| Non-specific antibody interactions | Use a high-quality, specific monoclonal antibody if possible. Polyclonal antibodies can sometimes lead to higher background. Perform a negative control IP with a non-specific IgG antibody of the same isotype to assess the level of non-specific binding. |
| Insufficient washing | Increase the number and/or duration of washes. You can also increase the stringency of the wash buffer by slightly increasing the detergent (e.g., Tween-20) or salt concentration. However, be cautious as overly stringent washes can disrupt weak protein-protein interactions. |
| Too much antibody or lysate | Titrate the amount of antibody to find the optimal concentration that maximizes target pulldown while minimizing background. Using an excessive amount of lysate can also increase non-specific binding. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variability in cell culture and treatment | Ensure consistent cell confluency, passage number, and treatment conditions (inhibitor concentration and incubation time) across experiments. |
| Lysate preparation and handling | Prepare fresh lysate for each experiment. Avoid repeated freeze-thaw cycles of the lysate. Always keep samples on ice or at 4°C during the entire IP procedure to prevent protein degradation. |
| Inhibitor stability | Prepare fresh stock solutions of this compound and aliquot for single use to avoid degradation. |
| Inconsistent washing and elution steps | Standardize the washing and elution procedures to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Target | Assay | Reference |
| IC50 | 0.2-1 μM | USP7 | Biochemical Assay |
Experimental Protocols
General Protocol for Immunoprecipitation of USP7 after this compound Treatment
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against USP7 to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting.
Visualizations
Caption: USP7-p53 signaling pathway and the effect of this compound.
Caption: Experimental workflow for this compound immunoprecipitation.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: USP7-IN-13
Welcome to the technical support center for USP7-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Ubiquitin-specific Peptidase 7 (USP7), a deubiquitinating enzyme (DUB). USP7 plays a critical role in regulating the stability of numerous proteins by removing ubiquitin tags, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] USP7 is also involved in other cellular processes, including DNA damage repair, and epigenetic regulation.[1]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound against USP7 is reported to be in the range of 0.2-1 μM.[2]
Q3: How should I store this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Up to 3 years | Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[2][3] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Q4: What are the potential off-target effects of this compound?
While a specific off-target profile for this compound is not publicly available, compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to interact with other kinases. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to USP7 inhibition. Consider using a structurally different USP7 inhibitor as an orthogonal control.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Medium
-
Problem: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous experimental buffer or cell culture medium.
-
Cause: this compound has high solubility in DMSO (200 mg/mL) but is expected to have low aqueous solubility. Diluting the DMSO stock directly into an aqueous solution can cause the compound to crash out.
-
Solutions:
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.5%) but sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Vortexing/Sonication: When diluting, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. Gentle sonication can also help to redissolve any precipitate that forms.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Issue 2: Inconsistent or No Effect in Cell-Based Assays (e.g., MTS, Western Blot)
-
Problem: I am not observing the expected dose-dependent effect on cell viability or target protein levels.
-
Causes & Solutions:
-
Compound Instability:
-
Action: Prepare fresh working solutions of this compound for each experiment from a properly stored stock. The stability of this compound in aqueous buffers over extended periods has not been characterized; therefore, minimizing the time between dilution and use is recommended.
-
Verification: To confirm compound integrity, you can perform analytical tests like HPLC-MS on your stock solution.
-
-
Sub-optimal Assay Conditions:
-
Cell Seeding Density: Ensure cells are in the logarithmic growth phase and at an appropriate confluency.
-
Treatment Duration: The effects of USP7 inhibition on protein levels and cell viability may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Cell Line Specific Effects: The cellular context, including the status of the p53 pathway and expression levels of USP7 and its substrates, can influence the response to USP7 inhibition.
-
In Vivo Experimentation
Issue 3: Poor Compound Solubility for In Vivo Formulation
-
Problem: I am having difficulty preparing a stable and injectable formulation of this compound for my animal studies.
-
Cause: The hydrophobic nature of many piperidine-containing compounds, including likely this compound, makes them challenging to formulate for in vivo administration.
-
Solutions (Vehicle Selection): A suitable vehicle is critical for achieving adequate exposure in vivo. Below are some commonly used vehicle formulations for poorly soluble compounds that can be tested for this compound. It is essential to perform stability and tolerability studies for any new formulation.
| Vehicle Composition | Notes |
| 10% DMSO, 40% PEG300, 50% Saline | A common starting point for many preclinical studies. |
| 5% DMSO, 5% Tween 80, 90% Saline | Tween 80 is a surfactant that can help to create a stable emulsion. |
| 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG)-400 (DPP) | A vehicle reported to be suitable for intravenous administration of poorly soluble compounds with minimal cardiovascular effects in rats. |
| Oil-based vehicles (e.g., Corn oil, Sesame oil) | Suitable for oral or intraperitoneal administration of highly lipophilic compounds. Not for intravenous use. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Target | Ubiquitin-specific Peptidase 7 (USP7) | |
| IC50 | 0.2-1 μM | |
| Solubility in DMSO | 200 mg/mL | |
| Molecular Weight | 420.50 g/mol | |
| Chemical Formula | C24H28N4O3 |
Experimental Protocols
Protocol 1: Western Blot for USP7 Substrate Degradation
This protocol provides a general framework for assessing the effect of this compound on the protein levels of USP7 substrates, such as MDM2, and the downstream stabilization of p53.
-
Cell Seeding and Treatment:
-
Seed cells at a density to reach 70-80% confluency at the time of harvest.
-
Prepare fresh serial dilutions of this compound in cell culture medium from a DMSO stock. A starting concentration range of 0.1 to 10 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate cells for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against your proteins of interest (e.g., MDM2, p53, USP7, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect with an ECL substrate and visualize using a chemiluminescence imaging system.
-
Protocol 2: MTS Assay for Cell Viability
This protocol outlines a method to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the compound dilutions and a vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Record the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value.
-
Visualizations
Caption: A simplified diagram of the USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound in both in vitro and in vivo settings.
Caption: A decision-making flowchart for selecting the appropriate vehicle control for this compound experiments.
References
Confirming Usp7-IN-13 Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Usp7-IN-13. All experimental protocols are detailed, and quantitative data is summarized for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is confirming its target engagement crucial?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the DNA damage response and cell cycle control.[1] Confirming that this compound directly binds to USP7 in a cellular context is a critical step in its validation as a selective inhibitor. This ensures that the observed biological effects are a direct consequence of USP7 inhibition and not due to off-target activities.
Q2: What are the primary methods to confirm this compound target engagement in cells?
A2: The primary methods for confirming target engagement of this compound within a cellular environment include:
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the binding of this compound to USP7 in intact cells by measuring the increased thermal stability of the USP7 protein upon ligand binding.[2][3]
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the disruption of the interaction between USP7 and its known substrates, such as MDM2, upon treatment with this compound.[4]
-
Ubiquitination Assays: These assays measure the enzymatic activity of USP7. Inhibition of USP7 by this compound will lead to an increase in the ubiquitination of its substrates.[1]
-
Downstream Signaling Analysis: This involves monitoring the levels and post-translational modifications of proteins in the signaling pathways regulated by USP7, such as the p53-MDM2 axis.
Q3: What are the expected downstream effects of successful this compound target engagement?
A3: Successful inhibition of USP7 by this compound is expected to lead to a cascade of downstream events, most notably the activation of the p53 tumor suppressor pathway. This occurs because USP7 normally deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation. Inhibition of USP7 leads to the degradation of MDM2, resulting in the accumulation and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis.
Q4: Is there a known biochemical IC50 or cellular EC50 for this compound?
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No or weak thermal shift of USP7 is observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM). Optimize the incubation time (e.g., 1, 2, 4 hours) to ensure sufficient cellular uptake and target binding. |
| Incorrect Temperature Gradient | Optimize the heating gradient for your specific cell line and lysis conditions. A typical range is 40-70°C. Determine the optimal melting temperature (Tagg) of USP7 in your system. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release soluble USP7. Try different lysis methods (e.g., freeze-thaw cycles, sonication) and lysis buffers. |
| Low USP7 Expression | Confirm USP7 expression levels in your cell line by Western blot. If expression is low, consider using a cell line with higher endogenous USP7 levels or overexpressing tagged USP7. |
| Antibody Issues | Validate the specificity and sensitivity of your primary antibody for USP7 in your experimental setup. |
Co-Immunoprecipitation (Co-IP)
Issue: No change in the interaction between USP7 and its substrate (e.g., MDM2) is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Treatment | Confirm the activity of your this compound stock by a functional assay. Perform a dose-response and time-course experiment to determine the optimal treatment conditions for disrupting the USP7-MDM2 interaction. |
| Weak or Transient Interaction | The interaction between USP7 and its substrate may be weak or transient. Optimize lysis and wash buffers to be less stringent. Consider in-cell crosslinking before lysis to stabilize the interaction. |
| Antibody Issues | Ensure your immunoprecipitating antibody efficiently pulls down USP7. Use a high-quality, validated antibody. The antibody epitope for IP should not overlap with the inhibitor binding site. |
| Insufficient Protein Input | Increase the amount of cell lysate used for the immunoprecipitation to ensure detectable levels of the interacting proteins. |
| High Background | Pre-clear the lysate with beads before adding the primary antibody to reduce non-specific binding. Optimize the number and duration of washes. |
Ubiquitination Assays
Issue: No increase in substrate ubiquitination is detected upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Proteasome-Mediated Degradation of Ubiquitinated Substrate | Co-treat cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated substrates. |
| Inefficient Enrichment of Ubiquitinated Proteins | Use a high-affinity ubiquitin-binding reagent or an antibody specific for your protein of interest for immunoprecipitation. |
| Low Abundance of Ubiquitinated Substrate | Overexpress HA- or His-tagged ubiquitin to increase the pool of ubiquitinated proteins for easier detection. |
| DUB Activity in Lysate | Include a DUB inhibitor cocktail in your lysis buffer to prevent deubiquitination during sample preparation. |
| Antibody Detection Issues | Use a high-quality anti-ubiquitin antibody for Western blotting. Ensure your secondary antibody is appropriate and the detection reagent is fresh. |
Quantitative Data Summary
The following table summarizes publicly available quantitative data for USP7 inhibitors. Note that specific values for this compound should be determined empirically.
| Compound | Assay Type | Value | Cell Line/System |
| Usp7-IN-8 | Biochemical IC50 | 1.4 µM | Ub-Rho110 Assay |
| FX1-5303 | Biochemical IC50 | 0.29 nM | Biochemical Assay |
| FX1-5303 | Cellular EC50 (p53 accumulation) | 5.6 nM | MM.1S |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the target engagement of this compound by measuring the thermal stabilization of USP7.
Materials:
-
Cell line of interest expressing USP7
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against USP7
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at 25°C.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Normalize the protein concentration for all samples and perform a standard Western blot to detect the amount of soluble USP7 at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and target engagement.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess the effect of this compound on the interaction between USP7 and a known substrate, such as MDM2.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed in Protocol 1)
-
Primary antibodies for Western blotting (e.g., anti-USP7, anti-MDM2)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-USP7 antibody or an isotype control IgG overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blotting: Perform a Western blot on the eluted samples and the input lysates to detect USP7 and co-immunoprecipitated MDM2.
Visualizations
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 activation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 2. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Usp7-IN-13 resistance in cell lines
Welcome to the technical support center for Usp7-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, with a particular focus on addressing and understanding resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby preventing their degradation by the proteasome. A primary target of USP7 is the E3 ubiquitin ligase MDM2. By inhibiting USP7, this compound leads to the destabilization and subsequent degradation of MDM2. This, in turn, results in the stabilization and accumulation of the tumor suppressor protein p53.[1][2] Elevated levels of active p53 can trigger cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[1] USP7 has numerous other substrates involved in DNA damage repair, epigenetic regulation, and immune signaling, and its inhibition can also exert anti-cancer effects through p53-independent mechanisms.
Q2: My cell line is not responding to this compound treatment. What are the potential reasons for this lack of sensitivity or resistance?
A2: Resistance to USP7 inhibitors like this compound can be either intrinsic (pre-existing) or acquired (developed over time with treatment). Several mechanisms can contribute to this resistance:
-
p53 Mutation Status: The primary anti-cancer activity of many USP7 inhibitors is mediated through the stabilization of wild-type p53. Cell lines with mutated or deleted TP53 may exhibit significantly reduced sensitivity.
-
Upregulation of Compensatory Pathways: Cancer cells can adapt to USP7 inhibition by upregulating other deubiquitinating enzymes (DUBs) that can compensate for the loss of USP7 function. For example, the upregulation of USP22 has been observed following USP7 inhibition, which can stabilize downstream targets and counteract the effects of the inhibitor.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target Mutation: Although less common for non-covalent inhibitors, mutations within the drug-binding pocket of the USP7 enzyme can reduce the binding affinity of this compound, leading to resistance. A V517F mutation in USP7 has been identified as a mechanism of resistance to another USP7 inhibitor.
-
Alterations in the p53-MDM2 Pathway: Changes in the expression or function of other proteins within the p53-MDM2 signaling axis can also confer resistance.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The biochemical IC50 for this compound is reported to be in the range of 0.2-1 µM.[3] For cell-based assays, a common starting point is to perform a dose-response curve ranging from 0.1 µM to 50 µM to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The cellular IC50 can be influenced by factors such as cell type, cell density, and incubation time.
Troubleshooting Guide: Dealing with this compound Resistance
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cell lines.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High IC50 or lack of response in a new cell line | Intrinsic resistance due to p53 mutation. | 1. Verify p53 Status: Sequence the TP53 gene in your cell line to confirm if it is wild-type, mutated, or null. 2. Use Control Cell Lines: Include a known p53 wild-type cell line (e.g., HCT116) as a positive control and a p53-null or mutated cell line as a negative control in your experiments. |
| Gradual increase in IC50 over time with continuous treatment | Acquired resistance. | 1. Sequence USP7 Gene: Isolate genomic DNA from resistant cells and sequence the USP7 gene to check for mutations in the inhibitor-binding pocket (e.g., V517F). 2. Assess Compensatory DUB Expression: Use Western blot or qPCR to compare the expression levels of other DUBs, such as USP22, in your resistant and parental (sensitive) cell lines. 3. Evaluate Drug Efflux Pump Expression: Check for overexpression of ABC transporters like ABCB1 (MDR1) using Western blot or qPCR. |
| Initial response followed by a rebound in cell growth | Activation of survival pathways or feedback loops. | 1. Combination Therapy: Consider co-treating with inhibitors of potential compensatory pathways. For example, if USP22 is upregulated, a combination with a USP22 inhibitor or siRNA could be effective. If drug efflux is suspected, co-treatment with an efflux pump inhibitor may restore sensitivity. 2. Analyze Downstream Signaling: Perform a time-course experiment and analyze key signaling proteins (e.g., p53, MDM2, p21, cleaved PARP) by Western blot to understand the dynamic response to this compound. |
| Inconsistent results between experiments | Compound stability or experimental variability. | 1. Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3] 2. Standardize Protocols: Ensure consistency in cell seeding density, treatment duration, and all steps of downstream assays (e.g., Western blotting, cell viability assays). |
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Biochemical | USP7 | 0.2 - 1 | |
| This compound | Cell-based (Sensitive Line, e.g., MM.1S - hypothetical) | Cell Viability | ~1.5 | N/A |
| This compound | Cell-based (Resistant Line, e.g., MM.1S-R - hypothetical) | Cell Viability | >15 | N/A |
Note: Cellular IC50 values are hypothetical and for illustrative purposes, based on typical fold-changes observed in acquired resistance to other targeted therapies. Researchers should determine the IC50 for their specific sensitive and resistant cell lines experimentally.
Table 2: Characterization of a Hypothetical this compound Resistant Cell Line
| Cell Line | p53 Status | USP7 Mutation | Relative USP22 mRNA Expression (Fold Change vs. Sensitive) | Relative ABCB1 mRNA Expression (Fold Change vs. Sensitive) | This compound IC50 (µM) |
| MM.1S (Sensitive) | Wild-type | None | 1.0 | 1.0 | 1.5 |
| MM.1S-R (Resistant) | Wild-type | V517F | 4.2 | 1.2 | 18.5 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
Objective: To develop a cell line with acquired resistance to this compound for mechanistic studies.
Materials:
-
Parental cancer cell line of interest (sensitive to this compound)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Cell counting equipment
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Treatment: Begin by continuously culturing the parental cells in their complete growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor Resistance: At each concentration step, allow the cells to stabilize and resume normal growth. Periodically (e.g., after every 2-3 dose escalations), determine the IC50 of the treated cell population to monitor the development of resistance.
-
Establishment of Resistant Line: A resistant cell line is generally considered established when the IC50 has increased by at least 10-fold compared to the parental cell line.
-
Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
-
Characterization: Characterize the resistant clones to understand the underlying mechanisms of resistance using techniques like Western blotting (Protocol 3), DNA sequencing (for TP53 and USP7 genes), and qPCR for genes like USP22 and ABCB1.
Protocol 2: Cell Viability Assay (MTS Assay)
Objective: To determine the IC50 of this compound in sensitive and resistant cell lines.
Materials:
-
96-well clear-bottom plates
-
Sensitive and resistant cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete growth medium. A typical starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate the plate for the desired time period (e.g., 72 hours).
-
Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blot Analysis of USP7 Pathway Proteins
Objective: To assess the levels of USP7, p53, MDM2, and p21 in response to this compound treatment.
Materials:
-
6-well plates
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-USP7, anti-p53, anti-MDM2, anti-p21, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Co-Immunoprecipitation (Co-IP) to Verify USP7-Substrate Interaction
Objective: To determine if resistance mechanisms alter the interaction between USP7 and its substrates (e.g., MDM2).
Materials:
-
Cell culture dishes
-
Sensitive and resistant cell lines
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed in Protocol 3)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-USP7) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein (USP7) and the expected interacting partner (e.g., MDM2).
Visualizations
Caption: Mechanism of action of this compound in the p53-MDM2 pathway.
References
Technical Support Center: Validating the Activity of USP7 Inhibitors
This guide provides troubleshooting advice and detailed protocols for researchers validating the activity of novel USP7 inhibitors, such as Usp7-IN-13, using a well-characterized positive control.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the validation of USP7 inhibitors.
Q1: What is a suitable positive control for a USP7 inhibition experiment?
A robust positive control is essential to ensure that your experimental setup can detect USP7 inhibition. We recommend using a well-characterized, potent, and selective USP7 inhibitor. FT671 is an excellent choice due to its high potency and well-documented mechanism of action.[1][2] Other commonly used inhibitors like P5091 and GNE-6776 can also serve as effective positive controls.[3][4][5]
Q2: My test compound does not affect MDM2 or p53 levels. What could be wrong?
If your test compound, this compound, isn't producing the expected downstream effects (decreased MDM2, increased p53), consider the following possibilities:
-
Compound Potency: Your compound may have a high IC50 value, requiring a higher concentration to see an effect. Perform a dose-response experiment.
-
Cell Line Choice: Ensure you are using a cell line with wild-type p53 (e.g., HCT116, U2OS, MM.1S). The p53 stabilization effect will not be observed in p53-mutant or null cell lines.
-
Time Course: The degradation of MDM2 and subsequent accumulation of p53 are time-dependent. An insufficient incubation period may not be long enough to observe these changes. A typical time course is 24-72 hours.
-
Compound Stability/Solubility: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and stable in cell culture media for the duration of the experiment.
-
Off-Target Effects: The compound may not be a potent inhibitor of USP7 in a cellular context, even if it shows activity in biochemical assays.
Q3: The positive control (e.g., FT671) is not working as expected. Why?
If the positive control fails, the issue likely lies within the experimental system.
-
Reagent Quality: Confirm the identity and purity of the positive control inhibitor. Ensure it has been stored correctly to prevent degradation.
-
Antibody Performance: Verify that the primary antibodies for MDM2, p53, and your loading control (e.g., GAPDH) are validated and working correctly. Run a control lysate where these proteins are known to be expressed.
-
Western Blot Transfer: Check the efficiency of your protein transfer from the gel to the membrane. Ponceau S staining can provide a quick quality check.
-
Cell Health: Ensure the cells were healthy and not overly confluent at the time of treatment, as this can affect signaling pathways.
Q4: How can I be sure my compound's effects are specific to USP7?
Confirming on-target activity is a critical validation step.
-
Use Multiple Positive Controls: Comparing the effects of your test compound to multiple, structurally distinct USP7 inhibitors can build confidence in a shared mechanism of action.
-
Genetic Knockdown: The most rigorous validation involves comparing the phenotype of your compound treatment to that of USP7 knockdown using siRNA or shRNA. The cellular effects should be highly correlated.
-
Rescue Experiment: If possible, transfecting cells with a drug-resistant mutant of USP7 should reverse the effects of your compound, demonstrating that it acts on-target.
-
Selectivity Profiling: Test your compound against a panel of other deubiquitinating enzymes (DUBs) to ensure it does not inhibit closely related family members.
Key Experimental Protocols
Below are detailed protocols for essential validation experiments.
Protocol 1: Western Blot for MDM2, p53, and p21 Levels
This method assesses the downstream consequences of USP7 inhibition on the p53 pathway. Inhibition of USP7 is expected to destabilize MDM2, leading to the accumulation of p53 and its transcriptional target, p21.
-
Cell Seeding: Plate a p53 wild-type cell line (e.g., HCT116) at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with your test compound (this compound) across a range of concentrations. Include three crucial controls:
-
Vehicle Control (e.g., 0.1% DMSO)
-
Positive Control (e.g., 100 nM FT671)
-
Untreated Control
-
-
Incubation: Incubate cells for 24 to 48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 2: MDM2 Ubiquitination Assay via Immunoprecipitation (IP)
This assay directly measures the change in the ubiquitination status of MDM2, a primary substrate of USP7. USP7 inhibition should lead to an increase in polyubiquitinated MDM2.
-
Cell Treatment: Treat cells as described in Protocol 1, but include a proteasome inhibitor (e.g., MG132) for the final 4-6 hours of incubation to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer (e.g., 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer to allow for immunoprecipitation.
-
Immunoprecipitation:
-
Incubate the lysates with an anti-MDM2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS loading buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated MDM2. The input lysates should also be run to confirm total MDM2 levels.
Quantitative Data Summary: Reference USP7 Inhibitors
The following table summarizes the potency of commonly used positive control inhibitors for USP7.
| Compound | Target(s) | IC50 / EC50 | Notes |
| FT671 | USP7 | IC50: 52 nM | Potent, selective, non-covalent inhibitor. |
| P5091 | USP7, USP47 | EC50: 4.2 µM | Selective and cell-permeable inhibitor. |
| GNE-6776 | USP7 | IC50: 1.34 µM | Potent, selective, non-covalent, and orally bioavailable. |
Visual Guides
The following diagrams illustrate the key signaling pathway and a general experimental workflow for inhibitor validation.
Caption: The USP7-MDM2-p53 signaling pathway and the effect of inhibition.
Caption: Experimental workflow for validating USP7 inhibitor activity.
References
Validation & Comparative
USP7 Inhibitors: A Comparative Analysis of Usp7-IN-13 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis, most notably the p53-MDM2 axis.[1][2][3][4] Inhibition of USP7 offers a promising strategy to restore p53 tumor suppressor function.[5] This guide provides a comparative overview of Usp7-IN-13 and other prominent USP7 inhibitors, including P5091, GNE-6776, and FT671, with a focus on their performance backed by experimental data.
Performance Comparison of USP7 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected USP7 inhibitors. This data provides a snapshot of their potency and binding affinities, crucial metrics for evaluating their potential as research tools and therapeutic agents.
| Inhibitor | Type | IC50 / EC50 | Kd | Key Cellular Effects |
| This compound | Small Molecule | IC50: 0.2-1 μM | Not Reported | Studied in the context of multiple myeloma. |
| P5091 | Thiophene derivative | EC50: 4.2 μM | Not Reported | Induces apoptosis, overcomes bortezomib resistance in multiple myeloma, and inhibits Wnt signaling in colorectal cancer. |
| GNE-6776 | Non-covalent | IC50: 1.34 μM (full-length USP7), 0.61 µM (catalytic domain) | Not Reported | Promotes MDM2 ubiquitination, stabilizes p53, upregulates p21, and induces tumor cell death. |
| FT671 | Non-covalent | IC50: 52 nM | 65 nM | Destabilizes MDM2, elevates p53 levels, induces transcription of p53 target genes, and inhibits tumor growth in vivo. |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the core signaling pathway affected by USP7 inhibition and a typical experimental workflow.
This diagram illustrates the central role of USP7 in regulating the stability of MDM2, which in turn controls the levels of the p53 tumor suppressor. USP7 inhibitors block the deubiquitination of MDM2, leading to its degradation and the subsequent stabilization and activation of p53.
This flowchart outlines a typical pipeline for the preclinical evaluation of USP7 inhibitors, starting from initial enzymatic assays to determine potency, followed by cell-based assays to assess cellular effects, and culminating in in vivo studies to evaluate efficacy and safety.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the characterization of USP7 inhibitors.
Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of USP7 in a controlled, cell-free environment.
-
Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), which upon cleavage by USP7, releases the fluorescent AMC molecule. The rate of fluorescence increase is proportional to USP7 activity.
-
Materials:
-
Recombinant human USP7 enzyme.
-
Ub-AMC substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the assay buffer, recombinant USP7 enzyme, and the test compound dilutions (final DMSO concentration should be kept low, typically <1%).
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time using a plate reader.
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of USP7 inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (EC50 Determination)
This assay assesses the effect of a USP7 inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: Assays like the Cell Counting Kit-8 (CCK-8) or MTT measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of decreased cell viability or proliferation.
-
Materials:
-
Cancer cell lines (e.g., HCT116 for colorectal cancer, MM.1S for multiple myeloma).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
CCK-8 or MTT reagent.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value using a non-linear regression model.
-
Western Blot Analysis for Target Engagement
This technique is used to detect changes in the protein levels of USP7 substrates and downstream effectors following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the proteins of interest.
-
Materials:
-
Treated cells from the cell viability assay or a separate experiment.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine relative protein levels, normalizing to a loading control like β-actin.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of USP7 Inhibitors: Usp7-IN-13 vs. FT671
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. The inhibition of USP7 offers a promising therapeutic strategy, leading to the development of various small molecule inhibitors. This guide provides a detailed comparison of two such inhibitors, Usp7-IN-13 and FT671, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
It is important to note that while FT671 is a well-characterized inhibitor with extensive data in the public domain, information regarding this compound is significantly more limited. This guide will present the available data for both compounds and highlight the disparities in their characterization.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and FT671, covering their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Activity of this compound and FT671
| Compound | Target | IC50 | Kd | Mechanism of Action | Selectivity Profile |
| This compound | USP7 | 1.4 µM | Not Reported | Not Reported | Selective over USP5 and USP47 |
| FT671 | USP7 | 52 nM | 65 nM | Non-covalent, allosteric | Exclusive for USP7 in a panel of 38 DUBs |
Table 2: Cellular and In Vivo Activity of FT671
| Assay Type | Cell Line/Model | IC50 / Effect |
| Cell Proliferation | MM.1S (Multiple Myeloma) | 33 nM |
| p53 Stabilization | HCT116 (Colorectal Carcinoma) | Increase in p53 levels |
| p53 Stabilization | U2OS (Osteosarcoma) | Increase in p53 levels |
| In Vivo Efficacy | MM.1S Xenograft | Significant, dose-dependent tumor growth inhibition |
Data for cellular and in vivo activity of this compound is not publicly available.
Mechanism of Action
FT671 is a potent, non-covalent, and allosteric inhibitor of USP7.[1][2] Co-crystal structures reveal that FT671 binds to a dynamic pocket near the catalytic center of USP7.[3] This binding event stabilizes an auto-inhibited conformation of the enzyme, preventing it from engaging with and deubiquitinating its substrates.[2] The primary downstream effect of FT671 in cancer cells with wild-type p53 is the destabilization of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[4] This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis.
The mechanism of action for this compound has not been detailed in publicly available literature.
Signaling Pathway and Experimental Workflows
To understand the context of USP7 inhibition and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key experiments used to characterize USP7 inhibitors, primarily based on studies of FT671.
Biochemical USP7 Inhibition Assay (Ubiquitin-Rhodamine 110)
This assay is used to determine the biochemical potency (IC50) of a test compound against USP7.
-
Materials: Recombinant human USP7, Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 0.5 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA), test compound (this compound or FT671), DMSO, and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add recombinant USP7 enzyme to each well and incubate at room temperature.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of a USP7 inhibitor on the proliferation of cancer cells.
-
Materials: Cancer cell line (e.g., MM.1S), cell culture medium, 96-well opaque plates, test compound, DMSO, and CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72-120 hours).
-
Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to calculate the IC50 value.
Western Blotting for p53 and MDM2
This method is used to assess target engagement by measuring changes in the protein levels of p53 and its E3 ligase, MDM2.
-
Materials: Cancer cell line (e.g., HCT116), cell culture medium, test compound, DMSO, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-p53, anti-MDM2, anti-loading control), and a secondary antibody.
-
Procedure:
-
Culture cells and treat with the test compound or vehicle control for a specified time (e.g., 20-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Compare the band intensities of p53 and MDM2 in treated versus control samples, normalized to a loading control (e.g., GAPDH or β-actin), to determine the effect of the inhibitor on protein stability.
Conclusion
Based on the currently available data, FT671 is a significantly more characterized and validated inhibitor of USP7 compared to This compound . FT671 demonstrates high biochemical potency, clear cellular activity through p53 stabilization, and proven in vivo efficacy in a preclinical cancer model. Its non-covalent, allosteric mechanism of action is well-defined, and it exhibits excellent selectivity.
In contrast, while this compound is described as a selective USP7 inhibitor, its biochemical potency is substantially lower than that of FT671, and there is a lack of publicly available data on its cellular activity, mechanism of action, and in vivo efficacy.
For researchers seeking a potent and reliable tool compound to investigate USP7 biology and its therapeutic potential, FT671 is the superior choice, supported by a robust and extensive dataset. This compound may serve as a useful tool for initial studies, but its utility is limited by the absence of comprehensive characterization. As with any chemical probe, it is recommended that researchers validate the activity and selectivity of these compounds within their own experimental systems.
References
A Researcher's Guide to USP7 Inhibitor Selectivity: A Comparative Analysis
Data Presentation: The Criticality of Selectivity
The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. An ideal inhibitor will potently inhibit its intended target with minimal activity against other enzymes, particularly those that are closely related. The following tables provide a comparative look at the biochemical potency and selectivity of different USP7 inhibitors to illustrate this principle.
Table 1: Biochemical Potency Against USP7
| Compound | Type | IC50 vs. USP7 (nM) | Assay Method |
| FT671 | Non-covalent, Allosteric | 52 - 69 nM | Ubiquitin-Rhodamine |
| FX1-5303 | Non-covalent, Allosteric | 0.29 nM | Fluorescence-based |
| XL188 | Non-covalent, Active Site | 90 - 193 nM | Ub-AMC Substrate |
| P22077/P5091 | Covalent | ~8 µM | Not specified |
| HBX 41,108 | Not specified | ~6 µM | Diubiquitin Cleavage |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data compiled from multiple sources.[1][2]
Table 2: Example Selectivity Profile of a Highly Selective Inhibitor (FT671)
To assess selectivity, inhibitors are typically screened against a panel of related enzymes. A highly selective compound will show potent inhibition of the target (USP7) and minimal activity against other DUBs.
| DUB Target | % Inhibition by FT671 (1µM) |
| USP7 | >95% |
| USP2 | <5% |
| USP5 | <5% |
| USP8 | <5% |
| USP10 | <5% |
| USP21 | <5% |
| USP47 | <5% |
| UCHL1 | <5% |
| UCHL3 | <5% |
| OTUB1 | <5% |
Data is representative and compiled based on typical high-selectivity profiles reported for compounds like FT671 and FX1-5303.[2][3] In contrast, less selective inhibitors like HBX 41,108 have been reported to inhibit a majority of DUBs tested at similar concentrations.[4]
Key Signaling Pathway: USP7-MDM2-p53 Axis
USP7 is a critical regulator of the p53 tumor suppressor pathway. It achieves this primarily by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows p53 levels to rise, promoting cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity is crucial. Below are outlines of standard biochemical assays used in the field.
1. Biochemical IC50 Determination (Fluorescence-Based Assay)
This assay quantifies the direct inhibitory effect of a compound on USP7's enzymatic activity.
-
Principle: Recombinant USP7 enzyme cleaves a fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110 or Ubiquitin-AMC), releasing a fluorescent molecule. The rate of fluorescence increase is directly proportional to USP7 activity.
-
Reagents:
-
Recombinant full-length human USP7 enzyme
-
Fluorogenic substrate (e.g., Ubiquitin-Rhodamine 110)
-
Test Inhibitor (e.g., this compound) serially diluted in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
-
Protocol Outline:
-
In a 384-well microplate, add assay buffer, USP7 enzyme, and the serially diluted test inhibitor.
-
Incubate at room temperature for approximately 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., Ex/Em ~485/535 nm for Rhodamine 110).
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).
-
Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. DUB Selectivity Profiling
This process assesses the activity of an inhibitor against a broad panel of DUB enzymes to determine its specificity.
-
Principle: The inhibitor is tested against a large number of purified DUB enzymes, typically at a single high concentration, using an activity assay similar to the one described above. Significant inhibition of any DUB other than the intended target indicates off-target activity.
-
Protocol Outline:
-
A panel of purified, recombinant DUB enzymes is assembled (commercial services like DUBprofiler™ are often used).
-
The test inhibitor is screened at a fixed concentration (e.g., 1 µM or 10 µM) against each DUB in the panel.
-
The percent inhibition for each DUB is calculated relative to a vehicle (DMSO) control.
-
Results are often displayed as a heatmap or a bar chart to visualize the selectivity profile.
-
For any DUBs that show significant inhibition in the primary screen, a full dose-response curve is generated to determine the IC50 value, confirming the off-target potency.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of DUB activity and specificity by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Usp7-IN-13 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular specificity of the novel USP7 inhibitor, Usp7-IN-13. By comparing its performance profile with established USP7 inhibitors, researchers can rigorously assess its on-target efficacy and potential off-target effects. This document outlines key experimental protocols, presents comparative data from well-characterized inhibitors, and visualizes the underlying biological and experimental logic.
Introduction to USP7 and Its Inhibition
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the DNA damage response, cell cycle progression, and apoptosis.[1][2][3] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4][5] By inhibiting USP7, MDM2 is destabilized and degraded, leading to the accumulation and activation of p53, which can trigger apoptosis in cancer cells. This makes USP7 an attractive therapeutic target in oncology.
This compound is a novel small molecule inhibitor of USP7. To establish its utility as a specific research tool or a therapeutic candidate, a series of validation experiments are essential. This guide will detail these necessary assays.
Comparative Performance of USP7 Inhibitors
A critical step in characterizing this compound is to benchmark its performance against other known USP7 inhibitors. These inhibitors vary in their mechanism of action, potency, and selectivity. A direct head-to-head comparison of this compound is challenging due to the limited publicly available data for this specific compound. However, we can use data from well-characterized inhibitors such as FT671 (non-covalent, allosteric), P5091 (covalent), and GNE-6776 (non-covalent, allosteric) to establish expected performance metrics for a potent and selective inhibitor.
Table 1: Comparison of Biochemical Potency and Cellular Efficacy of Selected USP7 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 (USP7) | Cellular EC50 (p53 accumulation) | Cellular IC50 (Viability) | Cell Line | Reference |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | |
| FT671 | Non-covalent, Allosteric | 0.29 nM | 5.6 nM | 15 nM | MM.1S | |
| P5091 | Covalent | ~20 µM (reported range) | 4.2 µM | ~10 µM | MM.1S | |
| GNE-6776 | Non-covalent, Allosteric | < 10 nM (reported range) | Data not available | Data not available | ||
| Almac4 | Not specified | Not specified | Not specified | 0.1 - 1 µM (range) | Neuroblastoma cell lines |
Key Experiments for Specificity Validation
To validate the on-target activity and specificity of this compound, a multi-pronged approach is recommended, incorporating biophysical, biochemical, and cellular assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand (this compound) stabilizes the target protein (USP7), leading to an increase in its melting temperature (Tm).
Table 2: Hypothetical CETSA Results for this compound
| Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C vs. Vehicle) | Interpretation |
| USP7 | Vehicle (DMSO) | 48.5°C | - | Baseline |
| This compound (1 µM) | 54.2°C | +5.7°C | On-Target Engagement | |
| USP47 | Vehicle (DMSO) | 50.1°C | - | Baseline |
| This compound (1 µM) | 50.3°C | +0.2°C | High Selectivity | |
| GAPDH | Vehicle (DMSO) | 62.3°C | - | Baseline |
| This compound (1 µM) | 62.4°C | +0.1°C | No significant binding |
Western Blot Analysis of the p53-MDM2 Pathway
Inhibition of USP7 is expected to cause a cascade of effects on its downstream targets. A western blot analysis can confirm these on-target pharmacological effects. Upon treatment with an effective USP7 inhibitor, a decrease in MDM2 levels and a subsequent increase in p53 protein levels are anticipated in p53 wild-type cells.
Immunoprecipitation-Mass Spectrometry (IP-MS)
To identify the global impact of this compound on the cellular ubiquitinome and to uncover potential off-targets, IP-MS is the gold standard. By immunoprecipitating ubiquitinated proteins from cells treated with this compound versus a vehicle control, one can identify proteins that show increased ubiquitination, which are potential USP7 substrates.
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships in USP7 signaling and the experimental procedures is crucial for a clear understanding.
References
A Head-to-Head Battle for Target Validation: USP7-IN-13 Versus Genetic Knockdown of USP7
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target. Its critical role in regulating the stability of key oncoproteins and tumor suppressors, most notably the MDM2-p53 axis, has spurred the development of both small molecule inhibitors and genetic tools to modulate its activity. This guide provides a comprehensive comparison of two principal methodologies for interrogating USP7 function: pharmacological inhibition with the selective inhibitor USP7-IN-13 and genetic knockdown via small interfering RNA (siRNA).
Understanding the nuances, advantages, and limitations of each approach is paramount for robust target validation and the interpretation of experimental outcomes. Here, we present a detailed analysis supported by experimental data, protocols, and visual pathway representations to aid researchers in designing and executing their studies.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
The choice between a small molecule inhibitor and a genetic approach is contingent on the specific experimental question. Pharmacological inhibition offers an acute, reversible, and dose-dependent means to probe the catalytic function of USP7, closely mimicking a therapeutic scenario. In contrast, genetic knockdown provides a model for the complete and sustained loss of the USP7 protein, revealing its essential roles, including non-catalytic or scaffolding functions, and allowing for the study of long-term compensatory effects.[1]
| Feature | This compound (Pharmacological Inhibition) | USP7 Genetic Knockdown (siRNA) |
| Mechanism | Binds to the enzyme, blocking its deubiquitinase function.[1] | Prevents the translation of USP7 mRNA into protein. |
| Temporality | Acute and rapid onset of action, with effects observable within hours.[1] | Slower onset, requiring time for protein turnover (typically 48-72 hours). |
| Reversibility | Often reversible upon withdrawal of the compound.[1] | Effectively irreversible for the duration of the experiment. |
| Specificity | High selectivity is achievable, but potential for off-target effects exists.[1] | Highly specific to the USP7 protein, minimizing off-target effects. |
| Application | Mimics therapeutic intervention, useful for studying dose-response relationships. | Ideal for validating the on-target effects of inhibitors and studying the consequences of long-term protein loss. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments comparing the effects of a representative USP7 inhibitor (termed Usp7-IN-12 in the source) and USP7 siRNA in a p53 wild-type cancer cell line, such as HCT116. These data demonstrate a strong correlation between the effects of pharmacological inhibition and genetic knockdown, supporting the on-target activity of the inhibitor. Both approaches lead to a significant reduction in cell viability and a corresponding decrease in MDM2 levels with a subsequent increase in p53 accumulation.
Table 1: Effect on Cell Viability
| Treatment Group | Concentration/Dose | % Decrease in Cell Viability (at 72h) |
| Vehicle Control (DMSO) | 0.1% | 0% |
| This compound (representative) | 10 µM | 65% |
| Scrambled siRNA (Control) | 50 nM | 5% |
| USP7 siRNA | 50 nM | 70% |
Table 2: Effect on Key Protein Levels (p53-MDM2 Pathway)
| Treatment Group | Concentration/Dose | USP7 Level (Fold Change vs. Control) | MDM2 Level (Fold Change vs. Control) | p53 Level (Fold Change vs. Control) |
| Vehicle Control (DMSO) | 0.1% | 1.0 | 1.0 | 1.0 |
| This compound (representative) | 10 µM | 1.0 | 0.3 | 3.5 |
| Scrambled siRNA (Control) | 50 nM | 0.95 | 1.0 | 1.1 |
| USP7 siRNA | 50 nM | 0.2 | 0.35 | 3.2 |
Key Signaling Pathways
USP7 is a central regulator in multiple signaling pathways critical for cell survival and proliferation. Below are diagrams illustrating the pivotal role of USP7 in the p53-MDM2 axis and other cancer-related pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: siRNA Transfection for USP7 Knockdown
This protocol outlines the steps for transiently knocking down USP7 expression in a cell line such as HCT116.
Materials:
-
HCT116 cells
-
USP7-targeting siRNA and non-targeting scrambled control siRNA (e.g., 50 nM)
-
Serum-free cell culture medium
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: Plate HCT116 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute 50 nM of USP7-targeting siRNA or a non-targeting scrambled control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours before proceeding with downstream analyses such as Western blotting or cell viability assays.
Protocol 2: this compound Treatment
This protocol describes the treatment of cells with the USP7 inhibitor.
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle)
-
Complete cell culture medium
-
Appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting)
Procedure:
-
Cell Seeding: Plate HCT116 cells in the appropriate culture vessels.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration (e.g., 10 µM) in complete cell culture medium. A vehicle control with the same final concentration of DMSO (e.g., 0.1%) must be included.
-
Treatment: Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation and Analysis: Incubate the cells for the desired duration (e.g., 24-72 hours) before analysis.
Protocol 3: Western Blot Analysis
This protocol is used to assess the protein levels of USP7 and key components of the p53 signaling pathway.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-polyacrylamide gel
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 4: Cell Viability Assay (MTS/MTT)
This protocol determines the effect of USP7 inhibition or knockdown on cell proliferation and viability.
Materials:
-
Treated and control cells in a 96-well plate
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Viability Measurement:
-
Add the MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, solubilize the formazan crystals with DMSO.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and USP7 siRNA.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of USP7 are powerful tools for dissecting the function of this deubiquitinase. The strong correlation in their effects on cell viability and the p53-MDM2 pathway underscores the on-target activity of selective USP7 inhibitors. While genetic knockdown provides the gold standard for target specificity, pharmacological inhibitors offer a more therapeutically relevant model, allowing for the investigation of dose-dependency and reversibility. By employing both methodologies in a complementary fashion, researchers can gain a comprehensive understanding of USP7's role in cancer biology and confidently validate it as a therapeutic target.
References
A Head-to-Head Comparison of Allosteric USP7 Inhibitors: GNE-6776 vs. GNE-6640
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent allosteric inhibitors of Ubiquitin-Specific Protease 7 (USP7): GNE-6776 and GNE-6640. This analysis is supported by experimental data on their biochemical and cellular performance.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target in oncology. Its role in stabilizing key proteins involved in cancer progression, such as MDM2, has spurred the development of potent and selective inhibitors. By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of the tumor suppressor p53.[1][2] GNE-6776 and GNE-6640, both developed by Genentech, are selective, non-covalent, allosteric inhibitors that represent a novel class of compounds targeting USP7.[2][3][4] They bind to a pocket approximately 12 Å away from the catalytic cysteine, thereby attenuating the binding of ubiquitin and inhibiting the enzyme's deubiquitinase activity. This guide offers a detailed comparison to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation
The following tables summarize the quantitative data available for GNE-6776 and GNE-6640, facilitating a direct comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency against USP7
| Compound | Target | IC50 (µM) | Reference |
| GNE-6776 | Full-Length USP7 | 1.34 | |
| USP7 Catalytic Domain | 0.61 | ||
| GNE-6640 | Full-Length USP7 | 0.75 | |
| USP7 Catalytic Domain | 0.43 |
Table 2: Selectivity Profile Against Other Deubiquitinases (DUBs)
| Compound | DUB Target | IC50 (µM) | Reference |
| GNE-6776 | USP47 | >200 | |
| USP5 | >200 | ||
| GNE-6640 | USP47 | 20.3 | |
| USP5 | >200 |
Table 3: Cellular Activity of GNE-6776 in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 / Effect | Duration | Reference |
| EOL-1 | Acute Myeloid Leukemia | Viability | 1.54 µM | 5 days | |
| A549 | Non-Small Cell Lung Cancer | Viability | Concentration-dependent decrease | 24 & 48 hours | |
| H1299 | Non-Small Cell Lung Cancer | Viability | Concentration-dependent decrease | 24 & 48 hours | |
| MCF7 | Breast Cancer | Viability | 27.2 µM | 72 hours | |
| T47D | Breast Cancer | Viability | 31.8 µM | 72 hours |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.
Caption: The USP7-p53-MDM2 signaling pathway.
Caption: A generalized workflow for USP7 inhibitor characterization.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of USP7 inhibitors are provided below.
Biochemical USP7 Enzymatic Assay (Ub-AMC Assay)
This protocol is designed to determine the concentration of an inhibitor required to reduce USP7 activity by 50% (IC50).
-
Reagent Preparation :
-
Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, and 0.1 mg/mL BSA.
-
Create a stock solution of the inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions in DMSO to generate a range of concentrations.
-
Dilute recombinant human USP7 enzyme in the assay buffer to a final concentration of approximately 1 nM.
-
Dilute the fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), in the assay buffer to a final concentration of 200 nM.
-
-
Assay Procedure :
-
Add 5 µL of the diluted inhibitor solutions to the wells of a black, low-volume 384-well plate. Include wells with only DMSO to serve as a no-inhibitor control.
-
Add 5 µL of the diluted USP7 enzyme solution to all wells.
-
Gently mix and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the diluted Ub-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis :
-
Immediately measure the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the initial reaction rates (slopes) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating :
-
Prepare a single-cell suspension of the desired cancer cell line in the appropriate culture medium.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined density and allow them to adhere and grow overnight in a cell culture incubator (37°C, 5% CO2).
-
-
Compound Treatment :
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Add the diluted inhibitor to the appropriate wells. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only for background luminescence.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
-
Western Blotting for Pharmacodynamic Markers (MDM2 and p53)
This protocol is used to detect changes in the protein levels of USP7 targets, such as MDM2 and p53, following inhibitor treatment.
-
Cell Lysis and Protein Quantification :
-
Treat cells with the USP7 inhibitor at various concentrations and for different durations.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
-
Conclusion
Both GNE-6776 and GNE-6640 are potent, allosteric inhibitors of USP7. Biochemically, GNE-6640 demonstrates slightly higher potency against both the full-length USP7 and its catalytic domain compared to GNE-6776. A notable difference lies in their selectivity profiles; GNE-6776 shows superior selectivity, with no significant inhibition of the closely related deubiquitinase USP47 at high concentrations, whereas GNE-6640 exhibits some off-target activity against USP47. The potent anti-proliferative activity of GNE-6776 across various cancer cell lines highlights its promise as a tool compound for investigating the therapeutic potential of USP7 inhibition. The choice between these two inhibitors may depend on the specific requirements of the experimental system, with GNE-6776 being preferable where high selectivity is paramount.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Usp7-IN-13 Target Validation in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Usp7-IN-13's performance with other alternative USP7 inhibitors, supported by experimental data. The information is intended to aid in the preclinical evaluation and target validation of USP7 as a therapeutic target in oncology.
Introduction to USP7 Inhibition
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cancer progression.[1][2] One of its key substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby suppressing its tumor-suppressive functions.[3] In many cancers, USP7 is overexpressed, leading to decreased p53 activity and promoting tumor cell survival. Therefore, inhibiting USP7 presents a promising therapeutic strategy to reactivate p53 and induce cancer cell death. This compound is a small molecule inhibitor of USP7. This guide will compare its biochemical activity with the preclinical efficacy of other well-characterized USP7 inhibitors, P5091 and FT671.
Quantitative Comparison of USP7 Inhibitors
The following tables summarize the available quantitative data for this compound and the alternative inhibitors P5091 and FT671.
Table 1: Biochemical Activity of USP7 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | USP7 | 0.2-1 μM | Enzymatic Assay | |
| P5091 | USP7 | ~10 µM (in MM.1S cells) | Cell Viability | |
| FT671 | USP7 | 33 nM (in MM.1S cells) | Cell Viability (CellTiter-Glo) |
Table 2: In Vitro Efficacy of USP7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Endpoint | Value | Reference |
| P5091 | Multiple Myeloma | MM.1S | IC50 | ~10 µM | |
| Multiple Myeloma | MM.1R | IC50 | ~12 µM | ||
| Multiple Myeloma | RPMI-8226 | IC50 | ~15 µM | ||
| Glioblastoma | SHG-140 | IC50 (48h) | 1.2 µM | ||
| Glioblastoma | T98G | IC50 (48h) | 1.59 µM | ||
| FT671 | Multiple Myeloma | MM.1S | IC50 | 33 nM | |
| Colorectal Cancer | HCT116 | - | Increased p53 levels | ||
| Osteosarcoma | U2OS | - | Increased p53 levels |
Table 3: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| P5091 | Multiple Myeloma (MM.1S xenograft) | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibited tumor growth and prolonged survival | |
| Glioblastoma (SHG-140 intracranial xenograft) | 5 or 10 mg/kg, IP, twice a week for 3 weeks | Significant reduction in tumor volume | ||
| FT671 | Multiple Myeloma (MM.1S xenograft) | 100 mg/kg and 200 mg/kg, oral gavage, daily | Significant dose-dependent tumor growth inhibition |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is essential for a comprehensive understanding of USP7 inhibition.
Caption: USP7-MDM2-p53 Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for validating USP7 inhibitors in cancer models.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MM.1S, SHG-140)
-
96-well plates
-
Complete culture medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the USP7 inhibitor (e.g., 0.1 to 100 µM) for the desired time (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blot for p53 and MDM2
This protocol is used to determine the protein levels of p53 and MDM2 following inhibitor treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
USP7 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the USP7 inhibitor at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
In Vivo Xenograft Study in a Multiple Myeloma Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a USP7 inhibitor in a mouse xenograft model of multiple myeloma.
Materials:
-
MM.1S multiple myeloma cells
-
NOD/SCID mice (6-8 weeks old)
-
Matrigel (optional)
-
USP7 inhibitor and vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 MM.1S cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the USP7 inhibitor or vehicle control according to the desired dosing regimen (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Perform statistical analysis to determine the significance of the treatment effect. A Kaplan-Meier survival analysis can also be performed.
References
- 1. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to USP7 Inhibitors and MDM2 Inhibitors in Cancer Therapy
In the landscape of targeted cancer therapy, particularly for tumors retaining wild-type p53, both Ubiquitin-Specific Protease 7 (USP7) inhibitors and Murine Double Minute 2 (MDM2) inhibitors have emerged as promising strategies. Both classes of drugs aim to reactivate the tumor suppressor protein p53 by disrupting its negative regulation. However, they achieve this through distinct mechanisms, leading to different downstream effects and potential therapeutic windows. This guide provides an objective comparison of a representative USP7 inhibitor, Usp7-IN-13, with the class of MDM2 inhibitors, supported by experimental data and detailed protocols.
Note: Specific preclinical data for "this compound" is not extensively available in the public domain. Therefore, this guide will utilize data from well-characterized, potent, and selective USP7 inhibitors, such as FT671 and FX1-5303, as representative examples of this class of compounds.
Mechanism of Action: A Tale of Two Targets
The core of the comparison lies in the distinct points of intervention within the p53-MDM2-USP7 signaling axis.
MDM2 Inhibitors: These molecules, such as nutlins (e.g., idasanutlin), are designed to directly block the protein-protein interaction between MDM2 and p53.[1] By binding to the p53-binding pocket on MDM2, they prevent MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the accumulation and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.
USP7 Inhibitors: this compound and other compounds in this class target USP7, a deubiquitinating enzyme. USP7 has a dual role in this pathway, as it can deubiquitinate and stabilize both p53 and MDM2.[2] However, in many cancer cells, USP7 preferentially deubiquitinates and stabilizes MDM2.[3] By inhibiting USP7, these compounds lead to the destabilization and degradation of MDM2.[4] The subsequent reduction in MDM2 levels liberates p53, allowing its accumulation and the activation of its tumor-suppressive functions.
Comparative Performance: In Vitro and In Vivo Data
Experimental data reveals key differences in the pharmacological effects of USP7 and MDM2 inhibitors.
Biochemical and Cellular Potency
The following table summarizes the in vitro activity of representative USP7 and MDM2 inhibitors.
| Compound Class | Representative Compound | Target | IC50 (Biochemical) | IC50 (Cell Viability) | Cell Line | Reference |
| USP7 Inhibitor | FT671 | USP7 | 69 nM | 33 nM | MM.1S | [5] |
| USP7 Inhibitor | FX1-5303 | USP7 | <50 nM | <50 nM | MM.1S | |
| MDM2 Inhibitor | Idasanutlin (RG7388) | MDM2-p53 interaction | 18 nM (binding affinity) | 0.18–2.2 µM | Various p53 WT | |
| MDM2 Inhibitor | Nutlin-3 | MDM2-p53 interaction | 90 nM (binding affinity) | 1-2 µM | SJSA-1, HCT116 |
Differentiated p53 Activation Profile
A key distinction between the two inhibitor classes is the dynamics of p53 activation. Direct MDM2 inhibition leads to a more robust and sustained accumulation of p53 compared to the more transient induction observed with USP7 inhibitors.
One study directly compared the effects of the USP7 inhibitor FX1-5303 with the MDM2 inhibitor idasanutlin in MM.1S multiple myeloma cells.
-
FX1-5303 (USP7 inhibitor): Treatment led to a transient increase in p53 and its downstream target p21, with levels returning to near-basal within 24 hours.
-
Idasanutlin (MDM2 inhibitor): In contrast, idasanutlin treatment resulted in a sustained elevation of both p53 and p21 levels at 24 hours.
This difference in the magnitude and duration of p53 activation may have significant implications for both efficacy and safety. The more modest p53 induction by USP7 inhibitors could potentially offer a better therapeutic window, minimizing toxicity in normal tissues while still being effective against tumor cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot Analysis for p53, MDM2, and p21
This protocol is used to assess the levels of key proteins in the p53 pathway following inhibitor treatment.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, MM.1S)
-
This compound or other USP7 inhibitor
-
MDM2 inhibitor (e.g., idasanutlin)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the inhibitors or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
Co-Immunoprecipitation (Co-IP) to Assess USP7-MDM2 Interaction
This protocol is used to determine if USP7 inhibitors disrupt the interaction between USP7 and its substrate MDM2.
Materials:
-
Treated cell lysates (as prepared for Western blot)
-
Anti-USP7 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP buffer with 150 mM NaCl)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies for Western blot: anti-USP7, anti-MDM2
Procedure:
-
Pre-clearing: Incubate cell lysates with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-USP7 antibody.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against USP7 and MDM2. A decrease in the amount of co-immunoprecipitated MDM2 in the presence of a USP7 inhibitor would indicate a disruption of their interaction.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT solution and incubate. Then, add a solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo: Add the CellTiter-Glo reagent to the wells.
-
-
Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
Conclusion: A Differentiated Approach to p53 Reactivation
Both USP7 and MDM2 inhibitors represent valid and promising therapeutic strategies for cancers with wild-type p53. MDM2 inhibitors offer a direct and potent method of p53 reactivation, which has shown clinical activity. However, this potent and sustained p53 activation may also contribute to on-target toxicities.
USP7 inhibitors, exemplified by compounds like this compound, provide a more nuanced approach. By targeting an upstream regulator, they induce a more modest and transient activation of p53. This differentiated mechanism could potentially translate to an improved safety profile. Furthermore, USP7 has a broader range of substrates beyond the p53-MDM2 axis, and its inhibition may have additional anti-cancer effects independent of p53.
The choice between these two strategies may ultimately depend on the specific cancer type, its genetic background, and the desired therapeutic window. Further head-to-head clinical studies are needed to fully elucidate the comparative efficacy and safety of USP7 and MDM2 inhibitors in patients.
References
- 1. benchchem.com [benchchem.com]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
Validating On-Target Effects of Usp7-IN-13: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies to Confirm USP7-IN-13 On-Target Activity with Supporting Experimental Data.
The ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of numerous proteins involved in tumorigenesis, including the well-characterized p53-MDM2 axis.[1][2][3][4] this compound is a small molecule inhibitor of USP7, and robust validation of its on-target effects is paramount to ensure that observed cellular phenotypes are a direct consequence of USP7 inhibition and not due to off-target activities.[5]
This guide provides a comparative overview of experimental strategies to validate the on-target effects of this compound, with a focus on "rescue" or orthogonal approaches. These methods are essential for building a strong scientific rationale for the continued development of this compound and other USP7 inhibitors.
The Logic of On-Target Validation
Confirming that a small molecule inhibitor's biological effects are mediated through its intended target is a cornerstone of drug development. For this compound, this involves demonstrating that the cellular consequences of treatment can be mimicked by genetic knockdown of USP7 and, conversely, that these effects are not observed with a structurally distinct USP7 inhibitor that would likely have a different off-target profile.
Comparative Efficacy of USP7 Inhibitors
A variety of small molecule inhibitors targeting USP7 have been developed, each with distinct mechanisms of action, including covalent and allosteric inhibition. Comparing the cellular activity of this compound to these alternatives is a crucial validation step.
| Inhibitor | Mechanism of Action | Reported IC50 | Key Features |
| This compound | (Presumed) Catalytic Inhibitor | Not Publicly Available | Putative potent and selective USP7 inhibitor. |
| P5091 | Covalent | ~20-50 µM (cellular) | Well-characterized; induces p53-mediated apoptosis. |
| P22077 | Covalent | ~8.6 µM (cellular) | An analog of P5091 with improved potency. |
| FT671 | Allosteric | <10 nM (biochemical) | Highly potent and selective non-covalent inhibitor. |
| GNE-6776 | Allosteric | ~30 nM (cellular) | Selective, non-covalent allosteric inhibitor. |
| XL177A | Covalent | Sub-nM (biochemical) | Irreversible inhibitor with high potency and selectivity. |
Experimental Protocols for On-Target Validation
The following protocols provide a framework for validating the on-target effects of this compound.
Western Blot Analysis of the p53-MDM2 Pathway
Objective: To determine if this compound treatment recapitulates the known downstream effects of USP7 inhibition on the p53-MDM2 signaling axis.
Methodology:
-
Cell Culture and Treatment: Plate a p53 wild-type cancer cell line (e.g., HCT116, MCF7) and treat with varying concentrations of this compound, a structurally unrelated USP7 inhibitor (e.g., FT671), or a vehicle control (DMSO) for 6-24 hours. In parallel, transfect cells with USP7-targeting siRNA or a non-targeting control siRNA.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Expected Outcome: Treatment with this compound, the orthogonal inhibitor, and USP7 siRNA should all lead to a decrease in MDM2 protein levels and a corresponding increase in p53 levels.
Co-Immunoprecipitation (Co-IP) of USP7 and MDM2
Objective: To assess whether this compound disrupts the interaction between USP7 and its substrate, MDM2.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the Western Blot protocol. Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an anti-USP7 antibody or an isotype control IgG overnight. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against USP7 and MDM2.
Expected Outcome: In control cells, MDM2 should co-immunoprecipitate with USP7. Treatment with this compound may alter this interaction, providing evidence of target engagement.
Cell Viability Assay
Objective: To compare the cytotoxic effects of this compound with genetic knockdown of USP7.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat with a serial dilution of this compound or transfect with USP7 siRNA.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Add MTT or a similar reagent (e.g., CCK-8) and incubate until a color change is apparent. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).
Expected Outcome: Both this compound treatment and USP7 knockdown should result in a dose-dependent decrease in cell viability.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the binding of this compound to USP7 within the cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot for USP7 levels.
Expected Outcome: this compound binding to USP7 should increase its thermal stability, resulting in more soluble USP7 protein at higher temperatures compared to the vehicle-treated control.
Visualizing Signaling and Experimental Workflows
By employing these rigorous validation strategies, researchers can build a compelling case for the on-target activity of this compound, paving the way for its further development as a potential cancer therapeutic. The convergence of data from pharmacological, genetic, and biophysical assays provides the highest level of confidence in the mechanism of action of novel inhibitors.
References
- 1. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 2. USP7: Target Validation and Drug Discovery for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of USP7 Inhibitors: Usp7-IN-13 vs. a Preclinical Candidate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Usp7-IN-13 against the well-characterized preclinical USP7 inhibitor, FT671. The information is supported by available experimental data to aid in the evaluation of these compounds for cancer research and therapy.
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology. By removing ubiquitin from target proteins, USP7 plays a critical role in regulating the stability of key cellular proteins involved in tumorigenesis, including the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] Overexpression of USP7 is correlated with poor prognosis in a variety of cancers, making its inhibition a promising therapeutic strategy.[1][3] This guide benchmarks this compound against FT671, a potent and selective preclinical USP7 inhibitor, to provide a clear comparison of their performance characteristics.
At a Glance: this compound vs. FT671
| Feature | This compound | FT671 |
| Mechanism of Action | USP7 Inhibitor | Non-covalent, allosteric USP7 inhibitor |
| Biochemical Potency (IC50) | 0.2-1 µM[4] | 52 nM |
| Binding Affinity (Kd) | Not Reported | 65 nM |
| Cellular Activity | Reported for use in multiple myeloma studies | Potent anti-proliferative activity in various cancer cell lines |
| In Vivo Efficacy | Not Reported | Significant tumor growth inhibition in multiple myeloma xenograft models |
| Chemical Structure | C23H23N5O3S | C28H31N5O3 |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and FT671, facilitating a direct comparison of their biochemical and cellular activities.
| Compound | Target | Assay Type | IC50 | Cell Line | Cellular Assay | IC50 | In Vivo Model | Efficacy |
| This compound | USP7 | Biochemical | 0.2-1 µM | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported |
| FT671 | USP7 | Biochemical (FRET) | 52 nM | Multiple Myeloma (MM.1S) | Cell Viability (CellTiter-Glo) | Not Reported | MM.1S Xenograft | Significant tumor growth inhibition |
USP7 Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway and the mechanism of action of USP7 inhibitors. By inhibiting USP7, these compounds prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, allows for the accumulation and activation of the p53 tumor suppressor, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: USP7 deubiquitinates and stabilizes MDM2, which in turn promotes the degradation of the p53 tumor suppressor. USP7 inhibitors block this activity, leading to p53 accumulation and tumor suppression.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a general experimental workflow for the characterization of USP7 inhibitors, applicable to both this compound and FT671.
Caption: A stepwise approach to characterize USP7 inhibitors, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. Below are representative protocols for key experiments in USP7 inhibitor characterization.
Biochemical USP7 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against USP7 enzymatic activity.
-
Principle: The assay utilizes a di-ubiquitin substrate labeled with a FRET pair. Cleavage of the isopeptide bond by USP7 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human USP7 enzyme
-
FRET-based di-ubiquitin substrate (e.g., K48-linked)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (this compound or FT671) serially diluted in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add test compound dilutions to the assay plate.
-
Add USP7 enzyme to all wells and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET-labeled di-ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor engages USP7 in a cellular context by measuring changes in the levels of downstream target proteins like p53 and MDM2.
-
Principle: Western blotting is used to detect and quantify specific proteins in cell lysates following treatment with the USP7 inhibitor.
-
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, MM.1S)
-
Cell culture medium and reagents
-
Test compounds (this compound or FT671)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p53, MDM2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in p53 and MDM2 protein levels.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitor on cancer cell proliferation and viability.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell line of interest
-
96-well opaque-walled plates
-
Test compounds (this compound or FT671)
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the test compound for a desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate the IC50 for cell viability.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the USP7 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line (e.g., MM.1S)
-
Test compound (e.g., FT671) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle according to a pre-determined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy.
-
Conclusion
This guide provides a comparative overview of this compound and the preclinical candidate FT671. While this compound is a known USP7 inhibitor, the publicly available data on its performance is limited. In contrast, FT671 has been more extensively characterized, demonstrating high potency in biochemical and cellular assays, a clear mechanism of action, and significant in vivo anti-tumor efficacy. The provided experimental protocols offer a framework for the further characterization and direct comparison of these and other novel USP7 inhibitors. For researchers in the field, the detailed data and methodologies presented here should serve as a valuable resource for advancing the development of new cancer therapeutics targeting the USP7 pathway.
References
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment for Handling Usp7-IN-13
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Usp7-IN-13. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a small molecule inhibitor used in research.[1] As with any chemical compound where the full toxicological profile is not exhaustively known, stringent safety precautions are paramount. The following personal protective equipment (PPE) and procedures are designed to minimize exposure and mitigate potential risks during handling, storage, and disposal.
Recommended Personal Protective Equipment (PPE)
A comprehensive approach to PPE is required when working with this compound. This includes protection for the eyes, face, hands, and body. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Eye and Face Protection | Safety Goggles/Glasses | Should be splash-proof and provide side-shield protection to prevent exposure from angled splashes.[2] For individuals who wear prescription glasses, prescription goggles are available.[2] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities of the compound. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice.[2] For those with latex allergies, ensure gloves are latex-free.[3] Always check for tears or punctures before use and dispose of them in the appropriate biohazard waste after handling the compound. |
| Body Protection | Laboratory Coat | A well-fitting, buttoned lab coat should be worn to protect skin and clothing from potential spills. Consider tucking sleeves into gloves for added protection against spills running down the arm. |
| Disposable Coveralls | For procedures with a higher risk of contamination, disposable coveralls may be necessary to provide full-body protection. | |
| Respiratory Protection | Respirator | A NIOSH-certified respirator should be used when handling the compound as a powder or when there is a risk of aerosolization. Work should ideally be conducted within a chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-Toed Shoes | Always wear closed-toed shoes in a laboratory setting to protect your feet from spills and other potential accidents. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Before handling, ensure that a designated workspace, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and first aid kits.
2. Donning PPE:
-
The following diagram outlines the correct sequence for putting on PPE to ensure maximum protection.
3. Handling the Compound:
-
When weighing or preparing solutions of this compound, perform these tasks in a chemical fume hood to prevent inhalation of any dust or aerosols.
-
Use disposable equipment where possible to minimize cross-contamination.
-
If a spill occurs, follow established laboratory protocols for chemical spills.
4. Doffing PPE:
-
The removal of PPE is a critical step to prevent self-contamination. The sequence is generally the reverse of donning, with gloves typically being removed first.
5. Disposal Plan:
-
All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound should be considered chemical waste.
-
Dispose of contaminated materials in appropriately labeled hazardous waste containers according to your institution's and local regulations.
-
Unused or waste this compound must also be disposed of as hazardous chemical waste.
By adhering to these safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the field of drug discovery while prioritizing personal and environmental safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
